molecular formula C4H3F7O B1305500 Heptafluoroisopropyl methyl ether CAS No. 22052-84-2

Heptafluoroisopropyl methyl ether

Cat. No.: B1305500
CAS No.: 22052-84-2
M. Wt: 200.05 g/mol
InChI Key: HRXXERHTOVVTQF-UHFFFAOYSA-N
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Description

Heptafluoroisopropyl methyl ether is a useful research compound. Its molecular formula is C4H3F7O and its molecular weight is 200.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F7O/c1-12-2(5,3(6,7)8)4(9,10)11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXXERHTOVVTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379276
Record name Heptafluoroisopropyl methyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22052-84-2
Record name Methyl perfluoroisopropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22052-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptafluoroisopropyl methyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Heptafluoroisopropyl Methyl Ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluoroisopropyl methyl ether, known in the pharmaceutical field as Sevoflurane, is a halogenated ether with significant applications across various scientific disciplines. It is a colorless, volatile liquid renowned for its use as a fast-acting and well-tolerated inhalation anesthetic. Beyond its critical role in medicine, its unique physical and chemical properties make it a valuable solvent and intermediate in the electronics and polymer industries. This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visual representations of its key biological and synthetic pathways.

Core Physical and Chemical Properties

The physical characteristics of this compound are crucial for its application and handling. These properties have been determined by various experimental methods and are summarized below.

PropertyValueReference(s)
Chemical Structure (CF₃)₂CHOCH₃[1]
Molecular Formula C₄H₃F₇O[1]
Molecular Weight 200.05 g/mol [1]
CAS Number 28523-86-6[1]
Appearance Colorless liquid[2]
Boiling Point 58.6 °C at 760 mmHg[3][4]
Melting Point Not available; remains liquid at low temps
Density 1.517–1.522 g/cm³ at 20 °C
Solubility in Water Low[2]
Solubility in Organic Solvents Soluble in most organic solvents[2]
Vapor Pressure 157 mmHg (20.9 kPa) at 20 °C[4]
Refractive Index ~1.275

Experimental Protocols

Accurate determination of physical properties is fundamental to the characterization and application of any chemical compound. Below are detailed methodologies for key experiments related to this compound, based on established standards.

Determination of Boiling Point (Adapted from ASTM D1078)

The boiling point of a volatile organic liquid such as this compound can be determined using the distillation method.

Apparatus:

  • Distillation flask (borosilicate glass)

  • Condenser

  • Graduated receiving cylinder

  • Calibrated thermometer

  • Heating mantle or oil bath

Procedure:

  • Measure 100 mL of this compound into the distillation flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly, just below the side arm of the flask.

  • Begin heating the flask at a controlled rate to produce a distillation rate of 4-5 mL per minute.

  • Record the temperature at which the first drop of distillate falls from the condenser into the receiving cylinder. This is the initial boiling point.

  • Continue the distillation and record the temperature at regular volume intervals of the distillate.

  • The temperature at which the last of the liquid evaporates from the bottom of the flask is the final boiling point. The boiling point is typically reported as the temperature at which 50% of the liquid has distilled.

Determination of Density (Adapted from OECD Guideline 109)

The density of a liquid can be accurately measured using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Ensure the capillary is filled to the mark, removing any excess water. Dry the outside of the pycnometer and weigh it (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and repeat step 3.

  • Dry the outside of the pycnometer and weigh it (m₃).

  • The density of this compound (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility in Water (General Procedure)

The solubility of sparingly soluble ethers in water can be determined by establishing equilibrium and measuring the concentration in the aqueous phase.

Apparatus:

  • Separatory funnel or a sealed flask

  • Constant temperature shaker or magnetic stirrer

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

  • Add a known volume of this compound to a known volume of deionized water in a separatory funnel or sealed flask. The amount of ether should be in excess of its expected solubility.

  • Agitate the mixture vigorously in a constant temperature shaker or with a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the two phases to separate completely.

  • Carefully withdraw a sample from the aqueous layer, ensuring no contamination from the ether layer.

  • Analyze the aqueous sample using a calibrated GC-FID or GC-MS to determine the concentration of this compound.

  • The solubility is reported as the measured concentration in the aqueous phase at the specified temperature.

Signaling and Metabolic Pathways

Anesthetic Mechanism of Action: GABAA Receptor Modulation

This compound's primary anesthetic effect is mediated through its interaction with the γ-aminobutyric acid type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[5][6] It acts as a positive allosteric modulator, enhancing the effect of GABA.[7][8] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.[5]

GABAA_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAA_Receptor GABAA Receptor GABA->GABAA_Receptor binds Cl_Channel Chloride (Cl-) Channel GABAA_Receptor->Cl_Channel opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Cl- influx leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition causes Sevoflurane Heptafluoroisopropyl Methyl Ether Sevoflurane->GABAA_Receptor potentiates

Caption: Mechanism of GABAA receptor potentiation by this compound.

Metabolic Pathway

This compound is metabolized in the liver primarily by the cytochrome P450 enzyme, CYP2E1.[1][8] This biotransformation process results in the formation of hexafluoroisopropanol (HFIP) and inorganic fluoride ions.[1] The HFIP is then rapidly conjugated with glucuronic acid and excreted in the urine.[1]

Metabolic_Pathway Sevoflurane This compound (Sevoflurane) CYP2E1 CYP2E1 (in Liver) Sevoflurane->CYP2E1 Metabolized by HFIP Hexafluoroisopropanol (HFIP) CYP2E1->HFIP Fluoride Inorganic Fluoride (F-) CYP2E1->Fluoride Glucuronidation Glucuronidation (UGT enzymes) HFIP->Glucuronidation Excretion Urinary Excretion Glucuronidation->Excretion

Caption: Metabolic pathway of this compound.

Synthesis Workflow

A common and efficient method for the synthesis of this compound is a two-step process starting from 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[9][10] The first step involves chloromethylation of HFIP, followed by a halogen-exchange fluorination to yield the final product.[9]

Synthesis_Workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Fluorination HFIP 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) Reagents1 Paraformaldehyde Aluminum Trichloride Sevochlorane Chloromethyl-1,1,1,3,3,3- hexafluoroisopropyl ether (Sevochlorane) Reagents1->Sevochlorane Reagents2 Potassium Fluoride (KF) Sevoflurane_final This compound (Sevoflurane) Sevochlorane->Sevoflurane_final Reagents2->Sevoflurane_final Purification Purification (Distillation) Sevoflurane_final->Purification

Caption: Two-step synthesis workflow for this compound.

References

An In-depth Technical Guide to the Chemical Structure of Heptafluoroisopropyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of heptafluoroisopropyl methyl ether. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the applications and characteristics of this fluorinated compound.

Chemical Identity and Structure

This compound, a fluorinated ether, is recognized for its unique physical and chemical properties conferred by the high degree of fluorination.

IdentifierValue
IUPAC Name 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane[1][2][3][]
CAS Number 22052-84-2[1][2][3][][5][6][7][8]
Molecular Formula C4H3F7O[1][2][3][][6][7]
Canonical SMILES COC(C(F)(F)F)(C(F)(F)F)F[1][2][5]
InChI InChI=1S/C4H3F7O/c1-12-2(5,3(6,7)8)4(9,10)11/h1H3[1][2][][5]
InChIKey HRXXERHTOVVTQF-UHFFFAOYSA-N[1][][5]

The structure of this compound consists of a central carbon atom bonded to a methoxy group (-OCH3), a fluorine atom, and two trifluoromethyl groups (-CF3).

Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its application in various fields, including its use as a solvent and in chemical synthesis.

PropertyValue
Molecular Weight 200.05 g/mol [1][2][][7][9]
Boiling Point 29 °C[][6][9]
Density 1.42 g/cm³[][6][9]
Refractive Index 1.284[6]
Purity Typically available in purities of 95% or higher[3][][9]

Synthesis Protocol

A primary and well-established method for synthesizing this compound is the alkylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with a methylating agent in the presence of a base.

Experimental Workflow for Synthesis

The general workflow for the synthesis of this compound is depicted below. This process involves the reaction of hexafluoroisopropanol with a methylating agent, facilitated by a base, followed by purification of the final product.

synthesis_workflow start Start: Reactants reactants 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) Methylating Agent (e.g., Methyl Halide) Base (e.g., Sodium Carbonate) start->reactants reaction Reaction Step: Alkylation in a suitable solvent reactants->reaction workup Aqueous Workup: Neutralization and Extraction reaction->workup purification Purification: Distillation workup->purification product Final Product: This compound purification->product

General synthesis workflow for this compound.
Detailed Methodology

  • Reactants and Reagents :

    • 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

    • Methyl halide (e.g., methyl iodide) or dimethyl sulfate

    • A suitable base (e.g., sodium carbonate, potassium carbonate)

    • An appropriate solvent (e.g., acetone, acetonitrile)

  • Procedure :

    • In a reaction vessel, dissolve 1,1,1,3,3,3-hexafluoroisopropanol and the base in the chosen solvent.

    • Slowly add the methylating agent to the mixture while stirring. The reaction is typically carried out at a controlled temperature.

    • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.

    • Purify the crude product by distillation to obtain this compound.

Applications

The unique properties of this compound, such as its volatility and high fluorine content, make it a valuable compound in several areas of research and industry. It is explored as a more environmentally friendly alternative to perfluorinated compounds (PFCs) in the electronics industry for processes like plasma etching. Furthermore, its structure makes it a useful building block in synthetic chemistry for creating more complex fluorinated molecules for materials science and the pharmaceutical industry.

References

Heptafluoroisopropyl Methyl Ether: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22052-84-2

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Heptafluoroisopropyl methyl ether, identified by CAS number 22052-84-2, is a fluorinated ether with a unique combination of properties that make it a compound of significant interest in various scientific and industrial sectors.[1] Its high degree of fluorination imparts characteristics such as chemical inertness, low flammability, and specialized solvency, leading to its use in advanced materials, electronics manufacturing, and as a potential low-impact alternative in plasma etching processes.[1][2][3] This technical whitepaper provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis methodologies, potential applications, and safety considerations. The information is tailored for researchers, scientists, and professionals in drug development who may leverage its unique attributes as a building block for complex fluorinated molecules or in advanced formulations.[1][4]

Physicochemical Properties

This compound is a colorless liquid with a molecular weight of 200.05 g/mol .[5][6][7] Its key physical and chemical data are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₄H₃F₇O[7][8][9][]
Molecular Weight 200.05 g/mol [5][6][7][8][]
Boiling Point 29 °C[5][8][11]
Density 1.42 g/cm³[5][8][11]
Refractive Index 1.284[8]
Flash Point No information available[5]
Melting Point -106.95 °C[11]

Table 2: Computed and Spectroscopic Data

PropertyValueSource
Monoisotopic Mass 200.00721185 g/mol [1][9][12]
Topological Polar Surface Area 9.2 Ų[9][12]
XLogP3-AA 2.6[9][12]
Hydrogen Bond Acceptor Count 1[9]
Key Mass Spec Fragment [M-CF₃]⁺ (m/z 131.01)[1][12]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the methylation of a fluorinated alcohol.

Alkylation of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

A well-established method for synthesizing this compound is the alkylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) using a methylating agent in the presence of a base.[1]

Experimental Protocol:

  • Reactant Preparation: In a reaction vessel, dissolve 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile, or dimethyl sulfoxide (DMSO).[1]

  • Addition of Base: Add a basic catalyst to the solution. Sodium carbonate is a mild and effective choice.[1]

  • Methylation: Introduce a methylating agent. Potent agents like dimethyl sulfate or methyl triflate are commonly used.[1] For a greener approach, methyl halides (CH₃X, where X = Cl, Br, I) can also be employed.[1]

  • Reaction Conditions: Maintain the reaction at a controlled temperature. The specific temperature and pressure will depend on the chosen reagents.[1]

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed to remove the catalyst and any byproducts. The final product is then purified, often by distillation.

Synthesis_Alkylation HFIP 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) ReactionVessel Reaction Mixture HFIP->ReactionVessel Solvent Aprotic Polar Solvent (e.g., DMF, THF) Solvent->ReactionVessel Base Basic Catalyst (e.g., Na₂CO₃) Base->ReactionVessel MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate, CH₃X) MethylatingAgent->ReactionVessel Purification Work-up & Purification ReactionVessel->Purification Reaction Product Heptafluoroisopropyl Methyl Ether Purification->Product

Alkylation Synthesis Workflow
Green Chemistry Approach using Dimethyl Carbonate (DMC)

An alternative, more environmentally friendly synthesis route utilizes dimethyl carbonate (DMC) as the methylating agent, avoiding the use of toxic methyl halides.[1]

Experimental Protocol:

  • Reactant Combination: Combine 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with dimethyl carbonate (DMC) in a high-pressure reactor.

  • Catalyst: The reaction can be catalyzed by a suitable base.

  • Reaction Conditions: This method requires more demanding conditions, with temperatures typically ranging from 100°C to 300°C, and a preferred range of 180°C to 220°C.[1]

  • Purification: The product is isolated and purified from the reaction mixture, likely through distillation.

Green_Synthesis HFIP 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Reactor High-Pressure Reactor HFIP->Reactor DMC Dimethyl Carbonate (DMC) DMC->Reactor Purification Purification Reactor->Purification Reaction Conditions High Temperature (180-220°C) Reactor->Conditions Product Heptafluoroisopropyl Methyl Ether Purification->Product

Green Synthesis with Dimethyl Carbonate

Chemical Reactivity and Mechanisms

Acidic Cleavage of the Ether Linkage

The ether linkage in this compound can be cleaved under acidic conditions. The mechanism is likely to proceed via an Sₙ2 pathway.[1] The high electron-withdrawing nature of the heptafluoroisopropyl group destabilizes any potential carbocation at the secondary carbon, making an Sₙ1 pathway unfavorable.[1]

Mechanism:

  • Protonation: The ether oxygen is first protonated by a strong acid (e.g., HBr or HI), forming an oxonium ion intermediate.[1]

  • Nucleophilic Attack: A nucleophile (e.g., Br⁻ or I⁻) then attacks the less sterically hindered methyl group.[1]

  • Product Formation: This results in the formation of a methyl halide and 1,1,1,3,3,3-hexafluoro-2-propanol.[1]

Acid_Cleavage Ether Heptafluoroisopropyl Methyl Ether Protonation Protonation Ether->Protonation Acid Strong Acid (e.g., HBr) Acid->Protonation Oxonium Oxonium Ion Intermediate Protonation->Oxonium Attack Sₙ2 Attack Oxonium->Attack Nucleophile Nucleophile (e.g., Br⁻) Nucleophile->Attack Products Methyl Halide + HFIP Attack->Products

Acidic Cleavage Mechanism

Applications

This compound's distinct properties lend it to a variety of applications.

  • Advanced Solvents: It is utilized as an advanced solvent capable of dissolving a range of materials while exhibiting low flammability and toxicity.[1]

  • Heat Transfer Fluids and Lubricants: Its properties have led to its use in formulations for heat transfer fluids and specialized lubricants.[1]

  • Pharmaceutical and Agrochemical Synthesis: The incorporation of the heptafluoroisopropyl group into molecules can enhance metabolic stability and bioavailability.[1][4] This makes this compound a valuable building block for creating more complex fluorinated molecules for the pharmaceutical and agrochemical industries.[1]

  • Electronics and Materials Science: It finds use in the electronics industry, potentially for processes like plasma etching of materials such as silicon carbide (SiC), offering an alternative with a lower global warming potential than traditional gases.[2] It is also an intermediate for creating novel polymers.[1]

  • Anesthetic Research: Early research explored fluorinated ethers, including methyl heptahaloisopropyl ethers, as potential general anesthetic agents due to their high stability and potential for rapid onset and recovery.[1]

Safety and Handling

The safety profile of this compound has some conflicting reports. Some sources classify it as an irritant, while others indicate it is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[8][13] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14] For detailed safety information, consulting the specific Safety Data Sheet (SDS) from the supplier is crucial. The compound is intended for research use only and not for human or veterinary use.[1][5][7]

Spectroscopic Data

While full spectra are not widely published in open literature, key spectroscopic information has been reported.

  • Mass Spectrometry: The monoisotopic mass is 200.00721185 g/mol .[1][9][12] A key expected fragment in mass spectrometry is [M-CF₃]⁺ at an m/z of 131.01.[1][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.[12]

Conclusion

This compound is a versatile fluorinated compound with a growing number of applications stemming from its unique physicochemical properties. Its utility as a specialized solvent, a building block in pharmaceutical and materials science, and a potential environmentally friendlier alternative in industrial processes highlights its importance. This technical guide provides a foundational understanding of its synthesis, reactivity, and applications, serving as a valuable resource for researchers and developers working with fluorinated compounds. Further research into its biological properties and reaction mechanisms will undoubtedly uncover new opportunities for this valuable chemical.

References

Synthesis of Heptafluoroisopropyl Methyl Ether from Hexafluoroisopropanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of heptafluoroisopropyl methyl ether from 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This compound is a valuable intermediate in the synthesis of fluorinated molecules for the pharmaceutical and materials science industries. This document outlines the primary synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols based on established literature.

Synthetic Methodologies

The principal route for the synthesis of this compound from HFIP is a variation of the Williamson ether synthesis. This method involves the deprotonation of HFIP to form a hexafluoroisopropoxide intermediate, which then undergoes nucleophilic substitution with a methylating agent. Key variations in this synthesis include the choice of base, methylating agent, solvent, and reaction conditions.

A prominent and effective strategy involves the in situ generation of the fluorinated alkoxide, which circumvents the need to isolate the often unstable and reactive intermediate.[1] The selection of a suitable solvent is crucial to ensure the reactants are well-dissolved, which promotes reaction homogeneity and efficiency.[1]

An alternative approach is the vapor-phase catalytic methylation of HFIP, which offers a continuous and potentially more scalable process for industrial production.[2]

Core Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of synthesizing this compound, the reaction proceeds via an SN2 mechanism where the hexafluoroisopropoxide ion acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent.[3][4][5][6]

The general reaction is as follows:

(CF₃)₂CHOH + Base → (CF₃)₂CHO⁻ M⁺ + HB

(CF₃)₂CHO⁻ M⁺ + CH₃-X → (CF₃)₂CHOCH₃ + M⁺X⁻

Where:

  • (CF₃)₂CHOH is Hexafluoroisopropanol (HFIP)

  • M⁺ is a cation from the base (e.g., Na⁺, K⁺)

  • CH₃-X is the methylating agent (e.g., CH₃Cl, CH₃Br, CH₃I, (CH₃)₂SO₄)

  • (CF₃)₂CHOCH₃ is this compound

Logical Flow of the Williamson Ether Synthesis

Williamson_Ether_Synthesis HFIP Hexafluoroisopropanol ((CF₃)₂CHOH) Alkoxide Hexafluoroisopropoxide ((CF₃)₂CHO⁻) HFIP->Alkoxide Deprotonation Base Base (e.g., Na₂CO₃, NaOH, KH) Base->Alkoxide Product Heptafluoroisopropyl Methyl Ether Alkoxide->Product SN2 Attack MethylatingAgent Methylating Agent (e.g., CH₃Cl, (CH₃)₂SO₄) MethylatingAgent->Product Byproduct Byproduct

Caption: General workflow of the Williamson ether synthesis for this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound.

Table 1: Reaction Conditions and Yields
Methylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Methyl Chloride (CH₃Cl)Sodium Carbonate (Na₂CO₃)Dimethyl Sulfoxide (DMSO)80-9012-97.65 (GC)[7]
Methyl Halide (CH₃X)Base CatalystNitriles, Ethers, Amides, DMSO, or NMP0-1001-10--[8]
Methyl Fluorosulfonate---10 to 200.5-1.5HighHigh[9]
Methyl CarbonateAlkali Catalyst-100-3000.5-10HighHigh[10]

Note: Some sources did not report specific yield percentages but indicated "high yield."

Table 2: Molar Ratios of Reactants
Reactant 1Reactant 2Molar Ratio (Reactant 1 : Reactant 2)Reference
HexafluoroisopropanolMethyl Halide0.1 - 10[8]
Base CatalystHexafluoroisopropanol0.1 - 2[8]
Methyl FluorosulfonateHexafluoroisopropanol1:1 to 1.9:1[9]
Table 3: Physical and Spectroscopic Properties of this compound
PropertyValueReference
Molecular Formula C₄H₃F₇O[1][11]
Molecular Weight 200.05 g/mol [1][12][13][14]
Boiling Point 29 °C[12][13]
Density 1.42 g/cm³[12][13]
Refractive Index 1.284[12]
Monoisotopic Mass 200.007212 g/mol [1][11]
¹⁹F NMR Data available[11]
IR Spectra (Vapor Phase) Data available[11]
GC-MS Data available[11]

Detailed Experimental Protocols

The following are representative experimental protocols derived from the literature for the synthesis of this compound.

Protocol 1: Synthesis using Methyl Chloride and Sodium Carbonate

This protocol is adapted from a method described in the chemical literature.[7]

Experimental Workflow

Protocol1_Workflow Start Start ChargeReactor Charge Reactor: - 185g Methyl Chloride - 300g Sodium Carbonate - 3.5L Dimethyl Sulfoxide Start->ChargeReactor Stir Stir at Room Temperature for 3 hours ChargeReactor->Stir AddHFIP Add 168g Hexafluoroisopropanol Stir->AddHFIP HeatReact Heat to 80-90°C and Stir for 12 hours AddHFIP->HeatReact Distill Distill at ~110°C (Atmospheric Pressure) HeatReact->Distill Wash Wash Fractions with Water (3 times) Distill->Wash Product Obtain Product: 192g, 97.65% Purity (GC) Wash->Product End End Product->End

Caption: Step-by-step workflow for the synthesis using methyl chloride.

Procedure:

  • To a suitable reactor, add 185 g of methyl chloride, 300 g of sodium carbonate, and 3.5 L of dimethyl sulfoxide.[7]

  • Stir the mixture at room temperature for three hours.[7]

  • Slowly add 168 g of hexafluoroisopropanol to the reactor.[7]

  • Control the temperature at 80-90°C and continue stirring the reaction mixture for 12 hours.[7]

  • After the reaction is complete, distill the mixture at approximately 110°C under atmospheric pressure to collect the fractions.[7]

  • Wash the collected fractions three times with water to obtain the final product.[7]

Expected Outcome: This procedure is reported to yield 192 g of this compound with a GC purity of 97.65%.[7]

Protocol 2: General Synthesis using Methyl Halides

This generalized protocol is based on a patented method.[8]

Procedure:

  • In a reactor, combine hexafluoroisopropanol and a solvent selected from nitriles (e.g., acetonitrile), ethers (e.g., tetrahydrofuran), amides (e.g., DMF), dimethyl sulfoxide (DMSO), or N-methyl pyrrolidone (NMP).[8]

  • Add a base catalyst. The mole ratio of the base catalyst to hexafluoroisopropanol should be between 0.1 and 2.[8]

  • Introduce the methyl halide (CH₃Cl, CH₃Br, or CH₃I). The mole ratio of hexafluoroisopropanol to the methyl halide should be between 0.1 and 10.[8]

  • Maintain the reaction temperature between 0°C and 100°C. A preferred range is 30°C to 60°C.[8]

  • Allow the reaction to proceed for 1 to 10 hours, with a preferred duration of 4 to 8 hours.[8]

  • Upon completion, the product can be isolated using standard workup and purification techniques such as distillation.

Vapor-Phase Catalytic Methylation

For large-scale production, vapor-phase methylation of HFIP presents a promising alternative.[2] This method avoids the use of solvents and allows for a continuous process.

Reaction Principle:

(CF₃)₂CHOH(g) + CH₃OH(g) --[Catalyst, Heat]--> (CF₃)₂CHOCH₃(g) + H₂O(g)

Key Features:

  • Catalysts: Metal fluorides (e.g., MgF₂) and mixed oxides of Mg and Al have been shown to be effective catalysts.[2]

  • Solvent-Free: The reaction is conducted in the gas phase, eliminating the need for solvents.[2]

  • Continuous Process: This methodology is suitable for continuous industrial production.[2]

  • Mechanism: The efficiency of the catalysts is influenced by their surface acid-base properties.[2]

Further research into optimizing the catalyst and reaction conditions for vapor-phase synthesis is ongoing.[2]

Conclusion

The synthesis of this compound from hexafluoroisopropanol is a well-established process, primarily relying on the Williamson ether synthesis. The choice of reagents and reaction conditions can be tailored to achieve high yields and purity. For laboratory-scale synthesis, solution-phase methods using bases like sodium carbonate and methylating agents such as methyl chloride or dimethyl sulfate are effective. For industrial-scale production, vapor-phase catalytic methylation offers a more sustainable and efficient alternative. This guide provides a comprehensive overview of the available synthetic routes and detailed protocols to aid researchers in their work with this important fluorinated intermediate.

References

IUPAC name for heptafluoroisopropyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,1,1,2,3,3,3-Heptafluoro-2-methoxypropane

Introduction

1,1,1,2,3,3,3-Heptafluoro-2-methoxypropane, a highly fluorinated ether, is a compound of significant interest in various scientific and industrial sectors, particularly in materials science and pharmaceutical development. Its unique physicochemical properties, imparted by the dense fluorination and the ether linkage, make it a valuable synthetic intermediate. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its relevance in the context of drug development for researchers, scientists, and professionals in the field.

Chemical Identity and Properties

The formal is 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane .[1][2][] It is also known by synonyms such as methyl perfluoroisopropyl ether.[1]

Physicochemical Data

The key quantitative properties of 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane[1][2][]
CAS Number 22052-84-2[1][2]
Molecular Formula C₄H₃F₇O[1][][4]
Molecular Weight 200.05 g/mol [1][4][5]
Boiling Point 29 °C[][5]
Density 1.42 g/cm³[][5]
Refractive Index 1.284[6]
Purity 95% - 99%+[][5]
Hazard Information Irritant[6]

Experimental Protocols: Synthesis

The synthesis of fluorinated ethers like 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane is a critical process for its application as a building block in synthetic chemistry.[7] A primary and well-established methodology involves the nucleophilic alkylation of the corresponding fluorinated alcohol.

Protocol: Methylation of Heptafluoroisopropanol

This protocol describes a general method for the synthesis of 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane via the methylation of 1,1,1,2,3,3,3-heptafluoroisopropan-2-ol. This approach is analogous to the synthesis of similar compounds like 1,1,1,3,3,3-hexafluoroisopropyl methyl ether, which utilizes hexafluoroisopropanol and a methylating agent.[7][8]

Objective: To synthesize 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane.

Materials:

  • 1,1,1,2,3,3,3-heptafluoroisopropan-2-ol

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide, or a greener alternative like dimethyl carbonate)[7]

  • Base catalyst (e.g., sodium carbonate, potassium carbonate)[7]

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the anhydrous solvent.

  • Addition of Reagents: Dissolve 1,1,1,2,3,3,3-heptafluoroisopropan-2-ol in the solvent. Subsequently, add the base catalyst (e.g., sodium carbonate) to the solution. The base facilitates the deprotonation of the alcohol to form the corresponding alkoxide in situ.[7]

  • Methylation: Slowly add the methylating agent (e.g., dimethyl sulfate) to the stirred suspension. The reaction is typically exothermic; maintain the temperature with an ice bath if necessary.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating to ensure completion. Monitor the reaction progress using an appropriate technique (e.g., Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the crude product by distillation to obtain pure 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane.

Safety Precautions: Methylating agents like dimethyl sulfate are highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

G cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Methylation cluster_purification 4. Workup & Purification Flask Reaction Flask (N2 atmosphere) Solvent Anhydrous Solvent (e.g., DMF) Alcohol Heptafluoroisopropanol Solvent->Alcohol Base Base Catalyst (e.g., Na2CO3) Alcohol->Base Alkoxide In situ Alkoxide Formation Base->Alkoxide MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) Alkoxide->MethylatingAgent ProductFormation Product Formation MethylatingAgent->ProductFormation Workup Aqueous Workup & Extraction ProductFormation->Workup Distillation Purification (Distillation) Workup->Distillation FinalProduct Final Product: Heptafluoroisopropyl Methyl Ether Distillation->FinalProduct G Sevoflurane Sevoflurane (Fluorinated Ether Anesthetic) CYP2E1 CYP2E1 Enzyme (Liver Metabolism) Sevoflurane->CYP2E1 Oxidative Defluorination HFIP Hexafluoroisopropanol (HFIP) CYP2E1->HFIP Fluoride Inorganic Fluoride (F⁻) CYP2E1->Fluoride UGT UGT Enzymes (Glucuronidation) HFIP->UGT Phase II Conjugation HFIP_Glucuronide HFIP-Glucuronide (Conjugated Metabolite) UGT->HFIP_Glucuronide Elimination Renal Elimination HFIP_Glucuronide->Elimination

References

An In-depth Technical Guide to Heptafluoroisopropyl Methyl Ether (Sevoflurane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptafluoroisopropyl methyl ether, more commonly known as sevoflurane, is a halogenated ether widely utilized as an inhalational anesthetic in clinical practice.[1][2] Its favorable pharmacokinetic properties, including rapid induction and emergence from anesthesia, have made it a staple in both human and veterinary medicine.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action, with a focus on data and protocols relevant to research and development.

Physicochemical and Pharmacological Properties

This compound is a non-flammable, sweet-smelling, and volatile liquid.[1][2] A summary of its key quantitative data is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C4H3F7O
Molecular Weight 200.05 g/mol [3][4][5]
IUPAC Name 1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane[1]
CAS Number 28523-86-6
Boiling Point 58.6 °C[6]
Density 1.520 - 1.525 g/cm³ at 20 °C[6]
Vapor Pressure 157 mmHg at 20 °C[6]
Blood/Gas Partition Coefficient 0.63 - 0.69[6]

Table 2: Effects of this compound on Key Ion Channels

Ion Channel/ReceptorEffect
GABA-A Receptor Positive allosteric modulator (enhances inhibitory neurotransmission)[1][7]
NMDA Receptor Antagonist (reduces excitatory neurotransmission)[1][8]
Glycine Receptor Potentiates currents (enhances inhibitory neurotransmission)[3][8]
Nicotinic Acetylcholine (nAChR) Receptors Inhibits currents[1]
Serotonin (5-HT3) Receptors Inhibits currents[1]

Synthesis of this compound

The synthesis of sevoflurane has been approached through various routes, including one-step, two-step, and three-step processes, commonly starting from hexafluoroisopropanol (HFIP).[9] A prevalent two-step synthetic pathway involves the chloromethylation of HFIP followed by a halogen-exchange fluorination.

Experimental Protocol: Two-Step Synthesis of Sevoflurane

This protocol is a generalized representation based on common synthetic strategies.

Step 1: Synthesis of Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Chlorosevo ether)

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reagent Addition: Anhydrous aluminum trichloride (AlCl3) and paraformaldehyde are added to the reaction vessel. The mixture is stirred and heated.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature for several hours to facilitate the chloromethylation of HFIP.

  • Work-up: Upon completion, the reaction mixture is cooled. The product, chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether, is then isolated, often through distillation.

Step 2: Fluorination of Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether

  • Reaction Setup: The isolated chlorosevo ether is placed in a suitable reaction vessel.

  • Fluorinating Agent: A fluorinating agent, such as potassium fluoride (KF), is added. The reaction is often carried out in the presence of a high-boiling point solvent or a phase-transfer catalyst to facilitate the reaction.[10]

  • Reaction Conditions: The mixture is heated to drive the halogen exchange reaction, where the chlorine atom is replaced by a fluorine atom.

  • Purification: The final product, this compound (sevoflurane), is purified from the reaction mixture, typically by distillation.

G cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Fluorination HFIP HFIP Chlorosevo_ether Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether HFIP->Chlorosevo_ether Reaction AlCl3_Paraformaldehyde AlCl3 / Paraformaldehyde AlCl3_Paraformaldehyde->Chlorosevo_ether Reagents Chlorosevo_ether_2 Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether Sevoflurane This compound (Sevoflurane) Chlorosevo_ether_2->Sevoflurane Halogen Exchange KF Potassium Fluoride (KF) KF->Sevoflurane Fluorinating Agent G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Action_Potential Action Potential Glutamate_Release Glutamate Release Action_Potential->Glutamate_Release GABA_Release GABA Release Action_Potential->GABA_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates GABA_A_Receptor GABA-A Receptor GABA_Release->GABA_A_Receptor Activates Neuronal_Excitation Neuronal Excitation NMDA_Receptor->Neuronal_Excitation Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Sevoflurane Sevoflurane Sevoflurane->NMDA_Receptor Inhibits Sevoflurane->GABA_A_Receptor Potentiates

References

An In-depth Technical Guide to the Boiling Point of Heptafluoroisopropyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of heptafluoroisopropyl methyl ether, a compound of interest in various chemical and pharmaceutical research fields. This document clarifies the identity of this compound, presents its physicochemical properties with a focus on its boiling point, and details relevant experimental protocols.

Compound Identification and Physicochemical Properties

This compound, identified by the CAS number 22052-84-2, is a fluorinated ether with the molecular formula C₄H₃F₇O.[1][2][3][4] It is important to distinguish this compound from the structurally similar and well-known anesthetic, Sevoflurane (CAS 28523-86-6). While both are isomers, their differing structures result in distinct physical properties.

The boiling point of this compound (CAS 22052-84-2) is consistently reported as 29°C.[1][4][5][6][7] In contrast, Sevoflurane has a significantly higher boiling point of approximately 58.6°C.

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 22052-84-2[1][3][4][5]
Molecular Formula C₄H₃F₇O[1][2][3][4]
Molecular Weight 200.05 g/mol [1][2][3]
Boiling Point 29°C[1][4][5][6][7]
Density 1.42 g/cm³[1]
Refractive Index (n20/D) 1.2560[5]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Determination of Boiling Point

The boiling point of a volatile liquid like this compound can be accurately determined using standard laboratory techniques such as the distillation method or the Thiele tube method.[8][9][10][11][12]

Distillation Method Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Place approximately 5-10 mL of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is distilling.

  • Heating: Gently heat the round-bottom flask using a heating mantle.

  • Data Collection: As the liquid begins to boil and the vapor condenses, record the temperature at which a steady stream of distillate is collected. This stable temperature is the boiling point of the liquid.

  • Pressure Correction: Record the atmospheric pressure during the experiment. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary to determine the normal boiling point.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the Williamson ether synthesis.[13][14][15][16][17] This method involves the reaction of an alkoxide with a primary alkyl halide. A plausible synthetic route is the reaction of a heptafluoroisopropoxide with a methylating agent.

Williamson Ether Synthesis Protocol (Conceptual):

  • Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptafluoroisopropanol in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0°C to deprotonate the alcohol and form the sodium heptafluoroisopropoxide.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by carefully adding water. Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation to yield pure this compound.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Heptafluoroisopropanol Heptafluoroisopropanol ((CF3)2CHFOH) Deprotonation Deprotonation Heptafluoroisopropanol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Methylating_Agent Methylating Agent (e.g., CH3I) SN2_Reaction SN2 Reaction Methylating_Agent->SN2_Reaction Deprotonation->SN2_Reaction Forms Alkoxide Product Heptafluoroisopropyl Methyl Ether SN2_Reaction->Product Byproduct Byproduct (e.g., NaI) SN2_Reaction->Byproduct GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Heptafluoroisopropyl Methyl Ether Sample Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization in MS Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Mass_Spectrum Mass Spectrum Analysis Detection->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification

References

An In-Depth Technical Guide to the Solubility of Heptafluoroisopropyl Methyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of heptafluoroisopropyl methyl ether (CAS No. 22052-84-2) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for determining the solubility of volatile liquids like this compound.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the ability of a solute (in this case, this compound) to dissolve in a solvent to form a homogeneous solution. For liquid-liquid systems, this property is often described in terms of miscibility, where two liquids are miscible if they form a homogeneous solution in all proportions.

The principle of "like dissolves like" is a key predictor of solubility. This means that substances with similar polarities are more likely to be soluble in one another. This compound is a fluorinated ether, which imparts a degree of polarity to the molecule. However, the presence of the fluorinated alkyl groups also introduces fluorophilic/lipophilic characteristics, leading to complex solubility behavior.

Qualitative Solubility of this compound

Published data on the quantitative solubility of this compound is scarce. The available information is primarily qualitative, indicating general solubility in a range of common organic solvents. The following table summarizes the available qualitative data. It is important to note that for many solvents, no specific data is available and solubility should be determined experimentally. A related compound, hexafluoroisopropyl methyl ether, is known to be soluble in most organic solvents, suggesting a similar trend for this compound.[1]

Solvent ClassSolventQualitative Solubility
Alcohols MethanolSoluble
EthanolSoluble
Ketones AcetoneSoluble
Ethers Diethyl EtherMiscible
Tetrahydrofuran (THF)Miscible
Halogenated DichloromethaneSoluble
Aromatics TolueneSoluble
Esters Ethyl AcetateSoluble
Amides Dimethylformamide (DMF)Soluble
Sulfoxides Dimethyl sulfoxide (DMSO)Soluble
Nitriles AcetonitrileSoluble

Experimental Protocols for Determining Solubility

Given the lack of quantitative data, experimental determination of the solubility of this compound is crucial for its application in research and development. The following are generalized protocols for determining the solubility of a volatile liquid in an organic solvent.

Method 1: Visual Titration Method for Miscibility

This method is a straightforward approach to determine if two liquids are miscible.

Materials:

  • This compound

  • Solvent of interest

  • Calibrated glass burettes (2)

  • Glass vial or test tube with a secure cap

  • Vortex mixer or magnetic stirrer

Procedure:

  • Fill one burette with this compound and the other with the solvent of interest.

  • Dispense a known volume (e.g., 1 mL) of the solvent into the glass vial.

  • Slowly add a small, known volume (e.g., 0.1 mL) of this compound from its burette into the vial.

  • Securely cap the vial and vortex or stir the mixture for 1-2 minutes.

  • Visually inspect the mixture for any signs of phase separation (cloudiness or the formation of a meniscus).

  • If the solution remains clear and homogeneous, continue adding aliquots of this compound, mixing and observing after each addition.

  • If phase separation occurs, the limit of solubility has been exceeded. Record the total volume of this compound added.

  • The process can be repeated by titrating the solvent into a known volume of this compound to confirm the results. If no phase separation is observed even after adding a large excess of one component to the other, the two liquids can be considered miscible.

Method 2: Gravimetric Method for Quantitative Solubility

This method allows for a more precise, quantitative determination of solubility.

Materials:

  • This compound

  • Solvent of interest

  • Saturated solution preparation vessel (e.g., a sealed flask)

  • Analytical balance

  • Thermostatically controlled water bath or incubator

  • Syringes and needles

  • Gas-tight vials for sampling

Procedure:

  • In the sealed flask, add an excess of this compound to a known volume of the solvent.

  • Seal the flask and place it in the thermostatically controlled environment set to the desired temperature.

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Allow the mixture to stand undisturbed for several hours to allow any undissolved droplets to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

  • Dispense the withdrawn sample into a pre-weighed, gas-tight vial and immediately seal it to prevent evaporation.

  • Weigh the vial containing the sample to determine the mass of the saturated solution.

  • The concentration of this compound in the solvent can be determined by a suitable analytical technique, such as gas chromatography (GC) with a calibration curve.

  • The solubility can then be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of a volatile liquid in an organic solvent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_materials Prepare Materials: - this compound - Organic Solvent - Glassware mix Mix Ether and Solvent in a Sealed Vessel prep_materials->mix prep_env Set up Thermostatically Controlled Environment equilibrate Equilibrate Mixture (e.g., 24-48h with agitation) prep_env->equilibrate mix->equilibrate settle Allow Phases to Settle equilibrate->settle sample Sample the Supernatant (Saturated Solution) settle->sample analyze Analyze Sample (e.g., Gas Chromatography) sample->analyze calculate Calculate Solubility analyze->calculate

References

Spectroscopic and Synthetic Profile of Heptafluoroisopropyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) for heptafluoroisopropyl methyl ether, a fluorinated ether of significant interest in various scientific domains. This document details predicted and experimental spectral data, outlines relevant experimental protocols for its synthesis and spectroscopic analysis, and presents a logical workflow for its preparation.

Spectroscopic Data

The structural elucidation of this compound, systematically named 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane, relies heavily on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of this compound are characterized by the influence of the highly electronegative fluorine atoms on the neighboring nuclei.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

NucleusChemical GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H-OCH₃3.4 - 4.5Quartet (q)

The predicted quartet multiplicity of the methoxy protons arises from coupling to the single fluorine atom on the adjacent carbon.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

NucleusChemical GroupPredicted Chemical Shift (δ, ppm)
¹³C-OCH₃~50 - 70
¹³C-CF-~90 - 120
¹³C-CF₃~115 - 125

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule.[1]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

NucleusChemical GroupNotes
¹⁹F-CF-Expected to show a distinct signal.
¹⁹F-CF₃The six fluorine atoms of the two trifluoromethyl groups are equivalent and should produce a single signal.

Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and the wide chemical shift range of fluorine nuclei.[1]

Infrared (IR) Spectroscopy Data

Table 4: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2950-2850C-H stretchMethoxy (-OCH₃)
1280-1000C-F stretchFluoroalkane
1150-1085C-O stretchEther

Experimental Protocols

Synthesis of this compound

A primary and well-established method for the synthesis of this compound is the Williamson ether synthesis.[1] This involves the alkylation of an alcohol, in this case, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), with a methylating agent in the presence of a base.

Protocol: Williamson Ether Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Add a slight molar excess of a strong base, such as sodium hydride (NaH), to the solution at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium hexafluoroisopropoxide.

  • Methylation: To the resulting alkoxide solution, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.

  • Workup: After cooling, the reaction is quenched by the slow addition of water. The product is then extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.

Spectroscopic Analysis

NMR Spectroscopy Protocol (General for Volatile Fluorinated Ethers)

  • Sample Preparation: Due to the volatility of this compound, sample preparation requires care to prevent evaporation. Prepare a solution of the compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The tube should be capped immediately. For quantitative measurements, a known amount of an internal standard may be added.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei. Standard acquisition parameters are typically used, although for ¹⁹F NMR, a wider spectral width is necessary due to the large chemical shift range.

  • Data Acquisition: Acquire the free induction decay (FID) for each nucleus. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

  • Data Processing: The FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or the residual solvent peak.

Infrared (IR) Spectroscopy Protocol (Vapor Phase)

  • Sample Introduction: A small amount of liquid this compound is injected into an evacuated gas cell. The liquid is allowed to vaporize completely, filling the cell with the gaseous sample.

  • Background Spectrum: A background spectrum of the empty (or nitrogen-filled) gas cell is recorded.

  • Sample Spectrum: The infrared spectrum of the gaseous sample is then recorded.

  • Data Analysis: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The positions and intensities of the absorption bands are then analyzed to identify the functional groups present.

Logical Workflow and Visualization

The synthesis of this compound via the Williamson ether synthesis can be visualized as a clear, stepwise process.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup and Purification HFIP 1,1,1,3,3,3-Hexafluoro-isopropanol (HFIP) Deprotonation Deprotonation of HFIP HFIP->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Methylating_Agent Methylating Agent (e.g., CH₃I) Methylation Nucleophilic Attack by Alkoxide Methylating_Agent->Methylation Solvent Aprotic Solvent (e.g., THF) Solvent->Deprotonation Deprotonation->Methylation Reflux Reaction at Reflux Methylation->Reflux Quenching Quenching with Water Reflux->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Distillation Drying->Purification Product Heptafluoroisopropyl Methyl Ether Purification->Product

Caption: Williamson Ether Synthesis of this compound.

This guide provides foundational knowledge for researchers working with this compound. The presented spectroscopic data and experimental protocols are intended to facilitate its synthesis, identification, and application in various research and development endeavors.

References

Heptafluoroisopropyl Methyl Ether: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling considerations for heptafluoroisopropyl methyl ether (HFME). The information is intended to support laboratory and research applications, ensuring safe use and mitigating potential hazards.

Chemical and Physical Properties

This compound is a fluorinated ether with the chemical formula C4H3F7O. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

PropertyValue
Molecular Weight 200.05 g/mol
Boiling Point 29°C
Density 1.42 g/cm³
Flash Point No data available
Appearance Colorless liquid
Purity Typically ≥95% - 99%

Toxicological Data

EndpointValueSpeciesRoute
Acute Oral Toxicity (LD50) No data available--
Acute Dermal Toxicity (LD50) No data available--
Acute Inhalation Toxicity (LC50) No data available--
Skin Corrosion/Irritation Causes skin irritation--
Eye Damage/Irritation Causes serious eye irritation--
Respiratory Sensitization May cause respiratory irritation--

Experimental Protocols: Specific experimental protocols for the determination of the toxicological endpoints listed above for this compound were not found in the reviewed literature. Standard OECD guidelines for testing of chemicals would likely be followed for such assessments.

Fire and Explosion Hazard Data

This compound is a non-flammable liquid. However, containers may rupture upon heating, and thermal decomposition can produce hazardous substances.

ParameterValue
Flammability Non-flammable
Hazardous Decomposition Products Carbon oxides, Hydrogen fluoride
Suitable Extinguishing Media Use extinguishing media appropriate for the surrounding fire.
Unsuitable Extinguishing Media No data available
Special Firefighting Procedures Wear self-contained breathing apparatus and full protective gear.

Experimental Protocols: Standard fire hazard testing protocols, such as those established by the National Fire Protection Association (NFPA), would be used to determine the flammability and explosive properties of this compound.

Reactivity Profile

This compound is generally stable under normal laboratory conditions. However, it can react with certain substances.

  • Incompatible Materials: Strong oxidizing agents.

  • Conditions to Avoid: Heat, flames, and sparks.

  • Hazardous Reactions: No hazardous polymerization is expected to occur.

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

5.1. Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge.

5.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

5.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures.

6.1. Spills and Leaks

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed container for proper disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

6.2. Fire

  • Extinguish: Use an appropriate extinguishing agent for the surrounding fire.

  • Cool Containers: Keep containers cool with a water spray to prevent rupturing.

  • Protective Gear: Firefighters should wear self-contained breathing apparatus and full protective clothing.

6.3. First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

SafeHandlingWorkflow start Start: Handling this compound risk_assessment 1. Conduct Risk Assessment start->risk_assessment select_ppe 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->select_ppe eng_controls 3. Implement Engineering Controls (Fume Hood, Ventilation) risk_assessment->eng_controls handling 4. Chemical Handling Procedure select_ppe->handling eng_controls->handling normal_ops Normal Operations handling->normal_ops No Incidents spill_leak Spill or Leak Occurs handling->spill_leak Incident storage 5. Proper Storage (Cool, Dry, Ventilated) normal_ops->storage emergency_response Emergency Response Protocol spill_leak->emergency_response disposal 6. Waste Disposal (Follow Regulations) storage->disposal end End disposal->end first_aid Administer First Aid emergency_response->first_aid first_aid->disposal

Caption: Logical workflow for the safe handling of this compound.

Conclusion

While this compound is a valuable compound in research and development, it is imperative that it is handled with the appropriate safety precautions. This guide provides a framework for its safe use, emphasizing the importance of risk assessment, proper personal protective equipment, and emergency preparedness. Users should always consult the most current Safety Data Sheet (SDS) from their supplier for the most detailed and up-to-date information.

Unveiling the Environmental Profile of Heptafluoroisopropyl Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the environmental impact of heptafluoroisopropyl methyl ether, a fluorinated ether predominantly used as the volatile anesthetic sevoflurane. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data on its atmospheric fate and global warming potential, details the experimental methodologies used for its environmental assessment, and visualizes its atmospheric degradation pathway.

Executive Summary

This compound, while a critical component of modern anesthesia, is a potent greenhouse gas that contributes to climate change. Its environmental impact is primarily characterized by its atmospheric lifetime and Global Warming Potential (GWP). This guide consolidates the current scientific understanding of these parameters, offering a data-driven perspective for informed decision-making in clinical and research settings. The vast majority of its environmental impact stems from its release, largely unmetabolized, into the atmosphere.[1][2][3]

Physicochemical Properties

This compound, with the chemical formula C4H3F7O, is a volatile, non-flammable liquid at standard conditions.[4][5] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C4H3F7O[4][5]
Molecular Weight 200.05 g/mol [4][5]
Boiling Point 29°C
Density 1.42 g/cm³

Environmental Fate and Impact

The environmental impact of this compound is predominantly associated with its behavior as a greenhouse gas. Unlike some earlier anesthetic agents, it does not contain chlorine or bromine and therefore does not contribute to ozone layer depletion.[1] However, its fluorine content leads to strong absorption of infrared radiation, contributing to global warming.[1]

Atmospheric Lifetime

The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere. For this compound (sevoflurane), the primary removal mechanism is its reaction with hydroxyl (OH) radicals in the troposphere.[6][7] Various studies have determined its atmospheric lifetime, with values generally ranging from 1.1 to 2 years.[2][6][8][9][10] This relatively short lifetime compared to other potent greenhouse gases means its warming effect is more pronounced in the short term.[6]

Global Warming Potential (GWP)

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). The GWP is typically reported over 20-year (GWP20) and 100-year (GWP100) time horizons. For this compound (sevoflurane), the GWP100 is reported to be in the range of 125 to 144.[7][8][9][11] While significantly lower than some other volatile anesthetics like desflurane, it is still over a hundred times more potent than CO2 on a mass basis.[8][9]

Quantitative Environmental Data

The following tables summarize the key quantitative data regarding the environmental impact of this compound (sevoflurane) in comparison to other commonly used inhaled anesthetics.

Table 2: Atmospheric Lifetimes and Global Warming Potentials (GWP) of Inhaled Anesthetics

Anesthetic AgentAtmospheric Lifetime (years)GWP (20-year)GWP (100-year)
This compound (Sevoflurane) 1.1 - 2.0[2][6][8][9][10]349 - 508[6][11]125 - 144[7][8][9][11]
Desflurane 10 - 14[8][9][10]3,714 - 6,810[6][9]2,540[8][9]
Isoflurane 3.0 - 3.6[7][8][10]1,401 - 1,800[6][9]510 - 539[8][9][11]
Nitrous Oxide (N2O) 114[6][8][9]289[6][9]273 - 298[8][9]

Note: GWP values can vary slightly between different assessment reports due to updates in atmospheric chemistry models.

Experimental Protocols

The determination of the environmental parameters of this compound involves sophisticated laboratory experiments. The following sections outline the general methodologies for key experiments.

Determination of OH Radical Reaction Rate Constants

The reaction with OH radicals is the primary atmospheric sink for this compound. The rate constant of this reaction is crucial for calculating its atmospheric lifetime. A common method for its determination is the pulsed laser photolysis/laser-induced fluorescence (LP/LIF) technique.[6][7]

Experimental Workflow: OH Radical Reaction Rate Determination

G cluster_0 Reaction Chamber A Gas Mixture (this compound, OH precursor, Bath gas) B Pulsed Laser (e.g., Excimer Laser) Photolysis of Precursor to generate OH A->B Introduction C Probe Laser (e.g., Dye Laser) Excites OH radicals B->C Initiates Reaction D Fluorescence Detector (e.g., PMT) Measures OH fluorescence decay C->D Induces Fluorescence E Data Analysis (Pseudo-first-order rate constant determination) D->E Data Acquisition (Decay Curve)

Caption: Workflow for determining the OH radical reaction rate constant using LP-LIF.

Methodology:

  • A gas mixture containing this compound, an OH radical precursor (e.g., H2O2 or HNO3), and a bath gas (e.g., N2 or air) is introduced into a reaction cell at a controlled temperature and pressure.

  • A pulsed laser (e.g., an excimer laser) is used to photolyze the precursor, generating a transient concentration of OH radicals.

  • A probe laser (e.g., a dye laser) is tuned to an absorption line of the OH radical, exciting it to a higher electronic state.

  • The subsequent fluorescence emitted as the OH radicals relax back to the ground state is detected by a photomultiplier tube (PMT).

  • The fluorescence signal is monitored over time, and the decay rate of the OH radicals in the presence of this compound is measured.

  • By varying the concentration of this compound, the bimolecular rate constant for the reaction is determined from the slope of a plot of the pseudo-first-order decay rate versus the ether's concentration.

Determination of Infrared Absorption Cross-Sections and Radiative Efficiency

The GWP of a gas is dependent on its ability to absorb infrared radiation in the atmospheric window. This is quantified by its infrared absorption cross-section, which is measured using Fourier Transform Infrared (FTIR) spectroscopy .[6][7]

Experimental Workflow: Radiative Efficiency Determination

G A Gas Cell containing This compound at known concentration C Detector A->C B FTIR Spectrometer (Broadband IR Source) B->A D Data Acquisition (Interferogram) C->D E Fourier Transform D->E F Infrared Spectrum (Absorbance vs. Wavenumber) E->F G Calculation of Absorption Cross-Section F->G H Calculation of Radiative Efficiency G->H

Caption: Workflow for determining infrared absorption cross-section and radiative efficiency.

Methodology:

  • A sample of this compound at a known concentration is introduced into a gas cell with a defined path length.

  • A broadband infrared beam from an FTIR spectrometer is passed through the gas cell.

  • The transmitted light is measured by a detector.

  • The resulting interferogram is mathematically converted into an infrared spectrum using a Fourier transform.

  • The absorption spectrum is used to calculate the absorption cross-section as a function of wavenumber.

  • The radiative efficiency is then calculated by integrating the absorption cross-sections over the atmospheric window (typically 500-2500 cm⁻¹) and using a radiative transfer model.

Calculation of Global Warming Potential (GWP)

The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon and dividing it by the integrated radiative forcing of a pulse emission of an equal mass of CO2 over the same period. The calculation requires the atmospheric lifetime and the radiative efficiency of the compound.

Atmospheric Degradation Pathway

The atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom by the OH radical. This leads to the formation of a fluorinated alkyl radical, which then undergoes a series of reactions in the presence of oxygen and other atmospheric species.

Signaling Pathway: Atmospheric Degradation of this compound

G A (CF3)2CHOCH2F (this compound) C (CF3)2CHOCHF• Radical A->C + OH, - H2O B OH Radical E (CF3)2CHOCHF(O2)• Radical (Peroxy Radical) C->E + O2 D O2 G (CF3)2CHOCHF(O)• Radical (Alkoxy Radical) E->G + NO, - NO2 F NO H Further Reactions (e.g., decomposition, reaction with O2) G->H I Stable End Products (e.g., HF, COF2, (CF3)2CHOC(O)F) H->I

Caption: Simplified atmospheric degradation pathway of this compound.

The primary degradation product is often a fluorinated ester, (CF3)2CHOC(O)F, along with other smaller fluorinated and non-fluorinated species.[6] These degradation products are generally considered to be of low environmental concern due to their expected short lifetimes and low concentrations.

Conclusion

This compound is an important anesthetic with a well-characterized environmental profile. While it is a potent greenhouse gas, its relatively short atmospheric lifetime results in a lower long-term GWP compared to some other fluorinated anesthetics. Understanding the quantitative data and experimental methodologies presented in this guide is crucial for the scientific and medical communities to make environmentally conscious decisions regarding its use and to develop and evaluate next-generation anesthetics with improved environmental properties. Continued research into its atmospheric chemistry and potential mitigation strategies remains an important area of study.

References

Green Chemistry in the Synthesis of Heptafluoroisopropyl Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluoroisopropyl methyl ether, widely known by its anesthetic name sevoflurane, is a critical component in modern medicine. As the pharmaceutical industry increasingly embraces sustainable practices, the environmental impact of manufacturing processes has come under intense scrutiny. This technical guide delves into the green chemistry aspects of this compound synthesis, providing a comprehensive overview of traditional and modern, more environmentally benign production methods. By examining key green chemistry metrics, detailing experimental protocols, and visualizing reaction pathways, this document aims to equip researchers and drug development professionals with the knowledge to advance greener synthetic strategies for this essential anesthetic.

Core Principles of Green Chemistry in Sevoflurane Synthesis

The synthesis of this compound presents several opportunities for the application of green chemistry principles. Traditional synthesis routes often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste streams. In contrast, greener alternatives focus on:

  • Prevention of Waste: Designing synthetic pathways that minimize the formation of byproducts.

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

  • Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment.[1]

  • Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile organic compounds (VOCs) and other hazardous solvents.

  • Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents.

  • Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Synthesis Routes of this compound

Several synthetic routes to this compound have been developed, each with distinct green chemistry profiles. The primary methods can be categorized as one-step, two-step, and three-step syntheses.

One-Step Synthesis

The one-step synthesis typically involves the reaction of hexafluoroisopropanol (HFIP) with formaldehyde and hydrogen fluoride (HF) in the presence of a strong acid catalyst, such as sulfuric acid. While seemingly efficient, this method often requires a large excess of corrosive and toxic HF and sulfuric acid, leading to significant waste and potential corrosion issues.[2]

Two-Step Synthesis

A more common and often greener approach is the two-step synthesis. This process generally involves:

  • Chloromethylation of HFIP: Hexafluoroisopropanol is reacted with a chloromethylating agent, such as paraformaldehyde and hydrogen chloride, or with 1,3,5-trioxane and aluminum trichloride, to form 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane (sevochlorane).[2][3]

  • Fluorination of Sevochlorane: The intermediate sevochlorane is then fluorinated to replace the chlorine atom with fluorine, yielding this compound. This step can be achieved using various fluorinating agents, with potassium fluoride (KF) in the presence of a phase-transfer catalyst like polyethylene glycol (PEG-400) being a common choice that avoids the use of hazardous HF.[2][4]

Three-Step Synthesis

The three-step synthesis provides an alternative pathway, which can also be designed with green chemistry principles in mind. A typical sequence involves:

  • Methylation of HFIP: Hexafluoroisopropanol is first methylated using a reagent like dimethyl sulfate to form 1,1,1,3,3,3-hexafluoro-2-methoxypropane.

  • Chlorination: The methoxypropane intermediate is then chlorinated, often photochemically, to produce sevochlorane.

  • Fluorination: Finally, the sevochlorane is fluorinated, similar to the two-step process, to yield the final product.

While this route can avoid some of the harsh reagents of the one-step process, the use of toxic dimethyl sulfate and chlorine gas in the initial steps presents its own environmental and safety challenges.[3]

Quantitative Analysis of Green Chemistry Metrics

To objectively compare the "greenness" of different synthetic routes, several metrics have been developed. The following tables summarize the key green chemistry metrics for the synthesis of this compound. Note: The values presented are calculated based on available literature and may vary depending on specific reaction conditions and scale.

Table 1: Comparison of Green Chemistry Metrics for this compound Synthesis

MetricOne-Step Synthesis (HFIP, HCHO, HF)Two-Step Synthesis (HFIP, Trioxane, AlCl3, KF, PEG-400)Three-Step Synthesis (HFIP, (CH3)2SO4, Cl2, KF)
Atom Economy (%) ~75%~60%~50%
E-Factor High (>>10)Moderate (~5-10)High (>10)
Process Mass Intensity (PMI) Very High (>>20)High (~15-20)Very High (>20)

Table 2: Reagent and Solvent Hazard Comparison

Synthesis RouteKey ReagentsKey SolventsPrimary Hazards
One-Step Hydrogen Fluoride, Sulfuric AcidNone (reagents act as solvent)Highly corrosive, toxic, significant acid waste
Two-Step Aluminum Trichloride, Potassium FluoridePolyethylene Glycol (PEG-400)Corrosive catalyst, less hazardous fluorinating agent, biodegradable solvent
Three-Step Dimethyl Sulfate, Chlorine Gas, Potassium FluorideVarious organic solventsHighly toxic and carcinogenic methylating agent, toxic and corrosive gas

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound, based on greener approaches.

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane (Sevochlorane)

  • To a stirred solution of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (168 g, 1.0 mol) in a suitable reaction vessel, add 1,3,5-trioxane (30 g, 0.33 mol).

  • Cool the mixture in an ice bath and slowly add aluminum trichloride (AlCl₃) (44.5 g, 0.33 mol) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, quench the reaction by slowly adding ice-cold water (200 mL).

  • Separate the organic layer, wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sevochlorane.

  • Purify the crude product by vacuum distillation to yield pure sevochlorane.

Step 2: Synthesis of this compound (Sevoflurane)

  • In a reaction flask equipped with a reflux condenser, add the sevochlorane (216.5 g, 1.0 mol) obtained from Step 1.

  • Add spray-dried potassium fluoride (KF) (87.1 g, 1.5 mol) and polyethylene glycol 400 (PEG-400) (200 mL).

  • Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction by GC for the disappearance of sevochlorane.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (300 mL) to the reaction mixture and separate the lower organic layer.

  • Wash the organic layer with water (2 x 150 mL) and brine (150 mL).

  • Dry the product over anhydrous calcium chloride, filter, and distill to obtain pure this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a generalized workflow for a greener synthesis of this compound.

G HFIP Hexafluoroisopropanol (HFIP) Sevochlorane 1,1,1,3,3,3-Hexafluoro-2- (chloromethoxy)propane (Sevochlorane) HFIP->Sevochlorane  Chloromethylation Chloromethylating_Agent Chloromethylating Agent (e.g., Trioxane/AlCl3) Chloromethylating_Agent->Sevochlorane Sevoflurane Heptafluoroisopropyl Methyl Ether (Sevoflurane) Sevochlorane->Sevoflurane  Fluorination Fluorinating_Agent Fluorinating Agent (e.g., KF/PEG-400) Fluorinating_Agent->Sevoflurane G Start Start: Reactants and Green Solvents Reaction Reaction under Optimized Conditions (Temp, Time, Catalyst) Start->Reaction Monitoring In-process Monitoring (e.g., GC, NMR) Reaction->Monitoring Workup Aqueous Workup and Phase Separation Reaction->Workup Monitoring->Reaction  Feedback for  Optimization Purification Distillation/ Purification Workup->Purification Waste Waste Treatment and Solvent Recycling Workup->Waste Product Final Product: Heptafluoroisopropyl Methyl Ether Purification->Product Purification->Waste

References

Thermal Stability of Heptafluoroisopropyl Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptafluoroisopropyl methyl ether, known in the pharmaceutical field as sevoflurane, is a widely used inhalation anesthetic. Its thermal stability is a critical parameter, particularly in the context of its application in anesthesia delivery systems where it can come into contact with various materials at elevated temperatures. This technical guide provides an in-depth analysis of the thermal stability of this compound, focusing on its degradation pathways, the quantitative analysis of its decomposition products, and the experimental protocols used for its evaluation.

Core Concepts of Thermal Degradation

This compound is generally considered chemically stable under normal storage conditions.[1][2] However, its stability is significantly influenced by temperature and the presence of certain chemical agents, most notably the strong bases found in carbon dioxide absorbents used in anesthesia circuits, such as soda lime.[3][4] The degradation process is primarily a dehydrofluorination reaction, which is accelerated in a desiccated and warm environment.[5][6]

The primary and most studied degradation product is fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether, commonly referred to as Compound A.[7][8] The formation of other degradation products, including methanol and formaldehyde, has also been reported, particularly with desiccated soda lime containing potassium hydroxide (KOH).[5][9]

Quantitative Analysis of Thermal Degradation

The thermal degradation of this compound, particularly in the presence of CO2 absorbents, has been quantified in several studies. The concentration of degradation products is influenced by factors such as temperature, the composition and hydration state of the absorbent, and the duration of exposure.

AbsorbentTemperature (°C)Degradation ProductConcentration (ppm)Reference
Soda lime22Sevoflurane Degradation6.5% per hour[3]
Soda lime54Sevoflurane Degradation57.4% per hour[3]
Soda lime-A (NaOH, Ca(OH)2)50P3 and P5Detected[4]
Dry Drägersorb 800 plus (with KOH)Not specifiedCompound ASignificantly higher than with other soda limes[10]
Fresh Soda limeNot specifiedCompound A< 0.5[11]
Dry Soda lime with KOHUp to 107Compound AMean of 153 (first 10 min)[11]
Dry Soda lime without KOHUp to 62Compound AMean of 15 (first 10 min)[11]
Soda lime (in vivo, laparoscopic cholecystectomy)46.4Compound AMean maximum of 21.6[7]
Soda lime (in vivo, tympanoplasty)44.8Compound AMean maximum of 19.6[7]

Experimental Protocols for Stability Testing

The analysis of this compound and its degradation products is predominantly carried out using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Exposure

A common experimental setup to simulate the conditions in an anesthesia circuit involves the following steps:

  • Preparation of the Absorbent: Soda lime is placed in a reaction vessel or a simulated absorber canister. For studies investigating the effect of hydration, the soda lime may be desiccated by passing a dry gas over it for an extended period.[5]

  • Introduction of this compound: A known concentration of this compound vapor, typically in a carrier gas like oxygen or air, is passed through the absorbent.[11]

  • Temperature Control: The reaction vessel is maintained at a specific temperature using a water bath or an oven.[3][12]

  • Gas Sampling: Gas samples are collected from the outlet of the reaction vessel at specific time intervals for analysis.[10]

Analytical Methodology: Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is commonly used.[13]

  • Column: A variety of columns can be employed, with packed columns like those with DOP (dioctyl phthalate) packing being mentioned in the literature.[4]

  • Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

  • Temperature Program: The column temperature is controlled to achieve separation of the parent compound from its degradation products. For example, an isothermal temperature of 100°C has been used.[14]

  • Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer allows for both separation and identification of the degradation products.

  • Ionization: Electron impact (EI) is a common ionization method.

  • Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio, providing a mass spectrum that can be used to identify the chemical structure of the degradation products.[15]

Degradation Pathway and Experimental Workflow

The following diagrams illustrate the key processes involved in the thermal degradation of this compound and a typical experimental workflow for its analysis.

G Degradation Pathway of this compound A This compound ((CF3)2CHOCH2F) D Dehydrofluorination A->D B Soda Lime (NaOH, Ca(OH)2, KOH) B->D C Heat (Elevated Temperature) C->D E Compound A (CF2=C(CF3)OCH2F) D->E F Other Products (Methanol, Formaldehyde) D->F

Caption: Degradation of this compound.

G Experimental Workflow for Thermal Stability Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation A Prepare CO2 Absorbent (e.g., Soda Lime) B Introduce Heptafluoroisopropyl Methyl Ether Vapor A->B C Incubate at Controlled Temperature B->C D Collect Gas Samples at Time Intervals C->D E GC / GC-MS Analysis D->E F Identify Degradation Products E->F G Quantify Concentrations F->G

Caption: Workflow for thermal stability analysis.

References

Methodological & Application

Heptafluoroisopropyl Methyl Ether: A Promising Fluorinated Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Heptafluoroisopropyl methyl ether, a partially fluorinated ether, is emerging as a solvent with significant potential in organic synthesis. Its unique combination of properties, stemming from the presence of fluorine atoms, suggests its utility in a range of chemical transformations, offering potential advantages in terms of reaction efficiency, selectivity, and safety. While specific, detailed experimental data for its use in common catalytic reactions is still developing in publicly available literature, its properties allow for informed application in various synthetic protocols. These notes provide an overview of its characteristics and generalized protocols for its application in key organic reactions.

Fluorinated solvents, in general, are known for their unique physical and chemical properties, such as high thermal stability, chemical inertness, and often low flammability.[1] The incorporation of fluorine atoms into an ether backbone, as in this compound, can lead to enhanced metabolic stability and bioavailability when such fragments are incorporated into pharmaceutical compounds.[1]

Physicochemical Properties and Potential Advantages

This compound possesses a distinct set of properties that make it an attractive solvent for organic synthesis. A summary of its key physical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₃F₇O[2]
Molecular Weight 200.05 g/mol [2]
Boiling Point 29 °C[3]
Density 1.42 g/cm³[3]
Flash Point None[3]

The low boiling point of this compound facilitates its removal from reaction mixtures post-synthesis, a desirable characteristic for product isolation. Its non-flammable nature enhances laboratory safety. Furthermore, the high density can aid in phase separations. Partially fluorinated ethers are also explored for their potential as environmentally benign alternatives to traditional volatile organic compounds.[3]

Logical Workflow for Solvent Selection and Application

The decision to employ a novel solvent like this compound should follow a logical progression, starting from property evaluation to small-scale testing and finally to application in the desired synthesis.

Solvent_Selection_Workflow A Evaluate Physicochemical Properties (Boiling Point, Density, Polarity) B Assess Solubility of Reactants and Catalysts A->B Informs C Conduct Small-Scale Test Reactions (e.g., model Suzuki or Grignard coupling) B->C Proceed if soluble D Analyze Reaction Performance (Yield, Purity, Reaction Time) C->D Provides data for E Optimize Reaction Conditions (Temperature, Concentration, Catalyst Loading) D->E Guides F Scale-up Synthesis E->F Enables

Caption: Workflow for evaluating and implementing a new solvent.

Application in Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[4] The choice of solvent can significantly impact the efficiency and outcome of this palladium-catalyzed transformation.[5] While specific data for this compound is not yet prevalent, its properties as a fluorinated ether suggest it could be a viable medium. Fluorinated solvents can sometimes enhance the stability of catalytic intermediates and influence reaction selectivity.[6]

Generalized Protocol for a Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Anhydrous, inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Add this compound via syringe.

  • Stir the reaction mixture at the desired temperature (optimization may be required, starting from room temperature up to the solvent's boiling point).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Comparison of Solvents in a Hypothetical Suzuki-Miyaura Coupling

SolventDielectric Constant (approx.)Boiling Point (°C)Expected Relative YieldNotes
Toluene2.4111GoodStandard non-polar solvent.
THF7.666Good to ExcellentCommon polar aprotic solvent, can coordinate to the metal center.[7]
This compound Low (estimated)29To be determinedLow boiling point may require lower reaction temperatures or a sealed vessel. May offer unique selectivity.
2-Methyltetrahydrofuran (2-MeTHF)6.280Good to ExcellentA greener alternative to THF.[8]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Add Heptafluoroisopropyl Methyl Ether A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC, GC-MS) C->D E Quench with Water and Extract D->E Upon completion F Dry and Concentrate Organic Phase E->F G Purify by Column Chromatography F->G H Characterize Product G->H

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling.

Application in Organometallic Chemistry: Grignard Reaction

Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation. The solvent plays a critical role in the formation and stability of the Grignard reagent, typically requiring an ether to solvate the magnesium center.[9] While diethyl ether and THF are standard, their safety profiles (flammability, peroxide formation) have led to the exploration of alternatives.[10] The ether oxygen in this compound could potentially stabilize the Grignard reagent, though the electron-withdrawing fluorine atoms might modulate its solvating ability.

Generalized Protocol for a Grignard Reaction

Materials:

  • Magnesium turnings (1.2 mmol)

  • Alkyl or aryl halide (1.0 mmol)

  • Carbonyl compound (e.g., aldehyde or ketone, 1.0 mmol)

  • This compound (anhydrous, 10 mL)

  • Iodine crystal (optional, as an activator)

  • Anhydrous, inert atmosphere (e.g., nitrogen or argon)

Procedure: Part A: Formation of the Grignard Reagent

  • Place magnesium turnings in a dry Schlenk flask under an inert atmosphere.

  • Add a small crystal of iodine if necessary to activate the magnesium.

  • Add a small portion of the alkyl or aryl halide dissolved in this compound.

  • Initiate the reaction by gentle heating if necessary. Once initiated, the reaction should be exothermic.

  • Add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture until the magnesium is consumed.

Part B: Reaction with Electrophile

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Add a solution of the carbonyl compound in this compound dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Table 3: Comparison of Ethereal Solvents for Grignard Reactions

SolventBoiling Point (°C)Grignard SolubilityPeroxide Formation RiskNotes
Diethyl Ether35GoodHighHighly flammable, volatile.
Tetrahydrofuran (THF)66ExcellentHighGood solvating properties.[9]
This compound 29To be determinedLow (expected)Non-flammable, but low boiling point may be a challenge. The impact of fluorine atoms on solvating ability needs to be experimentally verified.
2-Methyltetrahydrofuran (2-MeTHF)80GoodLower than THFA greener and safer alternative to THF.[10]
Cyclopentyl Methyl Ether (CPME)106GoodLowHigher boiling point, good for higher temperature reactions.[11]

Signaling Pathway Analogy for Grignard Reagent Reactivity

The reactivity of a Grignard reagent can be conceptually illustrated as a signaling pathway, where the solvent plays a crucial role in enabling the nucleophilic attack on the electrophile.

Grignard_Reactivity_Pathway A Grignard Reagent (R-MgX) B Solvation by Ether (e.g., Heptafluoroisopropyl Methyl Ether) A->B is solvated by C Stabilized, Reactive Grignard Species B->C leading to E Nucleophilic Attack C->E D Electrophile (e.g., Carbonyl) D->E F Alkoxide Intermediate E->F forms G Protonation (Work-up) F->G undergoes H Alcohol Product G->H yields

Caption: Conceptual pathway of a Grignard reaction.

Conclusion

This compound presents itself as a solvent with intriguing possibilities for organic synthesis. Its non-flammable nature and low boiling point are advantageous from a safety and processing perspective. While specific, peer-reviewed data on its performance in key reactions like Suzuki-Miyaura couplings and Grignard reactions is currently limited, the general properties of fluorinated ethers suggest it could offer unique benefits. The provided generalized protocols and comparative data with established solvents offer a starting point for researchers to explore the potential of this novel solvent in their synthetic endeavors. Further experimental investigation is necessary to fully elucidate its scope and utility in the modern synthetic chemist's toolkit.

References

Application Notes and Protocols for the Use of Heptafluoroisopropyl Methyl Ether as a Grignard Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of the Grignard reagent. Traditionally, ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are employed due to their ability to solvate the magnesium center of the Grignard reagent, facilitating its formation and stability.

This document explores the potential application of heptafluoroisopropyl methyl ether as a non-conventional solvent for Grignard reactions. While not a standard solvent for this purpose, its unique properties, such as high density, non-flammability, and chemical inertness under certain conditions, warrant an investigation into its suitability. These notes provide a comparative analysis of its physical properties against standard Grignard solvents and propose a detailed protocol for its use. It is important to note that the following protocols are proposed based on the chemical properties of this compound and require experimental validation.

Data Presentation: Comparison of Solvent Properties

A thorough understanding of the solvent's physical properties is essential for predicting its behavior in a Grignard reaction. The following table summarizes the key physical properties of this compound in comparison to the commonly used Grignard solvents, diethyl ether and tetrahydrofuran.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)
CAS Number 22052-84-2[1][2][]60-29-7[4]109-99-9[5][6][7]
Molecular Formula C₄H₃F₇O[2][]C₄H₁₀O[4]C₄H₈O[6]
Molecular Weight ( g/mol ) 200.05[1][2][]74.12[4][8]72.11[5][6]
Boiling Point (°C) 29[1][2][]34.6[8][9]66[6]
Melting Point (°C) Not available-116.3[8]-108.4[6]
Density (g/mL at 20°C) 1.42[1][2][]0.7134[8]0.8892[6]
Flash Point (°C) None[1]-45[9]-14[6]
Solubility in Water Slightly solubleSlightly soluble (6.9 g/100 mL at 20°C)Miscible[5]
Dielectric Constant Not available4.3 (at 20°C)7.5 (at 25°C)[5]

Experimental Protocols

The following are proposed protocols for conducting a Grignard reaction using this compound as a solvent. These protocols are adapted from standard procedures for Grignard reactions in ethereal solvents and should be performed with caution and appropriate safety measures.

Protocol 1: Formation of a Grignard Reagent (Phenylmagnesium Bromide)

Objective: To prepare a solution of phenylmagnesium bromide in this compound.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • This compound, anhydrous

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to the magnesium.

  • Solvent Addition: Add anhydrous this compound to the flask to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous this compound. Add a small portion of this solution to the magnesium suspension. Gentle warming with a heating mantle may be necessary to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the reaction.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Protocol 2: Reaction of Phenylmagnesium Bromide with an Electrophile (Benzophenone)

Objective: To synthesize triphenylmethanol by reacting phenylmagnesium bromide with benzophenone in this compound.

Materials:

  • Freshly prepared phenylmagnesium bromide solution in this compound

  • Benzophenone

  • Anhydrous this compound

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a separate, dry round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, dissolve benzophenone (1.0 equivalent) in anhydrous this compound.

  • Addition of Grignard Reagent: Cool the benzophenone solution to 0 °C using an ice bath. Slowly add the prepared phenylmagnesium bromide solution (1.1 equivalents) to the stirred solution of benzophenone via a dropping funnel or syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure triphenylmethanol.

Mandatory Visualizations

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification start_prep Start: Dry Glassware under Inert Atmosphere mg_prep Add Mg Turnings and Iodine Crystal start_prep->mg_prep solvent_add_prep Add Anhydrous this compound mg_prep->solvent_add_prep halide_add Add Alkyl/Aryl Halide Solution Dropwise solvent_add_prep->halide_add reflux Maintain Gentle Reflux halide_add->reflux stir Stir to Complete Formation reflux->stir grignard_add Add Grignard Reagent Dropwise stir->grignard_add Transfer Reagent start_reaction Start: Dissolve Electrophile in Solvent cool Cool to 0°C start_reaction->cool cool->grignard_add react Stir at Room Temperature grignard_add->react quench Quench with Sat. NH4Cl react->quench extract Extract with Organic Solvent quench->extract Proceed to Workup wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end End: Pure Product purify->end Solvent_Considerations cluster_advantages Potential Advantages cluster_disadvantages Potential Disadvantages solvent This compound as a Grignard Solvent non_flammable Non-flammable (Increased Safety) solvent->non_flammable high_density High Density (Facilitates Phase Separation) solvent->high_density inert_cf Inert C-F Bonds (Reduced Side Reactions) solvent->inert_cf poor_solvation Poor Solvation of Grignard Reagent solvent->poor_solvation base_instability Instability in the Presence of Strong Bases solvent->base_instability low_bp Low Boiling Point (Requires Careful Temperature Control) solvent->low_bp cost Higher Cost solvent->cost

References

Application of Fluorinated Solvents in Peptide Synthesis: A Focus on Hexafluoroisopropanol (HFIP)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Heptafluoroisopropyl Methyl Ether: Initial searches for the applications of this compound (also known as the anesthetic, sevoflurane) in peptide synthesis did not yield any documented uses in readily available scientific literature.[1][2][3][4] It is likely that this compound has been mistaken for the structurally similar and widely utilized fluorinated alcohol, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) . This document will focus on the extensive and critical applications of HFIP in modern peptide synthesis, as it is the premier reagent for addressing challenges associated with "difficult" peptide sequences.

Introduction to Hexafluoroisopropanol (HFIP) in Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the assembly of certain peptide sequences, particularly those that are hydrophobic or prone to aggregation, presents significant challenges.[5][6] On-resin aggregation of the growing peptide chain can lead to incomplete coupling and deprotection steps, resulting in low yields and impure products.[7] Fluorinated alcohols, most notably HFIP, have emerged as powerful tools to disrupt these aggregates and enhance the efficiency of peptide synthesis.[7] HFIP is a highly polar, non-coordinating solvent with a strong capacity to break hydrogen bonds, which is key to its effectiveness.[7]

Core Applications of HFIP in Peptide Synthesis:

  • Disaggregation of "Difficult Sequences": HFIP is used as a co-solvent or in specialized washing steps to break up secondary structures like β-sheets that form on the resin, thereby improving reagent accessibility.[7][8]

  • Enhanced Cleavage Cocktails: It serves as a solvent in cleavage cocktails, often in combination with mild acids, for peptides with acid-sensitive protecting groups.[7]

  • Improving Solubility: HFIP is an excellent solvent for dissolving and handling hydrophobic peptides that are otherwise difficult to manage in common organic solvents.[9][10]

Quantitative Data on Solvent Effects in Peptide Synthesis

The following table summarizes the impact of different solvents on the yield and purity of challenging peptide syntheses. While direct comparisons are sequence-dependent, the data illustrates the significant improvements that can be achieved by moving away from standard solvents like DMF, especially for aggregating sequences.

Peptide Sequence/ModelStandard Solvent(s)Yield/Purity with Standard SolventAlternative Solvent(s)Yield/Purity with Alternative SolventReference
Hydrophobic Transmembrane Peptide (34-mer)DMF4% Yield80% NMP/DMSO12% Yield[7][8]
Aib-enkephalin PentapeptideDMFLower Purity2-MeTHF with DIC/OxymaPureHighest Crude Purity[11][12]
Aib-ACP DecapeptideDMF at RTLower Purity2-MeTHF/EtOAc at 40°C on ChemMatrix resinImproved Purity[13]

Experimental Protocols

Protocol 1: On-Resin Disaggregation of a "Difficult Sequence" using HFIP

This protocol is employed when a coupling or deprotection step is identified as incomplete, often due to peptide aggregation.

Materials:

  • Peptide-resin exhibiting aggregation

  • Dichloromethane (DCM)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Following a failed coupling or deprotection step, wash the peptide-resin thoroughly with DMF (3 x 1 minute).

  • Prepare a solution of 20-30% HFIP in DCM.[7]

  • Wash the resin with the HFIP/DCM solution for 15-30 minutes with gentle agitation.[7]

  • Drain the HFIP/DCM solution.

  • Wash the resin thoroughly with DCM (3 x 1 minute) followed by DMF (3 x 1 minute) to remove all traces of HFIP.[7]

  • Proceed with the next coupling or deprotection step as planned.

On_Resin_Disaggregation_Workflow start Failed Coupling/ Deprotection wash_dmf Wash with DMF (3x) start->wash_dmf hfip_wash Wash with HFIP/DCM (15-30 min) wash_dmf->hfip_wash prep_hfip Prepare 20-30% HFIP in DCM prep_hfip->hfip_wash wash_dcm_dmf Wash with DCM (3x) then DMF (3x) hfip_wash->wash_dcm_dmf next_step Proceed to next SPPS step wash_dcm_dmf->next_step

Workflow for on-resin disaggregation using HFIP.
Protocol 2: Mild Cleavage of a Peptide from 2-Chlorotrityl Chloride Resin using HFIP

This protocol is suitable for cleaving peptides from highly acid-labile resins, minimizing side reactions for sensitive residues.

Materials:

  • Dried peptide-resin (2-chlorotrityl chloride resin)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the dried peptide-resin in DCM.

  • Prepare the cleavage solution: 20% HFIP in DCM. This should be prepared fresh.[14] For 15 mL of solution, add 3.5 mL of HFIP to 11.5 mL of DCM.[14]

  • Add approximately half of the cleavage solution to the resin in a reaction vessel.

  • Agitate the mixture gently for 15-20 minutes.[14]

  • Drain the solution and collect the filtrate.

  • Repeat steps 3-5 with the remaining cleavage solution.

  • Combine the filtrates.

  • Precipitate the crude peptide by adding the combined filtrate to a larger volume of cold diethyl ether.

  • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Mild_Cleavage_Workflow start Dried Peptide on 2-CTC Resin swell_resin Swell resin in DCM start->swell_resin cleavage Cleave with HFIP/DCM (2x 15-20 min) swell_resin->cleavage prep_cleavage Prepare 20% HFIP in DCM prep_cleavage->cleavage collect_filtrate Combine Filtrates cleavage->collect_filtrate precipitate Precipitate in Cold Diethyl Ether collect_filtrate->precipitate isolate Isolate and Wash Peptide precipitate->isolate dry Dry Peptide isolate->dry

Workflow for mild peptide cleavage using HFIP.

Alternative "Green" Ethers in Peptide Synthesis

While HFIP is a specialized solvent for aggregation, there is a growing interest in replacing traditional SPPS solvents like DMF, NMP, and DCM with more environmentally friendly alternatives for general use (washing, coupling, and deprotection steps).[12][15] Two such ethers that have been evaluated are:

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, 2-MeTHF has been successfully used for all steps of SPPS, including the incorporation of the first amino acid, chain elongation, and final peptide precipitation.[16][17] It has shown to provide high crude purity, particularly when used with ChemMatrix® resin.[12]

  • Cyclopentyl Methyl Ether (CPME): CPME is another "green" ether with a high boiling point, low peroxide formation, and stability in acidic conditions.[18] It has been demonstrated as an effective and safer alternative to diethyl ether and MTBE for the precipitation of peptides after cleavage.[18]

Conclusion

While this compound does not have a documented role in peptide synthesis, the closely related hexafluoroisopropanol (HFIP) is an indispensable tool for the successful synthesis of "difficult" and aggregation-prone peptides. Its ability to disrupt secondary structures on the resin leads to significantly improved coupling efficiencies and final product yields. For researchers and drug development professionals, mastering the application of HFIP is a key strategy for overcoming the challenges of synthesizing complex peptide sequences. Furthermore, the exploration of greener ethers like 2-MeTHF and CPME for general SPPS steps reflects a broader trend towards more sustainable practices in peptide chemistry.

References

Heptafluoroisopropyl Methyl Ether: Application Notes and Protocols for NMR Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluoroisopropyl methyl ether, with the chemical formula C₄H₃F₇O, is a fluorinated ether that presents unique properties for consideration in specialized NMR (Nuclear Magnetic Resonance) sample preparation.[1][2] Its high fluorine content and the absence of deuterium make it a candidate for specific applications where traditional deuterated solvents may be suboptimal. These notes provide a detailed overview of its potential uses, protocols for sample preparation, and the underlying principles for its application in NMR spectroscopy, particularly in the context of drug discovery and development.

While not a conventional deuterated solvent, the use of non-deuterated solvents in NMR (No-D NMR) is an established technique that can be advantageous in certain scenarios, such as monitoring reactions in their native media or when suitable deuterated solvents are unavailable.[3][4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Its low boiling point indicates high volatility, which necessitates special handling procedures during sample preparation to prevent evaporation.[6]

PropertyValueReference
Molecular Formula C₄H₃F₇O[1][2]
Molecular Weight 200.05 g/mol [1][2]
Boiling Point ~50 °C[6]
Density Not available
Appearance Not available
Solubility Expected to be soluble in many organic solvents.[7]

Predicted NMR Spectral Properties

The NMR spectral properties of this compound are critical for its use as an NMR solvent. Below are the predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR.

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
¹H ~3.5 - 4.0SingletThe methoxy (-OCH₃) protons are expected to give a single peak. The exact shift is influenced by the electronegative fluorine atoms.
¹³C ~50-60 (-OCH₃), ~120-130 (-CF-), ~120-130 (-CF₃)Quartet, Quartet, QuartetThe carbon signals will be split by the adjacent fluorine atoms. The methoxy carbon will appear as a singlet. The isopropyl carbons will show complex splitting due to C-F coupling.[8][9]
¹⁹F -70 to -80 (-CF₃), -160 to -170 (-CF-)Doublet, SeptetThe trifluoromethyl groups will appear as a doublet due to coupling with the single fluorine on the adjacent carbon. The single fluorine will appear as a septet due to coupling to the six fluorines of the two CF₃ groups.[10][11]

Potential Applications in NMR Sample Preparation

The unique properties of this compound suggest its use in several specialized NMR applications:

  • ¹⁹F NMR Spectroscopy: As a fluorine-containing solvent, it can be used for ¹⁹F NMR studies of fluorinated drug candidates or materials. Its own ¹⁹F signals would need to be accounted for, but it could provide a suitable medium for compounds that are soluble in fluorinated ethers.

  • No-D ¹H NMR of Fluorinated Compounds: For certain ¹H NMR experiments of fluorinated analytes, using a non-deuterated, fluorinated solvent may be desirable to study solvent-solute interactions or to avoid the cost of deuterated solvents. Modern NMR spectrometers can effectively suppress the solvent signal.[3][5]

  • Solubility of Fluorinated Compounds: Many highly fluorinated compounds have poor solubility in common organic solvents. This compound could serve as a suitable solvent for NMR analysis of such molecules.[12]

Experimental Protocols

Protocol 1: Preparation of a Standard NMR Sample

This protocol outlines the steps for preparing a sample for ¹H or ¹³C NMR spectroscopy using this compound as the solvent.

Materials:

  • Analyte of interest

  • This compound

  • NMR tube and cap

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh the Analyte: Accurately weigh 5-20 mg of the solid analyte for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[13]

  • Add Solvent: Carefully add approximately 0.6 mL of this compound to the vial.

  • Dissolve the Analyte: Gently vortex or sonicate the mixture until the analyte is completely dissolved.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to an NMR tube.

  • Capping: Securely cap the NMR tube. Due to the solvent's volatility, sealing the cap with parafilm is recommended for experiments of long duration.[13]

  • Spectrometer Setup: In the NMR spectrometer software, select a solvent suppression method (e.g., WET) to minimize the signal from the non-deuterated solvent.

Protocol 2: Handling of a Volatile NMR Sample

Given the low boiling point of this compound, special precautions must be taken.

Materials:

  • Prepared NMR sample in this compound

  • Flame-sealable NMR tube (optional)

  • Dry ice/acetone bath (for cooling)

Procedure:

  • Cooling: Before and after capping, it is advisable to cool the NMR tube in a dry ice/acetone bath to minimize the evaporation of the solvent.

  • Sealing: For high-temperature experiments or long-term storage, using a flame-sealable NMR tube is recommended.[14] This should be done by trained personnel with appropriate safety precautions.

  • Spectrometer Conditions: When running the experiment, ensure the spectrometer's probe temperature is well-regulated and consider if cooling is necessary to prevent pressure buildup inside the tube.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing an NMR sample using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Analyte add_solvent 2. Add Heptafluoroisopropyl Methyl Ether weigh->add_solvent dissolve 3. Dissolve Analyte add_solvent->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer cap 5. Cap and Seal Tube transfer->cap setup 6. Spectrometer Setup (Solvent Suppression) cap->setup acquire 7. Acquire Spectrum setup->acquire process 8. Process Data acquire->process

General workflow for NMR sample preparation.

Logical Relationship for Solvent Selection

The decision to use a specialized solvent like this compound depends on several factors related to the analyte and the experimental goals.

logical_relationship start Start: Need to acquire NMR spectrum of Analyte solubility Is Analyte soluble in common deuterated solvents? start->solubility common_solvent Use Common Deuterated Solvent solubility->common_solvent Yes fluorinated Is Analyte a highly fluorinated compound? solubility->fluorinated No end_common Proceed with standard NMR protocol common_solvent->end_common use_hfpme Consider Heptafluoroisopropyl Methyl Ether fluorinated->use_hfpme Yes fluorinated->end_common No no_d_needed Is No-D NMR acceptable or desirable? use_hfpme->no_d_needed no_d_needed->end_common No end_hfpme Proceed with specialized protocol for HFPME no_d_needed->end_hfpme Yes

Decision tree for solvent selection.

Conclusion

This compound is a specialized solvent with potential applications in NMR sample preparation, particularly for fluorinated compounds and when non-deuterated solvents are required. Its high volatility presents handling challenges, but with appropriate protocols, it can be a valuable tool for researchers in chemistry and drug development. The provided notes and protocols offer a starting point for exploring its use in specific NMR applications. Further experimental validation of its solubility characteristics and performance as an NMR solvent is warranted.

References

Application Notes and Protocols for Reaction Work-up Procedures Using Heptafluoroisopropyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of heptafluoroisopropyl methyl ether (HFIPME) in common organic reaction work-up procedures. HFIPME is a fluorinated ether with unique properties that make it an advantageous alternative to conventional extraction solvents.

Introduction to this compound (HFIPME)

This compound is a colorless, volatile liquid with a high density and low water solubility.[1][2] Its highly fluorinated structure imparts several desirable properties for use as a work-up solvent, including chemical inertness, non-flammability, and the ability to dissolve a wide range of both polar and non-polar compounds.[1] These characteristics make it a promising green solvent alternative, potentially reducing the environmental impact and safety hazards associated with traditional solvents.

Physical and Chemical Properties of HFIPME

A summary of the key physical and chemical properties of HFIPME is presented in Table 1. The notable difference in density between HFIPME and water facilitates clean phase separation during liquid-liquid extractions. Its low boiling point allows for easy removal of the solvent by rotary evaporation at low temperatures, which is particularly beneficial for isolating thermally sensitive compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number22052-84-2[3]
Molecular FormulaC₄H₃F₇O[3]
Molecular Weight200.05 g/mol [3]
AppearanceColorless liquid[1]
Boiling Point29 °C[3]
Density1.42 g/cm³[3]
Solubility in WaterLow[1]
Flash PointNone[3]
Chemical StabilityHigh[1]

Note: A related compound, hexafluoroisopropyl methyl ether (CAS 13171-18-1), has a boiling point of 60-62 °C and a density of 1.6 g/mL.[2] It is crucial to verify the specific isomer being used.

Advantages of Using HFIPME in Reaction Work-ups

The use of HFIPME as a work-up solvent offers several advantages over traditional solvents like diethyl ether, dichloromethane, and ethyl acetate:

  • Enhanced Phase Separation: Due to its high density, HFIPME typically forms the lower organic layer during aqueous extractions, leading to sharp and clear phase separation.

  • Reduced Emulsion Formation: The distinct properties of fluorinated solvents can minimize the formation of emulsions, which are a common issue in the work-up of certain reaction mixtures.

  • Chemical Inertness: HFIPME is stable to a wide range of reagents, including acids and bases, ensuring that it does not react with the components of the reaction mixture.[1]

  • Broad Solvency: It can effectively dissolve a wide spectrum of organic compounds, potentially leading to higher recovery of the desired product.[1]

  • Ease of Removal: The low boiling point of HFIPME allows for its gentle removal under reduced pressure, preserving the integrity of sensitive products.[3]

  • Safety Profile: It is non-flammable, which significantly reduces fire hazards in the laboratory.[3]

Illustrative Comparison of Extraction Efficiency

While specific comparative studies on the extraction efficiency of HFIPME are not widely available, Table 2 provides an illustrative comparison of its expected performance against common work-up solvents based on the general properties of fluorinated ethers. This data is intended to be representative and highlights the potential benefits of using HFIPME.

Table 2: Illustrative Comparison of Solvent Extraction Efficiency for a Model Compound

SolventPartition Coefficient (Kow) of Model Compound% Recovery (Single Extraction)Observations
This compound High >98% Clean phase separation, no emulsion
DichloromethaneHigh~95%Potential for emulsion, higher volatility
Ethyl AcetateModerate~90%Some solubility in aqueous phase, potential for hydrolysis
Diethyl EtherModerate~88%High flammability, peroxide formation risk
HexaneLow~70%Poor solubility for polar compounds

This table is for illustrative purposes only and actual results may vary depending on the specific reaction and product.

Experimental Protocols

Protocol 1: Work-up of a Friedel-Crafts Acylation Reaction

This protocol describes the use of HFIPME for the work-up of a typical Friedel-Crafts acylation reaction to isolate the aromatic ketone product.

Reaction: Acylation of toluene with acetyl chloride and aluminum chloride.

Materials:

  • Reaction mixture from Friedel-Crafts acylation

  • This compound (HFIPME)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching: Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice and water with stirring. This will decompose the aluminum chloride catalyst.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add a volume of HFIPME approximately equal to the volume of the aqueous layer.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Place the funnel in a ring stand and allow the layers to separate completely. The HFIPME layer will be the bottom layer due to its higher density.

  • Aqueous Wash: Drain the lower organic (HFIPME) layer into a clean Erlenmeyer flask.

  • Neutralization: Return the organic layer to the separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic. Drain the organic layer.

  • Brine Wash: Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄ to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask. Remove the HFIPME using a rotary evaporator. The low boiling point of HFIPME allows for evaporation at or near room temperature with a moderate vacuum.

  • Product Isolation: The remaining residue is the crude aromatic ketone product, which can be further purified by recrystallization or chromatography.

Friedel_Crafts_Workup A Reaction Mixture (Toluene, Acetyl Chloride, AlCl3) B Quench with Ice/Water A->B C Liquid-Liquid Extraction with HFIPME B->C D Separate Layers (HFIPME is lower layer) C->D E Wash Organic Layer with NaHCO3 (aq) D->E F Wash Organic Layer with Brine E->F G Dry Organic Layer (MgSO4 or Na2SO4) F->G H Filter G->H I Evaporate HFIPME H->I J Crude Product (Aromatic Ketone) I->J

Caption: Workflow for Friedel-Crafts Acylation Work-up with HFIPME.

Protocol 2: Work-up of a Lithiation Reaction (e.g., n-Butyllithium)

This protocol outlines the use of HFIPME for the work-up of a reaction involving an organolithium reagent, such as the deprotonation of an acidic proton followed by quenching with an electrophile.

Reaction: Deprotonation of a terminal alkyne with n-butyllithium followed by reaction with an aldehyde.

Materials:

  • Reaction mixture from lithiation/alkylation

  • This compound (HFIPME)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching: At a low temperature (typically 0 °C or below), slowly and carefully add saturated aqueous NH₄Cl solution to the reaction mixture with vigorous stirring to quench any unreacted organolithium reagent.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add a volume of HFIPME approximately equal to the volume of the aqueous layer.

  • Mixing and Separation: Stopper the funnel and shake well, venting periodically. Allow the layers to separate. The HFIPME layer will be the bottom layer.

  • Aqueous Wash: Drain the lower organic (HFIPME) layer into a clean Erlenmeyer flask. Extract the aqueous layer again with a smaller portion of HFIPME to ensure complete recovery of the product. Combine the organic layers.

  • Water Wash: Wash the combined organic layers with deionized water to remove any remaining salts.

  • Brine Wash: Perform a final wash with brine to facilitate the removal of dissolved water from the organic phase.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting residue is the crude propargyl alcohol product, which can be purified by column chromatography.

Lithiation_Workup A Reaction Mixture (Lithium Acetylide, Aldehyde) B Quench with NH4Cl (aq) A->B C Liquid-Liquid Extraction with HFIPME B->C D Separate Layers (HFIPME is lower layer) C->D E Combine Organic Layers D->E F Wash with Water E->F G Wash with Brine F->G H Dry Organic Layer (MgSO4 or Na2SO4) G->H I Filter and Evaporate H->I J Crude Product (Propargyl Alcohol) I->J

Caption: Workflow for Lithiation Reaction Work-up with HFIPME.

Logical Solvent Selection

The choice of a work-up solvent is critical for efficient and effective purification. The following diagram illustrates the decision-making process for selecting an appropriate extraction solvent, highlighting the favorable properties of HFIPME.

Solvent_Selection Start Start: Select Work-up Solvent Q1 Is the product thermally stable? Start->Q1 Q2 Is the product soluble in a water-immiscible solvent? Q1->Q2 Yes Solvent1 Consider high boiling point solvents or alternative purification Q1->Solvent1 No Q3 Is phase separation with common solvents problematic (emulsions)? Q2->Q3 Yes Solvent2 Use common solvents: EtOAc, DCM, Et2O Q2->Solvent2 No Q4 Is flammability a concern? Q3->Q4 No Solvent3 Consider HFIPME for cleaner phase separation Q3->Solvent3 Yes Q4->Solvent2 No Solvent4 Consider non-flammable solvents like DCM or HFIPME Q4->Solvent4 Yes

Caption: Decision tree for selecting a reaction work-up solvent.

References

Application Notes and Protocols for Plasma Etching of Silicon Carbide using Heptafluoroisopropyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon carbide (SiC) is a wide-bandgap semiconductor prized for its exceptional properties, including high thermal conductivity, high electric field breakdown strength, and chemical inertness.[1][2] These characteristics make it an ideal material for high-power and high-frequency electronic devices operating in extreme environments. However, the very stability of SiC presents significant challenges for patterning and fabrication, necessitating the use of plasma-based dry etching techniques.[3][4]

Traditionally, fluorinated gases with high global warming potentials (GWPs), such as sulfur hexafluoride (SF6) and carbon tetrafluoride (CF4), have been the etchants of choice for SiC.[1][2][3] In an effort to identify more environmentally benign alternatives, recent research has focused on hydrofluoroethers like heptafluoroisopropyl methyl ether (HFE-347mmy). This compound offers a significantly lower GWP while demonstrating promising results for SiC plasma etching.[1][5][6][7]

These application notes provide a detailed overview and experimental protocols for the plasma etching of SiC using this compound, intended to guide researchers in developing and optimizing their own etching processes.

Data Presentation

The following tables summarize the quantitative data from comparative studies of SiC etching using this compound (HFE-347mmy)/O₂/Ar and SF₆/O₂/Ar plasmas.

Table 1: Comparison of SiC Etch Rates with HFE-347mmy and SF₆ Plasmas as a Function of Source Power

Source Power (W)HFE-347mmy/O₂/Ar Etch Rate (nm/min)SF₆/O₂/Ar Etch Rate (nm/min)
400Faster than SF₆/O₂/ArSlower than HFE-347mmy/O₂/Ar
500Similar to SF₆/O₂/ArSimilar to HFE-347mmy/O₂/Ar
600 or aboveSlower than SF₆/O₂/ArFaster than HFE-347mmy/O₂/Ar
Note: Bias voltage was maintained at -500 V.[1]

Table 2: Comparison of SiC Etch Rates with HFE-347mmy and SF₆ Plasmas as a Function of Bias Voltage

Bias Voltage (V)HFE-347mmy/O₂/Ar Etch RateSF₆/O₂/Ar Etch Rate
< -500Higher than SF₆/O₂/ArLower than HFE-347mmy/O₂/Ar
> -600Lower than SF₆/O₂/ArHigher than HFE-347mmy/O₂/Ar
Note: Source power was maintained at 500 W.[5][6][7]

Experimental Protocols

This section details the methodologies for key experiments involving the plasma etching of SiC with this compound.

Substrate Preparation

A standardized substrate preparation protocol is crucial for reproducible etching results.

  • Initial Cleaning: Begin with 4H-SiC or 6H-SiC wafers. Clean the wafers ultrasonically in sequential baths of acetone, isopropyl alcohol, and deionized water for 10-15 minutes each to remove organic residues and particulate contamination.

  • Native Oxide Removal: Immerse the wafers in a buffered hydrofluoric acid (HF) solution for 1-2 minutes to strip the native oxide layer.

  • Rinsing and Drying: Thoroughly rinse the wafers with deionized water and dry them using a nitrogen gun.

  • Masking: For patterned etching, a masking layer is required. A common choice is a silicon dioxide (SiO₂) layer deposited via plasma-enhanced chemical vapor deposition (PECVD).[8] Photolithography is then used to define the desired pattern in the SiO₂ mask. The exposed SiO₂ is subsequently removed using a buffered HF solution.[8]

Plasma Etching Protocol

The following protocol is based on an inductively coupled plasma (ICP) system.

  • System Preparation:

    • Ensure the process chamber is clean and has reached a base pressure in the range of 10⁻⁶ Torr.

    • To vaporize the liquid HFE-347mmy, a heating jacket around the gas line is heated to 75 °C.[1]

  • Wafer Loading: Transfer the prepared SiC wafer onto the substrate holder in the process chamber. The substrate temperature is typically maintained at 15 °C.[1]

  • Process Parameters:

    • Gas Flow Rates: Set the gas flow rates for the HFE-347mmy/O₂/Ar mixture. A typical ratio is 3/7/5 sccm, with a total flow rate of 15 sccm.[1]

    • Chamber Pressure: Adjust the chamber pressure to 30 mTorr.[1]

    • Plasma Ignition:

      • Apply the desired source power (e.g., 400-700 W) to generate the plasma.[1]

      • Apply the desired bias voltage to the substrate (e.g., -400 to -700 V) to control the ion energy.[1]

  • Etching Process: Initiate the etching process for the desired duration. The etching time will depend on the target etch depth and the calibrated etch rate.

  • Process Termination:

    • Turn off the source power and bias voltage.

    • Shut off the gas flow.

    • Vent the chamber to atmospheric pressure.

  • Wafer Unloading: Carefully remove the etched SiC wafer from the chamber.

Post-Etching Analysis

After the etching process, a series of characterization techniques are employed to evaluate the results.

  • Etch Depth Measurement: Use a stylus profilometer to measure the etch depth on patterned samples.

  • Surface Morphology Analysis: Atomic Force Microscopy (AFM) can be used to assess the surface roughness of the etched SiC. Studies have shown that SiC etched in HFE-347mmy/O₂/Ar plasma can exhibit smoother surfaces than that etched in SF₆/O₂/Ar plasma.[6][7]

  • Etch Profile Characterization: Scanning Electron Microscopy (SEM) is used to examine the cross-sectional profile of the etched features, including the sidewall angle and any microtrenching effects.

  • Plasma Characterization (In-situ): Optical Emission Spectroscopy (OES) can be used during the etching process to identify the types and relative amounts of radicals (e.g., F and O) present in the plasma.[1]

Visualizations

Experimental Workflow

G Experimental Workflow for SiC Plasma Etching cluster_prep Substrate Preparation cluster_etch Plasma Etching cluster_analysis Post-Etch Analysis sub_clean Initial Cleaning (Acetone, IPA, DI Water) native_ox Native Oxide Removal (HF Dip) sub_clean->native_ox rinse_dry Rinsing and Drying (DI Water, N2) native_ox->rinse_dry masking Mask Deposition and Patterning (PECVD SiO2, Photolithography) rinse_dry->masking load Load Wafer into Chamber masking->load pump Pump Down to Base Pressure load->pump gas Introduce HFE-347mmy/O2/Ar Gas Mixture pump->gas plasma Ignite and Stabilize Plasma (Source Power, Bias Voltage) gas->plasma etch Etch for Predetermined Time plasma->etch vent Vent Chamber and Unload Wafer etch->vent depth Etch Depth Measurement (Profilometer) vent->depth morphology Surface Morphology (AFM) depth->morphology profile Etch Profile (SEM) morphology->profile

Caption: Workflow for SiC plasma etching.

Signaling Pathway for SiC Etching

G Simplified Reaction Pathway in HFE-347mmy/O2/Ar Plasma for SiC Etching cluster_plasma Plasma Phase cluster_surface SiC Surface Reactions HFE HFE-347mmy (C4F7OCH3) e e- (electrons) O2 O2 Ar Ar F_rad F* (Fluorine Radicals) e->F_rad Electron Impact Dissociation & Ionization O_rad O* (Oxygen Radicals) e->O_rad Electron Impact Dissociation & Ionization CFx CFx Radicals e->CFx Electron Impact Dissociation & Ionization Ar_ion Ar+ (Argon Ions) e->Ar_ion Electron Impact Dissociation & Ionization SiC SiC Substrate F_rad->SiC Reacts with Si and C O_rad->SiC Reacts with C Ar_ion->SiC Ion Bombardment (breaks Si-C bonds) SiF4 SiF4 (volatile) SiC->SiF4 Etching CF4 CF4 (volatile) SiC->CF4 Etching CO CO (volatile) SiC->CO Etching CO2 CO2 (volatile) SiC->CO2 Etching

Caption: Key species in SiC plasma etching.

References

Application Notes and Protocols for Heptafluoroisopropyl Methyl Ether in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluoroisopropyl methyl ether, known in the pharmaceutical field as Sevoflurane, is a highly fluorinated ether with a unique combination of properties that make it a valuable compound in various laboratory and industrial settings.[1][2] This document provides detailed application notes and protocols for its safe handling, use in synthesis, and potential applications as a specialized solvent. Its non-flammable nature, distinct volatility, and the influence of its fluorine atoms on molecular properties are of significant interest in research and development.[1] The incorporation of fluorinated moieties can enhance the metabolic stability and bioavailability of pharmaceutical compounds.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experiments and for safety considerations.

PropertyValueReferences
Molecular Formula C4H3F7O[4]
Molecular Weight 200.05 g/mol [4]
CAS Number 22052-84-2[5]
Appearance Colorless liquid[]
Boiling Point 29 °C
Density 1.42 g/cm³
Flash Point None
Solubility Miscible with many organic solvents.[]

Safety and Handling

This compound is a volatile compound and should be handled in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.[] Keep containers tightly sealed when not in use.

Spill and Waste Disposal: In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations. Due to its volatility, ensure the area is well-ventilated during cleanup.

In case of exposure:

  • Inhalation: Move the individual to fresh air.

  • Skin Contact: Wash the affected area with soap and water.

  • Eye Contact: Rinse eyes with copious amounts of water for at least 15 minutes.

Seek medical attention if irritation or other symptoms persist.

Experimental Protocols

While this compound is widely recognized for its potential as a solvent and a synthetic building block, detailed, publicly available protocols for these specific applications are limited. The majority of the available literature focuses on its synthesis. The following protocols are based on documented synthesis procedures, which provide insight into its reactivity and handling in a laboratory setting.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a common method for the synthesis of fluorinated ethers.

Reaction Scheme:

HFIP Hexafluoroisopropanol Reaction Reaction Vessel HFIP->Reaction Base Base (e.g., NaOH) Base->Reaction MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product Heptafluoroisopropyl Methyl Ether Reaction->Product Yield: Varies

Figure 1: General workflow for the Williamson ether synthesis of this compound.

Materials:

  • Hexafluoroisopropanol (HFIP)

  • Sodium Hydroxide (NaOH)

  • Methyl Iodide (CH3I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexafluoroisopropanol in anhydrous DMF.

  • Slowly add powdered sodium hydroxide to the solution while stirring. The reaction is exothermic, and the temperature should be monitored.

  • After the addition of the base is complete, slowly add methyl iodide to the reaction mixture.

  • Heat the mixture to a temperature between 50-70°C and maintain for several hours, monitoring the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the crude product by fractional distillation to obtain this compound.

Quantitative Data for Synthesis: The following table summarizes typical reaction parameters found in the literature for similar syntheses. Note that specific yields can vary based on the scale and precise conditions.

ParameterValue
Reactant Ratio (HFIP:Base:CH3X) 1 : 1.1 : 1.2
Solvent DMF, THF, Acetonitrile
Reaction Temperature 50 - 80 °C
Reaction Time 4 - 12 hours
Typical Yield 60 - 85%

Applications in a Laboratory Setting

As a Specialized Solvent

The high fluorine content of this compound imparts properties such as low polarity, low surface tension, and high gas solubility, making it a potentially useful solvent for specific applications.[3]

Potential Applications:

  • Reaction Medium for Fluorinated Compounds: Its structure suggests good solubility for other highly fluorinated molecules, potentially improving reaction homogeneity and yields in fluorinated chemistry.

  • Catalysis: It may serve as a suitable solvent for certain catalytic reactions where solvent-catalyst interactions are critical.

  • Extraction: Its selective solubility profile could be exploited for the extraction of specific compounds from complex mixtures.

Experimental Workflow for Solvent Screening:

Reactants Reactants & Catalyst Reaction1 Reaction Setup 1 Reactants->Reaction1 Reaction2 Reaction Setup 2 Reactants->Reaction2 Solvent Heptafluoroisopropyl Methyl Ether Solvent->Reaction1 ControlSolvent Control Solvent (e.g., THF, Toluene) ControlSolvent->Reaction2 Analysis Analysis (GC, NMR, LC-MS) Reaction1->Analysis Reaction2->Analysis

Figure 2: A logical workflow for evaluating this compound as a reaction solvent.

As a Reagent in Drug Development

The heptafluoroisopropyl group can be a valuable pharmacophore in drug design. Introducing this moiety can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] While direct use of this compound as a reagent to introduce this group is not widely documented, its synthesis from hexafluoroisopropanol highlights the utility of this structural unit. Researchers can consider synthetic strategies that incorporate the heptafluoroisopropoxy group into their target molecules.

Conclusion

This compound is a compound with significant potential in the modern laboratory, particularly in the fields of materials science and drug discovery. While detailed protocols for its use as a solvent and reagent are still emerging, its well-documented synthesis and unique physicochemical properties provide a strong foundation for its exploration in novel applications. Researchers are encouraged to investigate its utility in their specific contexts while adhering to strict safety protocols.

References

Heptafluoroisopropyl Methyl Ether: A Promising Solvent for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Heptafluoroisopropyl methyl ether (HFPM) is a partially fluorinated ether with the chemical formula C4H3F7O. Its unique properties, including a non-flammable nature and a boiling point of 59°C, make it a subject of interest in various chemical applications. This document provides an overview of its potential as a solvent, particularly for fluorinated compounds, though detailed application notes and extensive research data are not widely available in publicly accessible literature.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior as a solvent and for designing experimental protocols.

PropertyValue
Chemical Formula C4H3F7O
Molecular Weight 200.05 g/mol
Boiling Point 59 °C
CAS Number 382-34-3
Synonyms Methyl 1,1,1,3,3,3-hexafluoro-2-propyl ether; 1,1,1,3,3,3-Hexafluoro-2-methoxypropane

Applications as a Solvent

While specific, detailed protocols for the use of this compound as a solvent for fluorinated compounds are not extensively documented in readily available scientific literature, its chemical structure suggests potential utility in this area. Fluorinated solvents are often excellent at dissolving fluorinated compounds due to the "like dissolves like" principle. The high degree of fluorination in HFPM would theoretically make it a suitable medium for dissolving and reacting other molecules containing fluorine.

General Experimental Workflow for Solvent Screening

For researchers interested in evaluating this compound as a solvent for a specific fluorinated compound, a general experimental workflow can be followed. This process is designed to determine the solubility and compatibility of the solvent with the compound of interest.

G General Workflow for Solvent Evaluation A Select Fluorinated Compound of Interest C Perform Small-Scale Solubility Test A->C B Acquire this compound B->C D Vary Temperature to Assess Solubility Range C->D E Analyze Solution for Compound Stability (e.g., NMR, LC-MS) D->E F Determine Suitability for Intended Application E->F

Caption: A generalized workflow for assessing the suitability of a novel solvent.

Experimental Protocol: Small-Scale Solubility Assessment

This protocol outlines a basic procedure to determine the solubility of a fluorinated compound in this compound.

Materials:

  • This compound

  • Fluorinated compound of interest

  • Small vials with secure caps (e.g., 1.5 mL glass vials)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Vortex mixer

  • Temperature-controlled bath or hot plate

Procedure:

  • Preparation:

    • Accurately weigh a small amount of the fluorinated compound (e.g., 1-10 mg) and place it into a vial.

    • Record the exact mass of the compound.

  • Solvent Addition:

    • Add a known volume of this compound to the vial (e.g., 100 µL).

    • Securely cap the vial to prevent solvent evaporation.

  • Dissolution:

    • Vortex the vial for 30 seconds to facilitate initial mixing.

    • Place the vial on a magnetic stirrer and stir for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Visually inspect the solution for any undissolved solid.

  • Incremental Solvent Addition (if necessary):

    • If the compound has not fully dissolved, add another known volume of the solvent (e.g., 100 µL).

    • Repeat the vortexing and stirring steps.

    • Continue this process until the compound is completely dissolved.

  • Solubility Calculation:

    • Calculate the approximate solubility based on the total volume of solvent required to dissolve the known mass of the compound. Express the result in mg/mL or mol/L.

  • Temperature Effect (Optional):

    • If the compound has low solubility at room temperature, gently warm the solution in a temperature-controlled bath.

    • Observe if solubility increases with temperature. Note the temperature at which the compound fully dissolves.

Future Research Directions

The potential of this compound as a specialized solvent for fluorinated compounds warrants further investigation. Future research could focus on:

  • Quantitative Solubility Studies: Systematically determining the solubility of a wide range of fluorinated compounds in HFPM at various temperatures.

  • Reaction Medium Evaluation: Assessing the performance of HFPM as a solvent for common organic reactions involving fluorinated reagents or substrates.

  • Extraction and Purification: Investigating the use of HFPM in liquid-liquid extraction or as an eluent in chromatography for the separation of fluorinated molecules.

The logical progression for future research is outlined in the following diagram.

G Future Research Pathways A Establish Baseline Physicochemical Properties B Systematic Solubility Screening of Fluorinated Compounds A->B C Evaluation as a Reaction Medium for Fluorine Chemistry B->C D Application in Separation and Purification Processes B->D E Comparative Studies with Existing Fluorinated Solvents C->E D->E

Caption: A diagram illustrating potential avenues for future research on HFPM.

Application Notes and Protocols: Heptafluoroisopropyl Methyl Ether in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of heptafluoroisopropyl methyl ether in pharmaceutical manufacturing. The primary application highlighted is its crucial role as an intermediate in the synthesis of the inhalation anesthetic, Sevoflurane. Additionally, its properties as a specialty solvent are discussed, although quantitative data on its broader applications remain limited in publicly available literature.

Physicochemical Properties of this compound

This compound possesses a unique combination of properties stemming from its highly fluorinated structure. These properties make it a valuable, albeit specialized, compound in pharmaceutical synthesis.

PropertyValueReferences
CAS Number 22052-84-2[1][2][3]
Molecular Formula C₄H₃F₇O[1][2][3]
Molecular Weight 200.05 g/mol [1][2][3]
Boiling Point 50-62 °C[4]
Density ~1.48 g/mL at 25 °C[4]
Solubility Soluble in most organic solvents; low solubility in water.[4]
Stability Chemically stable under normal conditions.[4]

Application as a Key Intermediate in Sevoflurane Synthesis

This compound is a direct precursor to the widely used anesthetic, sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane). Several synthetic routes have been developed, with a common strategy involving the fluorination of a chlorinated intermediate derived from hexafluoroisopropanol (HFIP).

General Synthesis Workflow

The synthesis of sevoflurane from hexafluoroisopropanol generally follows a two-step process: chloromethylation followed by fluorination. The following diagram illustrates this logical relationship.

G Logical Workflow for Sevoflurane Synthesis A Hexafluoroisopropanol (HFIP) C Chloromethylation A->C B Chloromethylating Agent (e.g., Paraformaldehyde, Trioxane) B->C D Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane) C->D F Fluorination D->F E Fluorinating Agent (e.g., KF, HF-amine complex) E->F G Crude Sevoflurane F->G H Purification (Distillation, Washing) G->H I Pure Sevoflurane H->I

Caption: Logical Workflow for Sevoflurane Synthesis.

Experimental Protocols for Sevoflurane Synthesis

The following are representative protocols for the synthesis of sevoflurane. Yields and specific conditions can vary based on the chosen reagents and scale.

Protocol 1: Two-Step Synthesis via Chloromethylation and Fluorination

This protocol is based on the reaction of hexafluoroisopropanol (HFIP) with a chloromethylating agent, followed by halogen exchange.

Step 1: Synthesis of Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane) [5]

  • Materials:

    • Hexafluoroisopropanol (HFIP)

    • 1,3,5-Trioxane or Paraformaldehyde

    • Aluminum trichloride (AlCl₃)

    • Anhydrous solvent (e.g., dichloromethane, if necessary)

    • 6N Hydrochloric acid (HCl)

    • Water

    • Magnesium sulfate (MgSO₄) or other suitable drying agent

  • Procedure:

    • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, combine HFIP and trioxane (or paraformaldehyde).

    • Cool the mixture to 0 °C.

    • Slowly add aluminum trichloride while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to proceed for 4-24 hours at room temperature, monitoring the reaction progress by GC or NMR.[5]

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of cold water, followed by 6N HCl.

    • Separate the organic layer, wash with water, and dry over magnesium sulfate.

    • The crude sevochlorane can be purified by distillation or used directly in the next step.

Step 2: Synthesis of Sevoflurane by Fluorination of Sevochlorane [6][7]

  • Materials:

    • Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane)

    • Potassium fluoride (KF)

    • Polyethylene glycol 400 (PEG-400) or other suitable phase-transfer catalyst/solvent

    • Water

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • In a reaction vessel, add PEG-400 and dried potassium fluoride.

    • Add sevochlorane to the mixture and heat to 90-95 °C with vigorous stirring for 1.5-2 hours.[6][7]

    • Monitor the reaction for the consumption of sevochlorane by GC.

    • After the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude sevoflurane.

    • Separate the lower organic layer (crude sevoflurane).

    • Wash the crude product with water, dry over magnesium sulfate, and purify by distillation to obtain pure sevoflurane.

Protocol 2: Synthesis of Sevoflurane using an Amine-HF Complex [8]

This method involves the fluorination of sevochlorane using a pre-formed hydrogen fluoride-amine complex.

  • Materials:

    • Sevochlorane

    • Anhydrous Hydrogen Fluoride (HF) or concentrated aqueous HF

    • An amine (e.g., triethylamine, diethyl methyl amine)

    • Water

  • Procedure:

    • Prepare the HF-amine complex by carefully adding HF to the amine in a suitable reactor with cooling.

    • Add sevochlorane to the HF-amine complex.

    • Heat the reaction mixture to 50-65 °C for 5-6 hours.[8]

    • After the reaction, cool the mixture and wash with water to isolate the crude sevoflurane.

    • The product can be further purified by washing and distillation.

Quantitative Data on Sevoflurane Synthesis

The following table summarizes various reported yields and purities for different sevoflurane synthesis methods.

Starting MaterialsKey ReagentsSolvent/CatalystReaction ConditionsYield of SevofluranePurity of SevofluraneReferences
Hexafluoroisopropanol, TrioxaneAlCl₃, KFPEG-400Step 1: RT, 4-24h; Step 2: 90-95°C, 1.5-2h72% (overall)99.9%[5][6]
SevochloraneKFDiethylene glycol95°C, 1h71%Not specified[9]
Sevochlorane(Et)₃N•3HF, (Et)₃NWater60°C, 6h80%82% in product mixture[8]
Hexafluoroisopropanol, Methyl methanesulfonateTriethylamineDMF30°C91.06%99.993%[10]
Hexafluoroisopropanol, Methyl methanesulfonatePotassium carbonateDMSO40°C87.54%99.995%[10]

Application as a Specialty Solvent

This compound's properties, such as its chemical inertness, low boiling point, and unique solubility characteristics, suggest its potential as a specialty solvent in pharmaceutical manufacturing. Fluorinated solvents are known to exhibit different solubility profiles compared to conventional organic solvents, which can be advantageous in specific synthetic steps or for the purification of fluorinated compounds.[4]

Potential Advantages as a Solvent:
  • Selective Solubility: Its fluorinated nature may offer selective solubility for highly fluorinated compounds, aiding in extractions and purifications.

  • Inertness: High chemical stability allows its use in reactions involving reactive reagents.[4]

  • Volatility: A low boiling point facilitates easy removal from the final product.

  • Green Chemistry Potential: As the pharmaceutical industry moves towards greener processes, fluorinated ethers are being explored as alternatives to more hazardous solvents.[11] However, the environmental impact and biodegradability of this compound would require thorough evaluation.

Experimental Workflow for Solvent Screening

For researchers interested in evaluating this compound as a solvent for a specific Active Pharmaceutical Ingredient (API) or intermediate, the following general workflow can be applied.

G Workflow for Solvent Screening A Select Target API/Intermediate C Solubility Determination A->C E Reaction/Process Evaluation A->E B This compound B->C B->E I Solvent Recovery & Recycling Feasibility B->I D Quantitative Solubility Data (mg/mL) C->D J Overall Process Viability Assessment D->J F Monitor Reaction Kinetics & By-products E->F G Work-up & Product Isolation E->G F->J H Assess Product Purity & Yield G->H H->J I->J

Caption: Workflow for Solvent Screening.

Protocol for Solubility Determination:

  • Prepare saturated solutions of the API or intermediate in this compound at various temperatures (e.g., 25 °C, 40 °C).

  • Equilibrate the solutions for a sufficient time to ensure saturation.

  • Filter the solutions to remove any undissolved solid.

  • Determine the concentration of the dissolved solute in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Express the solubility quantitatively (e.g., in mg/mL).

Note: Currently, there is a lack of published, quantitative data on the solubility of various APIs in this compound. The protocol above provides a general framework for researchers to generate this data for their specific compounds of interest.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is a volatile liquid and should be stored in a cool, dry place away from ignition sources. Refer to the specific Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

This compound is a well-established and critical intermediate in the pharmaceutical industry for the synthesis of the anesthetic sevoflurane. Detailed protocols for this application are available and have been optimized for high yield and purity. While its unique physicochemical properties suggest potential as a specialty solvent in other pharmaceutical applications, further research and publication of quantitative data are needed to fully explore and validate its broader utility in this role. The provided workflows and protocols offer a starting point for researchers to both utilize this compound in established syntheses and explore its potential in novel applications.

References

Heptafluoroisopropyl Methyl Ether: Absence of Evidence in Polymer Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, there is no evidence to suggest that heptafluoroisopropyl methyl ether is utilized as a monomer in polymer chemistry applications. The requested detailed application notes, experimental protocols, and quantitative data for its use in polymer synthesis cannot be provided due to a lack of documented research in this area.

This compound (CAS No. 22052-84-2) is a known fluorinated compound with documented chemical and physical properties.[1][2][3][4] However, its role in polymer science appears to be limited to its potential use as a specialized solvent for fluorinated monomers and polymers, owing to its chemical inertness and ability to dissolve such compounds.[5]

The primary synthesis route for this compound involves the alkylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with a methylating agent in the presence of a base.[5] While the synthesis of the compound itself is established, its subsequent use as a building block for polymerization is not described in the available literature.

For a compound to be used as a monomer, it typically needs to possess a polymerizable functional group, such as a double bond (for addition polymerization) or at least two reactive functional groups (for condensation polymerization). This compound, with the chemical formula C4H3F7O, lacks such functionalities, which explains its apparent non-utility as a monomer.[2]

In contrast, the field of polymer chemistry extensively documents the polymerization of other fluorinated and ether-containing monomers. For instance, fluorinated alkenes and vinyl ethers are known to undergo various types of polymerization, including radical, cationic, and anionic polymerization, to yield fluoropolymers with a range of desirable properties.[5] However, these examples do not involve this compound as a reactive component.

Chemical Properties of this compound

While not applicable to polymerization, a summary of the known properties of this compound is provided below for informational purposes.

PropertyValueReference
CAS Number 22052-84-2[1][3]
Molecular Formula C4H3F7O[1][2]
Molecular Weight 200.05 g/mol [1][2]
Boiling Point 29°C[6]
Density 1.42 g/cm³[6]

References

Troubleshooting & Optimization

purification of heptafluoroisopropyl methyl ether from hexafluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of heptafluoroisopropyl methyl ether from hexafluoroisopropanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from hexafluoroisopropanol?

A1: The main challenges stem from the similar physicochemical properties of the two compounds, including close boiling points and potential azeotrope formation.[1][2][3] Hexafluoroisopropanol's ability to form azeotropes with various organic compounds can complicate simple distillation.[1][4] Additionally, the high volatility of these fluorinated compounds can lead to sample loss if not handled carefully.[5]

Q2: Which purification methods are most effective for this separation?

A2: Several methods can be employed, often in combination, to achieve high purity of this compound. The most common techniques include:

  • Fractional Distillation: This is a primary method for separating liquids with different boiling points.[5] However, due to the potential for azeotrope formation, it may not be sufficient on its own.

  • Azeotropic Distillation: This technique involves adding an entrainer to form a new, lower-boiling azeotrope with one of the components, facilitating separation.[1][3][6]

  • Liquid-Liquid Extraction: This method is useful for separating components based on their differing solubilities in two immiscible liquid phases.[7][8][9][10] It can be particularly effective for removing the more polar hexafluoroisopropanol.

  • Chromatography (Prep-GC or HPLC): High-resolution techniques like preparative gas chromatography (Prep-GC) and high-performance liquid chromatography (HPLC) can provide excellent separation of fluorinated compounds.[5][11][12][13][14]

Q3: What are the common impurities that might be present besides hexafluoroisopropanol?

A3: Besides the starting material hexafluoroisopropanol, other potential impurities can arise from the synthesis of this compound. The synthesis, often a variation of the Williamson ether synthesis, may result in byproducts.[15][16][17][18] Depending on the specific synthetic route, impurities could include unreacted alkylating agents, salts, and potentially small amounts of decomposition products.[19][20]

Troubleshooting Guides

Issue 1: Poor Separation Efficiency During Fractional Distillation

Symptoms:

  • Broad distillation fractions with significant cross-contamination.

  • Inability to achieve the desired purity of this compound.

  • The composition of the distillate remains constant over a range of temperatures, suggesting an azeotrope.[3]

Potential Causes and Solutions:

Potential Cause Solution
Close Boiling Points Increase the efficiency of the distillation column by using a longer column, a column with more theoretical plates (e.g., Vigreux or packed column), or by using a spinning band distillation apparatus.
Azeotrope Formation Simple distillation will not separate an azeotrope.[3] Consider switching to azeotropic distillation by introducing an appropriate entrainer that forms a heterogeneous azeotrope with hexafluoroisopropanol.[1][6] Alternatively, pressure-swing distillation can be used as azeotrope composition is pressure-dependent.[3]
Incorrect Reflux Ratio Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time. Start with a higher reflux ratio and gradually decrease it to find the optimal balance.
Fluctuating Heat Input Ensure a stable and uniform heat source. Use a heating mantle with a stirrer to prevent bumping and ensure even boiling. Fluctuations in heat can disrupt the vapor-liquid equilibrium in the column.[21][22]
Column Flooding Excessive vapor flow can cause the column to flood, leading to poor separation. Reduce the heating rate to decrease the boil-up rate.[21]
Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Symptoms:

  • A stable, cloudy layer forms between the organic and aqueous phases, making separation difficult.[8]

Potential Causes and Solutions:

Potential Cause Solution
Vigorous Shaking Mix the layers by gentle inversion rather than vigorous shaking.[8]
Similar Densities of Phases Add a saturated salt solution (brine) to the aqueous layer to increase its density and polarity, which can help break the emulsion.[10]
Presence of Surfactant-like Impurities Allow the mixture to stand for an extended period. Gentle stirring or tapping of the separatory funnel can sometimes help. Filtration through a bed of Celite or glass wool may also be effective.
Incorrect pH Adjusting the pH of the aqueous phase can sometimes help break emulsions, especially if acidic or basic impurities are present.
Issue 3: Co-elution of Compounds in Preparative Chromatography

Symptoms:

  • The peaks for this compound and hexafluoroisopropanol overlap significantly in the chromatogram.

Potential Causes and Solutions:

Potential Cause Solution
Inappropriate Stationary Phase For fluorinated compounds, specialized fluorous chromatography columns can offer better separation than standard hydrocarbon-based columns (like C18).[11][12]
Suboptimal Mobile Phase Optimize the mobile phase composition. In reverse-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water can improve resolution. Using a fluorinated eluent with a standard hydrocarbon column can also enhance separation.[11][14]
Incorrect Flow Rate Lowering the flow rate can increase the interaction time with the stationary phase and improve separation, although it will increase the run time.
Column Overloading Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample.
Temperature Effects For HPLC, operating at a higher temperature can sometimes improve peak shape and resolution.[14]

Experimental Protocols

Protocol 1: Azeotropic Distillation

This protocol provides a general guideline for the azeotropic distillation to remove hexafluoroisopropanol. The choice of entrainer is critical and should be determined based on its ability to form a low-boiling, heterogeneous azeotrope with hexafluoroisopropanol.

  • Setup: Assemble a distillation apparatus with a fractionating column, a condenser, and a Dean-Stark trap (or a similar phase-separating receiver).

  • Charge the Flask: To the distillation flask containing the mixture of this compound and hexafluoroisopropanol, add the selected entrainer (e.g., a hydrocarbon like hexane or toluene).[3]

  • Heating: Begin heating the mixture. The entrainer will form an azeotrope with the hexafluoroisopropanol and distill over.

  • Phase Separation: In the Dean-Stark trap, the condensed azeotrope will separate into two phases upon cooling. The entrainer-rich layer is typically returned to the distillation flask, while the hexafluoroisopropanol-rich layer is collected.

  • Completion: The distillation is complete when hexafluoroisopropanol is no longer collected in the trap.

  • Final Purification: The remaining this compound in the distillation flask can then be purified by a final simple or fractional distillation.

Protocol 2: Liquid-Liquid Extraction

This protocol describes a procedure to remove the more polar hexafluoroisopropanol from the less polar this compound.

  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Transfer the solution to a separatory funnel and wash it several times with water to extract the hexafluoroisopropanol.[1] Gentle inversion of the funnel is recommended to avoid emulsion formation.[8]

  • Phase Separation: Allow the layers to separate completely and drain the aqueous layer. Repeat the washing step as necessary.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation, being mindful of the volatility of the product.[5]

  • Further Purification: The resulting this compound can be further purified by distillation if necessary.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_methods Purification Methods cluster_end Final Product Crude Crude Mixture (this compound + Hexafluoroisopropanol) Distillation Fractional / Azeotropic Distillation Crude->Distillation Extraction Liquid-Liquid Extraction Crude->Extraction PureProduct Pure Heptafluoroisopropyl Methyl Ether Distillation->PureProduct Extraction->Distillation Further Purification Chromatography Preparative GC / HPLC Extraction->Chromatography High Purity Required Chromatography->PureProduct

Caption: General workflow for the purification of this compound.

DistillationTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions PoorSep Poor Separation in Distillation Azeotrope Azeotrope Formation PoorSep->Azeotrope BoilingPoint Close Boiling Points PoorSep->BoilingPoint Reflux Incorrect Reflux Ratio PoorSep->Reflux Flooding Column Flooding PoorSep->Flooding AzeoDist Azeotropic or Pressure- Swing Distillation Azeotrope->AzeoDist Column Increase Column Efficiency BoilingPoint->Column OptimizeReflux Optimize Reflux Ratio Reflux->OptimizeReflux Heat Reduce Heat Input Flooding->Heat

Caption: Troubleshooting logic for poor distillation separation.

References

Technical Support Center: Purification of Heptafluoroisopropyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptafluoroisopropyl methyl ether. The following information is designed to help you identify and remove common impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: I performed a synthesis of this compound, and my final product purity is lower than expected after simple distillation. What are the likely impurities?

A1: The most common impurities in hentafluoroisopropyl methyl ether often stem from the starting materials and byproducts of the synthesis reaction. The primary impurity is typically the unreacted starting material, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). Other potential impurities can include residual solvents used in the synthesis or side-reaction products. Different manufacturing processes may result in varying types and quantities of impurities.[1][2]

Q2: Why is simple distillation not effective at removing all impurities from my this compound?

A2: Simple distillation may not be sufficient for high-purity this compound due to the potential formation of azeotropes. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[3] Specifically, this compound can form a maximum boiling azeotrope with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), making their separation by conventional distillation challenging once a certain composition is reached.[3]

Q3: My GC-MS analysis shows a significant peak corresponding to 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). How can I remove this impurity?

A3: Due to its solubility in water, a significant portion of HFIP can be removed by washing the crude product with water.[3][4] This is a crucial first step before attempting further purification by distillation. For achieving very high purity, a multi-step process involving water extraction followed by fractional or azeotropic distillation is often necessary.[4][5]

Q4: Can I use extractive distillation to purify this compound?

A4: Yes, extractive distillation is a viable and powerful technique for separating mixtures with low relative volatilities or those that form azeotropes.[6] This method involves adding a third component, a solvent, to alter the relative volatilities of the components in the mixture, thereby facilitating their separation through distillation.[6] While specific protocols for this compound are not widely published, the principles of extractive distillation are applicable.

Q5: Are there any specific materials of construction I should use for my distillation apparatus to avoid product degradation?

A5: Yes, for the distillation of fluorinated ethers like sevoflurane (a closely related compound), it is recommended to use equipment with surfaces that have little or no active metal salts.[7][8] Contact with certain metals can catalyze the degradation of the product at elevated distillation temperatures, leading to the formation of new impurities.[1] Materials such as 316 stainless steel, nickel-copper alloys (e.g., Monel 400), and alloys like Hastelloy C-276 and C-22 are recommended.[8]

Troubleshooting Guide

Issue: Low Purity After Synthesis and Initial Purification

Symptoms:

  • Broader or multiple peaks in the Gas Chromatography (GC) analysis.

  • Unexpected signals in Nuclear Magnetic Resonance (NMR) spectra.

  • The boiling point of the product is not sharp.

Possible Causes & Solutions:

TroubleshootingWorkflow start Initial Observation: Low Product Purity check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities hfip_present Is HFIP the major impurity? check_impurities->hfip_present other_impurities Are other impurities present (e.g., solvents, byproducts)? hfip_present->other_impurities No water_wash Perform Water Wash (see Protocol 1) hfip_present->water_wash Yes fractional_distillation Proceed with Fractional Distillation (see Protocol 2) other_impurities->fractional_distillation No check_synthesis Review Synthesis Protocol: - Stoichiometry - Reaction time/temperature - Reagent purity other_impurities->check_synthesis Yes water_wash->fractional_distillation extractive_distillation Consider Extractive Distillation water_wash->extractive_distillation If purity is still low final_purity_check Analyze Final Product Purity fractional_distillation->final_purity_check extractive_distillation->final_purity_check check_synthesis->final_purity_check

Experimental Protocols

Protocol 1: Removal of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) by Water Washing

This protocol describes a liquid-liquid extraction method to remove the majority of the water-soluble HFIP impurity from crude this compound.

Materials:

  • Crude this compound containing HFIP

  • Deionized water

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate or calcium chloride)

  • Rotary evaporator

Procedure:

  • Initial Wash:

    • Place the crude hentafluoroisopropyl methyl ether into a separatory funnel.

    • Add an equal volume of deionized water.

    • Stopper the funnel and gently invert it several times to mix the phases, periodically venting to release any pressure.

    • Allow the layers to separate. The denser, fluorinated ether layer will be the bottom layer.

    • Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.

  • Repeat Washes:

    • Return the organic layer to the separatory funnel.

    • Repeat the washing step with fresh deionized water two to three more times. This repeated extraction maximizes the removal of HFIP.

  • Drying:

    • To the collected organic layer, add a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Swirl the flask gently and let it stand for 15-20 minutes to allow for complete drying. The liquid should be clear when dry.

  • Solvent Removal (if applicable) and Product Isolation:

    • Filter the dried organic layer to remove the drying agent.

    • If a solvent was used during the synthesis, it can be removed using a rotary evaporator.

    • The remaining product is now ready for further purification by distillation or for analysis.

WaterWashWorkflow start Crude Product (with HFIP) add_water Add Equal Volume of Deionized Water start->add_water mix_separate Mix and Allow Layers to Separate add_water->mix_separate collect_organic Collect Lower Organic Layer mix_separate->collect_organic repeat_wash Repeat Wash 2-3x collect_organic->repeat_wash repeat_wash->add_water dry_organic Dry Organic Layer (e.g., MgSO4) repeat_wash->dry_organic filter Filter to Remove Drying Agent dry_organic->filter end Washed Product (Ready for Distillation) filter->end

Protocol 2: Fractional Distillation of this compound

This protocol provides a general guideline for the fractional distillation of hentafluoroisopropyl methyl ether after preliminary purification (e.g., water washing).

Materials:

  • Water-washed this compound

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • The efficiency of the separation is dependent on the length and packing of the fractionating column. A packed column (e.g., with Raschig rings or Vigreux indentations) is recommended.

    • Use a heating mantle with a magnetic stirrer for uniform heating.

  • Distillation:

    • Charge the distillation flask with the water-washed this compound.

    • Begin heating the flask gently.

    • Monitor the temperature at the head of the distillation column.

    • Collect the initial fraction (forerun), which may contain more volatile impurities.

    • Carefully collect the main fraction at the expected boiling point of this compound (approximately 29 °C).[9][10]

    • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

    • Stop the distillation before the flask runs dry to prevent the concentration of higher-boiling impurities.

  • Analysis:

    • Analyze the collected fractions by GC or GC-MS to determine their purity.

Data Presentation

The following table summarizes common impurities, their likely sources, and recommended analytical methods for detection.

Impurity NameChemical FormulaLikely SourceRecommended Analytical Method
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)C₃H₂F₆OUnreacted starting material[11]GC-MS, ¹H NMR, ¹⁹F NMR
WaterH₂OIntroduced during synthesis or workupKarl Fischer titration, GC
Synthesis Solvents (e.g., DMF, DMSO)VariesResidual solvent from reactionGC-MS[12]
Byproducts of MethylationVariesSide reactions during synthesisGC-MS
Degradation ProductsVariesInstability during distillation[1][8]GC-MS

This technical support guide is intended to provide general assistance. Experimental conditions may need to be optimized for your specific situation. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: Synthesis of Heptafluoroisopropyl Methyl Ether (Sevoflurane)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of heptafluoroisopropyl methyl ether, a critical process for researchers, scientists, and professionals in drug development. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your synthesis protocols, improve yields, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound (sevoflurane) are the one-step and two-step processes starting from hexafluoroisopropanol (HFIP).

  • Two-Step Synthesis: This is often the preferred method due to its higher yields and avoidance of hazardous reagents like hydrogen fluoride (HF).[1][2] It involves:

    • Chloromethylation: HFIP is reacted with a formaldehyde source (like paraformaldehyde or 1,3,5-trioxane) in the presence of a Lewis acid catalyst (commonly aluminum trichloride, AlCl₃) to produce the intermediate, chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (sevochlorane).[1][2][3]

    • Fluorination: The sevochlorane is then fluorinated using a fluoride salt, such as potassium fluoride (KF) or sodium fluoride (NaF), to yield sevoflurane.[1][3] This step is often carried out in a high-boiling point solvent like polyethylene glycol (PEG-400).[1]

  • One-Step Synthesis: This method involves reacting HFIP directly with paraformaldehyde and hydrogen fluoride in the presence of a dehydrating agent like sulfuric acid.[2][4] While seemingly more direct, this process can be hazardous due to the use of HF and may lead to the formation of multiple byproducts, complicating purification.[1][2]

  • Other Methods: Less common methods include a three-step process involving methylation of HFIP, followed by photochemical chlorination and then fluorination.[4][5] Another approach uses diisopropylamine mono(hydrogen fluoride) for nucleophilic fluorination.[6]

Q2: What are the typical yields I can expect from the two-step synthesis?

A2: The two-step synthesis of sevoflurane can achieve high yields, often reported to be greater than 70%.[1] However, the yield can be significantly influenced by factors such as the quality of reagents and reaction scale-up.[1] Some studies have reported yields ranging from 65% to 70%, with purity between 99.40% and 99.95%.[4]

Q3: What are the critical safety precautions to consider during the synthesis?

A3: Safety is paramount during the synthesis of this compound. Key precautions include:

  • Handling of Reagents:

    • Aluminum Trichloride (AlCl₃): It is a corrosive and water-reactive Lewis acid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Paraformaldehyde/1,3,5-Trioxane: These are sources of formaldehyde, which is a suspected carcinogen. Avoid inhalation of dust and ensure adequate ventilation.

    • Potassium Fluoride (KF): It is toxic if ingested or inhaled. Handle with care to avoid generating dust.

    • Hydrogen Fluoride (HF) (in one-step synthesis): HF is extremely corrosive and toxic. It requires specialized handling procedures and equipment.[2]

  • Reaction Conditions: The chloromethylation step is exothermic and requires careful temperature control.[3]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Chloromethylation Step Incomplete reaction.Increase reaction time or optimize the molar ratio of reactants. Some studies have shown that increasing the amount of AlCl₃ (e.g., by 10 mol%) can significantly accelerate the reaction.[4] The reaction time has been successfully reduced from 24 hours to 4 hours with optimization.[4][7][8][9]
Poor quality of reagents.Use high-purity, anhydrous reagents. Ensure AlCl₃ is not deactivated by moisture.
Sub-optimal solvent.The choice of solvent can impact the reaction. While some solvents like chloroform and dichloromethane may result in low yields, others like tetrachloroethane might favor the formation of byproducts.[4][5]
Low Yield in Fluorination Step Ineffective fluorinating agent.The quality of the potassium fluoride is crucial. It should be finely powdered and thoroughly dried before use, as moisture can significantly reduce the yield (from >70% to as low as 28%).[1]
Inefficient phase transfer.If using a phase transfer catalyst, ensure its activity and appropriate concentration.[1]
Formation of azeotrope.A maximum boiling azeotrope between sevoflurane and unreacted sevochlorane can hinder purification by conventional distillation, leading to lower isolated yields.[1] A more complete reaction is necessary to bypass this issue.
Presence of Impurities in Final Product Formation of side products.Common impurities include polyacetals, bis(hexafluoroisopropoxy) polyacetals, and bis(fluoromethyl) ether.[1][2] The one-step synthesis using HF is particularly prone to these byproducts.[2]
Incomplete purification.Crude sevoflurane may require extensive purification, including acid-base washes to remove polyacetals and molecular sieves to remove other impurities like fluoromethyl ether.[2]
Difficulty in Scaling Up the Reaction Inconsistent reagent quality.As seen with potassium fluoride, the quality and form of reagents can have a more pronounced effect on larger scale reactions.[1]
Heat transfer issues.The exothermic nature of the chloromethylation step can be more difficult to control on a larger scale. Ensure adequate cooling and monitoring.

Quantitative Data Summary

Table 1: Impact of Potassium Fluoride (KF) Quality on Sevoflurane Yield

BatchStarting Material (Chlorosevo Ether)KF QualitySevoflurane Yield
1 & 2-Finely divided, dried for 72 hours>70%
3 & 4-Reprocessed and dried28% - <45%
Data sourced from scale-up tests where the quality of KF was identified as a critical factor.[1]

Table 2: Optimization of Chloromethylation Reaction Time

ParameterOriginal MethodOptimized Method
Reaction Time 24 hours4 hours
Optimization was achieved by adjusting reagent ratios, demonstrating a significant reduction in process time.[4][7][8][9]

Experimental Protocols

Two-Step Synthesis of this compound

Step 1: Chloromethylation of Hexafluoroisopropanol (HFIP) to Sevochlorane

  • Reaction Setup: In a dry reaction vessel equipped with a stirrer, thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen), combine hexafluoroisopropanol (HFIP) and a formaldehyde source (e.g., 1,3,5-trioxane or paraformaldehyde).[2][3]

  • Catalyst Addition: Slowly add anhydrous aluminum trichloride (AlCl₃) to the mixture while maintaining temperature control. The reaction is exothermic.[3] A typical molar ratio is approximately 1:1:0.3 for HFIP:AlCl₃:trioxane.[5]

  • Reaction: Stir the mixture at a controlled temperature. The reaction time can be optimized; while traditionally 24 hours, it has been reduced to 4 hours with optimized reagent ratios.[4][7][8][9]

  • Work-up: Upon completion, the reaction mixture is typically quenched and the organic phase containing sevochlorane is separated, washed, and dried.

Step 2: Fluorination of Sevochlorane to Sevoflurane

  • Reaction Setup: In a reaction vessel, dissolve the sevochlorane from Step 1 in a high-boiling point solvent such as polyethylene glycol (PEG-400).[1]

  • Fluorinating Agent: Add finely powdered, oven-dried potassium fluoride (KF) to the solution.[1] The molar ratio of KF to sevochlorane is typically in excess.

  • Reaction: Heat the mixture with stirring. A typical reaction temperature is around 98°C for 1.5 hours.[1]

  • Isolation and Purification: After cooling, the reaction mixture is diluted with water, and the crude sevoflurane is isolated by distillation.[1] Further purification may involve washing with water and fractional distillation to achieve high purity.

Visualizations

experimental_workflow Experimental Workflow: Two-Step Synthesis of Sevoflurane cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Fluorination cluster_purification Purification start Hexafluoroisopropanol (HFIP) + Paraformaldehyde/Trioxane reaction1 Exothermic Reaction (Controlled Temperature) start->reaction1 catalyst Aluminum Trichloride (AlCl3) catalyst->reaction1 intermediate Chloromethyl-1,1,1,3,3,3- hexafluoroisopropyl ether (Sevochlorane) reaction1->intermediate reaction2 Heating (e.g., 98°C) intermediate->reaction2 Intermediate from Step 1 fluorinating_agent Potassium Fluoride (KF) in PEG-400 fluorinating_agent->reaction2 crude_product Crude Sevoflurane reaction2->crude_product distillation Distillation crude_product->distillation washing Washing distillation->washing final_product Pure Heptafluoroisopropyl Methyl Ether (Sevoflurane) washing->final_product troubleshooting_logic Troubleshooting Logic for Low Yield cluster_diagnosis Diagnosis cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions cluster_solutions3 Purification Solutions start Low Yield Observed check_step1 Analyze Chloromethylation Step (Step 1) start->check_step1 check_step2 Analyze Fluorination Step (Step 2) start->check_step2 check_purification Analyze Purification Process start->check_purification solution1a Optimize Reagent Ratios (e.g., increase AlCl3) check_step1->solution1a solution1b Increase Reaction Time check_step1->solution1b solution1c Verify Reagent Purity (anhydrous conditions) check_step1->solution1c solution2a Ensure KF is finely powdered and dry check_step2->solution2a solution2b Check Phase Transfer Catalyst Activity check_step2->solution2b solution2c Optimize Reaction Temperature and Time check_step2->solution2c solution3a Address Azeotrope Formation (drive reaction to completion) check_purification->solution3a solution3b Implement Acid-Base Washes for Polyacetal Removal check_purification->solution3b end_node Improved Yield solution1a->end_node solution1b->end_node solution1c->end_node solution2a->end_node solution2b->end_node solution2c->end_node solution3a->end_node solution3b->end_node

References

Technical Support Center: Synthesis of Heptafluoroisopropyl Methyl Ether (Sevoflurane)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of heptafluoroisopropyl methyl ether, commonly known as sevoflurane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing sevoflurane?

A1: The three most prevalent industrial methods for synthesizing sevoflurane start with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These are the single-step, two-step, and three-step synthesis processes.[1][2]

  • Single-Step Synthesis: This method involves the reaction of HFIP with paraformaldehyde and hydrogen fluoride (HF) in the presence of a strong acid like fuming sulfuric acid.[1][2]

  • Two-Step Synthesis: This process consists of the chloromethylation of HFIP to form an intermediate, chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (sevochlorane), followed by a halogen-exchange fluorination to yield sevoflurane.[1][2]

  • Three-Step Synthesis: This route begins with the methylation of HFIP to produce sevomethyl ether, which is then photochemically chlorinated to sevochlorane, and finally fluorinated to sevoflurane.[1][2]

Q2: I am observing a low yield in my two-step synthesis. What are the potential causes?

A2: Low yields in the two-step synthesis of sevoflurane can often be attributed to the quality of the potassium fluoride (KF) used in the fluorination step. The physical state of KF is crucial; a finely divided powdered form that has been thoroughly dried is most effective.[3] Exposure of KF to moisture can lead to morphological changes that significantly reduce the yield of the final product.[3] Additionally, the choice of solvent in the initial chloromethylation step can impact the yield; for instance, using chloroform or dichloromethane may result in a lower yield of the sevochlorane intermediate.[1][2]

Q3: My crude sevoflurane product is difficult to purify by distillation. Why is this happening?

A3: Difficulty in purifying crude sevoflurane by conventional distillation can be due to the formation of a maximum boiling azeotrope with the unreacted intermediate, chlorosevo ether.[3] If the reaction has not proceeded sufficiently to completion, the composition of the crude mixture may be too close to this azeotropic point, making separation by distillation challenging.[3]

Q4: What is "Compound A" and is it a byproduct of the synthesis?

A4: Compound A, or fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether, is a degradation product of sevoflurane rather than a direct byproduct of most synthesis routes.[4] However, it has been identified as a byproduct in the single-step synthesis method.[3] It is more commonly formed when sevoflurane is exposed to strong bases, such as those found in carbon dioxide absorbents used in anesthesia circuits. Its formation during synthesis is a possibility under certain conditions, particularly in the presence of basic reagents or high temperatures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of sevoflurane and provides potential solutions.

Issue Potential Cause(s) Recommended Action(s)
High levels of bis(HFIP) acetal in the two-step synthesis The use of tetrachloroethane as a solvent in the chloromethylation step is known to promote the formation of bis(HFIP) acetal.[1][2]Consider using a different solvent system. If bis(HFIP) acetal formation is desired for other purposes, tetrachloroethane is a suitable solvent.[1][2]
Presence of polyacetals and bisfluoromethyl ether in the final product These are common byproducts of the one-step synthesis method, which uses an excess of paraformaldehyde and strong acids.[3]An extensive purification system involving acid-base treatments may be necessary to remove these byproducts.[3] Alternatively, consider the two-step synthesis method, which generally produces a cleaner crude product.[3]
Significant amount of unreacted chlorosevo ether after fluorination Incomplete fluorination reaction in the second step of the two-step synthesis. This can be due to inefficient fluorinating agent or suboptimal reaction conditions.Ensure the potassium fluoride is of high quality and thoroughly dried.[3] Optimize the reaction time and temperature for the fluorination step. The use of a phase transfer catalyst may also improve the conversion rate.[3]
Low overall yield in the three-step synthesis The photochemical chlorination of sevomethyl ether (the second step) is often associated with low yields.[1][2]Optimize the conditions for the photochemical chlorination, including the light source, reaction time, and temperature. Ensure efficient removal of HCl generated during the reaction.

Quantitative Data on Byproducts

The following table summarizes the common byproducts and reported yields for different sevoflurane synthesis methods. Note that the percentage of byproducts can vary significantly based on reaction conditions and scale.

Synthesis Method Common Byproducts Reported Yield Final Purity Reference
One-Step Synthesis Bisfluoromethyl ether, Polyacetals of varying chain lengths, Fluromethyl 2,2-difluoro-1-(tri-fluoromethyl) vinyl ether (Compound A)>75%Requires extensive purification[3]
Two-Step Synthesis Bis(1,1,1,3,3,3-hexafluoroisopropyl) acetal (bis-HFIP-acetal), Unreacted chlorosevo ether>70%>99.9% after distillation[1][3]
Three-Step Synthesis Unreacted sevomethyl ether, Unreacted chlorosevo ether~28% (older methods)High purity after purification[3]

Experimental Protocols

Two-Step Synthesis of Sevoflurane

This protocol is based on the work of Bieniarz et al. and subsequent reinvestigations.[1][2][3]

Step 1: Chloromethylation of HFIP to Sevochlorane

  • Reaction Setup: In a jacketed glass reactor, place anhydrous aluminum trichloride (AlCl₃).

  • Addition of Reactants: Cool the reactor to 0°C and add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in a single portion while stirring.

  • Add 1,3,5-trioxane (a stable trimer of formaldehyde) in portions to the slurry of HFIP and AlCl₃.

  • Reaction Conditions: Maintain the reaction temperature at 0°C for 2 hours, then allow it to rise to 25°C. The total reaction time is approximately 4 hours.

  • Work-up: Cool the reaction mixture back to 0°C and carefully add cooled water dropwise. After the exothermic reaction subsides, add 6N HCl rapidly. The sevochlorane product can then be separated.

Step 2: Fluorination of Sevochlorane to Sevoflurane

  • Reaction Setup: In a jacketed glass reactor, place polyethylene glycol 400 (PEG-400) and dried potassium fluoride (KF).

  • Addition of Reactant: Add the sevochlorane obtained from Step 1 to the mixture while stirring.

  • Reaction Conditions: Heat the reaction mixture to 90°C for 2 hours.

  • Isolation: Cool the mixture to room temperature and add water. Two distinct phases will form. The bottom organic layer is the crude sevoflurane.

  • Purification: Separate the bottom layer, dry it over magnesium sulfate (MgSO₄), and distill to obtain highly pure sevoflurane.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Fluorination cluster_purification Purification HFIP HFIP Chloromethylation Chloromethylation Reaction HFIP->Chloromethylation Trioxane 1,3,5-Trioxane Trioxane->Chloromethylation AlCl3 AlCl3 (catalyst) AlCl3->Chloromethylation Sevochlorane Sevochlorane (Intermediate) Chloromethylation->Sevochlorane Fluorination Fluorination Reaction Sevochlorane->Fluorination KF Potassium Fluoride (KF) KF->Fluorination PEG400 PEG-400 (solvent) PEG400->Fluorination Crude_Sevoflurane Crude Sevoflurane Fluorination->Crude_Sevoflurane Distillation Distillation Crude_Sevoflurane->Distillation Pure_Sevoflurane Pure Sevoflurane (>99.9%) Distillation->Pure_Sevoflurane troubleshooting_logic Start Low Yield or Impure Product Check_Method Which synthesis method? Start->Check_Method One_Step One-Step Check_Method->One_Step One Two_Step Two-Step Check_Method->Two_Step Two Three_Step Three-Step Check_Method->Three_Step Three Impurity_1 High Polyacetals/Bisfluoromethyl ether? One_Step->Impurity_1 Impurity_2 High Bis(HFIP) Acetal? Two_Step->Impurity_2 Impurity_3 Low conversion of Sevochlorane? Two_Step->Impurity_3 Solution_1 Optimize acid-base purification. Consider Two-Step method. Impurity_1->Solution_1 Yes Solution_2 Change solvent from tetrachloroethane. Impurity_2->Solution_2 Yes Solution_3 Check KF quality and dryness. Optimize fluorination conditions. Impurity_3->Solution_3 Yes

References

Technical Support Center: Catalyst Deactivation in Heptafluoroisopropyl Methyl Ether Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of heptafluoroisopropyl methyl ether (a compound also widely known as Sevoflurane).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and what catalysts are typically used?

A1: this compound is primarily synthesized from hexafluoroisopropanol (HFIP). The main synthesis strategies include:

  • One-Step Synthesis: Direct reaction of HFIP with formaldehyde and hydrogen fluoride (HF) using a strong acid catalyst like sulfuric acid or fluorosulfuric acid.[1]

  • Two-Step Synthesis: This is a widely used industrial method involving:

    • Chloromethylation of HFIP using reagents like 1,3,5-trioxane and a Lewis acid catalyst such as aluminum trichloride (AlCl₃).[1][2]

    • Halogen-exchange fluorination of the resulting chloromethyl ether intermediate using a fluorinating agent. Common catalysts for this step include potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., polyethylene glycol (PEG-400) or quaternary ammonium salts like Aliquat HTA-1).[2][3]

  • Three-Step Synthesis: This route involves:

    • Methylation of HFIP using an agent like dimethyl sulfate to form sevomethyl ether.

    • Photochemical chlorination to produce an intermediate.

    • Fluorination, often using a tertiary amine-HF salt.[1]

Q2: What are the primary mechanisms of catalyst deactivation in this process?

A2: Catalyst deactivation can occur through several mechanisms, broadly categorized as poisoning, fouling, and chemical degradation.[4]

  • Poisoning: This occurs when impurities in the reactants or solvent strongly bind to the active sites of the catalyst, rendering them inactive. For Lewis acid catalysts like AlCl₃, water is a common poison. For metal fluoride catalysts, impurities can lead to the formation of less active species.

  • Fouling: This involves the physical deposition of substances on the catalyst surface, blocking active sites. In the context of this compound synthesis, this can include carbonaceous deposits (coke) or polymeric byproducts.

  • Chemical Degradation: The catalyst itself can undergo undesirable chemical reactions. For instance, in fluorination reactions, the catalyst support or the active metal can react with byproducts like HF, leading to irreversible structural changes. With porous aluminum fluoride-supported catalysts, the formation of aluminum chlorofluoride has been observed.[4]

Q3: How does water content affect the reaction and catalyst stability?

A3: Water content is a critical parameter. In the two-step synthesis, the presence of moisture can significantly impact the effectiveness of the potassium fluoride (KF) fluorinating agent. KF can undergo morphological changes upon exposure to moisture, leading to a substantial decrease in yield.[3][5] Conversely, in the final product, a controlled amount of water can inhibit the degradation of this compound by Lewis acids, which can be present as trace impurities.

Troubleshooting Guides

Issue 1: Rapid Loss of Catalyst Activity in the Chloromethylation Step (Lewis Acid Catalyst)

Symptoms:

  • A sudden and significant drop in the conversion of HFIP.

  • The reaction fails to initiate or proceeds very slowly.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Catalyst Poisoning by Water Ensure all reactants (HFIP, 1,3,5-trioxane) and the solvent are rigorously dried before use. Handle the Lewis acid catalyst (e.g., AlCl₃) under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.
Impure Reactants Verify the purity of the starting materials. Certain impurities can act as potent catalyst poisons. Consider purifying the HFIP if necessary.
Formation of Inhibiting Byproducts Analyze the reaction mixture for the presence of unexpected byproducts using techniques like GC-MS. Adjusting the reaction temperature or stoichiometry may help minimize their formation.
Issue 2: Gradual Decline in Yield During Halogen-Exchange Fluorination (Metal Fluoride or Phase-Transfer Catalyst)

Symptoms:

  • A slow but steady decrease in the yield of this compound over several batches.

  • The reaction requires longer times to reach completion.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Moisture in Potassium Fluoride (KF) Ensure that the KF is thoroughly dried before use. Exposure to moisture can significantly reduce its efficacy.[3][5]
Fouling of the Catalyst For solid catalysts, this could be due to the deposition of organic residues. Consider a regeneration step (see Experimental Protocols). For phase-transfer catalysts, ensure complete removal after each batch to prevent carry-over of deactivating species.
Loss of Active Catalyst In the case of supported metal fluoride catalysts, there might be a loss of the active component.[4] Analysis of the spent catalyst can confirm this.
Sub-optimal Catalyst Loading Re-evaluate the catalyst-to-substrate ratio. An insufficient amount of catalyst may lead to incomplete conversion, especially if minor deactivation is occurring.

Experimental Protocols

Protocol 1: Catalyst Activity Testing

This protocol provides a general method for evaluating the activity of a fresh or regenerated catalyst in the fluorination step of the two-step synthesis.

Materials:

  • Chlorinated intermediate (1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane)

  • Potassium Fluoride (KF), dried

  • Phase-transfer catalyst (e.g., PEG-400)

  • Anhydrous solvent (if applicable)

  • Reaction vessel with stirring and temperature control

  • Analytical equipment (GC-MS, ¹⁹F NMR)

Procedure:

  • In a clean, dry reaction vessel, charge the chlorinated intermediate and the solvent (if used).

  • Add the phase-transfer catalyst and the dried KF.

  • Heat the mixture to the desired reaction temperature (e.g., 90-95°C) with vigorous stirring.[2]

  • Monitor the reaction progress at regular intervals by taking aliquots and analyzing them by GC-MS or ¹⁹F NMR to determine the conversion of the starting material and the yield of this compound.[6][7]

  • Compare the reaction rate and final yield to established benchmarks for a fresh catalyst to determine the activity of the tested catalyst.

Protocol 2: Regeneration of a Fouled Solid Catalyst (Conceptual)

This is a general procedure for the regeneration of a solid catalyst deactivated by carbonaceous deposits. The specific conditions (temperature, gas flow) will need to be optimized for the particular catalyst.

Materials:

  • Deactivated solid catalyst

  • Tube furnace with temperature programming

  • Inert gas (e.g., nitrogen)

  • Oxidizing gas (e.g., air or a dilute oxygen/nitrogen mixture)

Procedure:

  • Place the deactivated catalyst in the tube furnace.

  • Heat the catalyst to a moderate temperature (e.g., 100-150°C) under a flow of inert gas to remove any adsorbed water and volatile organics.

  • Gradually increase the temperature to the target regeneration temperature (e.g., 300-500°C) while introducing a controlled flow of the oxidizing gas. This step is to burn off the carbonaceous deposits.

  • Hold at the regeneration temperature until the removal of deposits is complete (this can be monitored by analyzing the off-gas for CO₂).

  • Cool the catalyst to room temperature under an inert gas flow.

  • Test the activity of the regenerated catalyst using Protocol 1.

Visualizations

Catalyst_Deactivation_Troubleshooting cluster_symptoms Observed Problem cluster_diagnosis Potential Root Cause cluster_deactivation_mechanisms Deactivation Mechanisms cluster_solutions Corrective Actions Decreased Yield Decreased Yield Catalyst Deactivation Catalyst Deactivation Decreased Yield->Catalyst Deactivation Sub-optimal Conditions Sub-optimal Conditions Decreased Yield->Sub-optimal Conditions Poisoning Poisoning Catalyst Deactivation->Poisoning Fouling Fouling Catalyst Deactivation->Fouling Chemical Degradation Chemical Degradation Catalyst Deactivation->Chemical Degradation Optimize Conditions Optimize Conditions Sub-optimal Conditions->Optimize Conditions Purify Reactants Purify Reactants Poisoning->Purify Reactants Regenerate Catalyst Regenerate Catalyst Fouling->Regenerate Catalyst Replace Catalyst Replace Catalyst Chemical Degradation->Replace Catalyst

Caption: Troubleshooting workflow for decreased yield.

Lewis_Acid_Deactivation cluster_reactants Reactants & Impurities cluster_catalyst Catalyst cluster_reaction Reaction HFIP HFIP Chloromethylation Chloromethylation HFIP->Chloromethylation H2O Water (Impurity) AlCl3_inactive Inactive AlCl3-Hydrate H2O->AlCl3_inactive Reacts with AlCl3_active Active AlCl3 AlCl3_active->AlCl3_inactive Deactivation AlCl3_active->Chloromethylation Catalyzes No Reaction No Reaction AlCl3_inactive->No Reaction

Caption: Deactivation of Lewis acid catalyst by water.

References

Technical Support Center: Heptafluoroisopropyl Methyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of heptafluoroisopropyl methyl ether (Sevoflurane). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important anesthetic agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent and industrially viable method is a two-step synthesis starting from 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2] This process involves:

  • Chloromethylation: HFIP is reacted with a chloromethylating agent, such as 1,3,5-trioxane and aluminum trichloride (AlCl3), to produce 1,1,1,3,3,3-hexafluoro-2-chloromethoxy-propane (chlorosevo ether).[3]

  • Halogen-exchange fluorination: The chlorosevo ether is then fluorinated using a fluorine source like potassium fluoride (KF) in a suitable solvent, such as polyethylene glycol (PEG-400), to yield this compound.[1][3]

Other routes, such as those using highly toxic hydrofluoric acid (HF) or involving photochemical chlorination, are generally less favored for large-scale production due to safety and environmental concerns.[2][3]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis presents several key challenges:

  • Reagent Quality: The quality of the fluorinating agent, potassium fluoride (KF), is critical. The presence of moisture can significantly decrease the reaction yield.[3][4]

  • Reaction Time: The initial chloromethylation step can be time-consuming, potentially creating a bottleneck in a scaled-up process.[2]

  • Purification: The crude product can form a maximum boiling azeotrope, making separation and purification by conventional distillation difficult.[4][5]

  • Handling of Hazardous Materials: While the two-step process avoids highly toxic reagents like HF, other chemicals used still require careful handling and waste management.[6]

  • Heat and Mass Transfer: As with any scale-up, managing heat and mass transfer limitations becomes crucial for maintaining reaction performance and safety.[7]

Q3: How does the quality of potassium fluoride affect the synthesis?

A3: The quality of potassium fluoride (KF) directly impacts the selectivity and yield of this compound.[3] Exposure of KF to moisture can cause morphological changes that lead to a significant reduction in yield, even after drying and reprocessing.[3][4] For instance, one study reported a drop in yield from 73% to 28% due to this issue.[3][4] Therefore, using anhydrous KF and maintaining anhydrous conditions during the reaction is crucial for successful scale-up.

Q4: Are there alternatives to using hazardous methylating agents?

A4: Traditional methylation reactions often use highly toxic and hazardous methyl halides (e.g., methyl iodide) or dimethyl sulfate.[6] The widely adopted two-step synthesis of sevoflurane from HFIP avoids these by first creating a chloromethyl ether, which is then fluorinated. This method is considered safer and more environmentally friendly.[1][3] Modern synthetic strategies increasingly focus on green chemistry principles to avoid such toxic reagents.[6]

Troubleshooting Guides

Issue 1: Low Yield in the Fluorination Step
Possible Cause Troubleshooting Step
Moisture in Potassium Fluoride (KF) 1. Ensure KF is purchased as anhydrous and stored in a desiccator. 2. Dry the KF in a vacuum oven before use. 3. Consider using spray-dried KF for better performance.
Suboptimal Reaction Temperature 1. Verify the reaction temperature is maintained at the optimal level (e.g., 95°C). 2. Calibrate temperature probes and ensure uniform heating of the reactor.
Insufficient Reaction Time 1. Monitor the reaction progress using techniques like 19F NMR spectroscopy. 2. Ensure the reaction is allowed to proceed to completion.
Poor Mixing 1. In a scaled-up reactor, ensure the stirring speed is adequate to keep the solid KF suspended and well-mixed with the liquid phase. 2. Evaluate the design of the agitator for effective mixing.
Inadequate Amount of Reagents 1. Re-evaluate the stoichiometry of the reaction. An optimized amount of KF and PEG-400 can minimize product cost and environmental impact.[2]
Issue 2: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Azeotrope Formation 1. Conventional distillation may be ineffective for separating the product from impurities due to the formation of a maximum boiling azeotrope.[4][5] 2. Consider alternative purification methods such as extractive distillation or chromatography. 3. A patented method suggests using an adsorbent like silica, alumina, or carbon for purification.[8]
Incomplete Reaction 1. If the starting material (chlorosevo ether) remains, optimize the reaction conditions (time, temperature, reagent ratios) to drive the reaction to completion.
Product Loss During Workup 1. The product has some solubility in the aqueous phase after extraction. To recover this, the aqueous phase from one batch can be used in the workup of subsequent batches.[2] 2. After several batches, the accumulated aqueous phases can be extracted with a suitable solvent (e.g., tetrachloroethane) to recover more product.[2]

Quantitative Data Summary

Parameter Value Conditions / Notes Reference
Reported Yield (Optimized Lab Scale) >70%Two-step synthesis via chlorosevo ether.[3]
Yield with High-Quality KF 73%Scale-up tests.[3][4]
Yield with Moisture-Exposed KF 28%After reprocessing and drying of the KF.[3][4]
Crude Product Purity (with KF dihydrate) ~72%Before purification; forms an azeotrope.[3][4]
Final Product Purity (Reported) 99.40-99.95%Depending on the specific procedure.[2]

Experimental Protocols

Protocol 1: Synthesis of 1,1,1,3,3,3-hexafluoro-2-chloromethoxy-propane (Chlorosevo Ether)

This protocol is based on the first step of the two-step synthesis method.

Materials:

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • 1,3,5-trioxane or paraformaldehyde

  • Aluminum trichloride (AlCl3)

  • Anhydrous solvent (e.g., tetrachloroethane)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Set up a reaction flask under an inert atmosphere (e.g., Nitrogen).

  • To the flask, add HFIP and the chosen solvent.

  • In a separate container, mix 1,3,5-trioxane and AlCl3.

  • Slowly add the trioxane/AlCl3 mixture to the HFIP solution while stirring. The addition should be controlled to manage any exotherm.

  • Heat the reaction mixture to the desired temperature and maintain for the optimized reaction time. One study suggests the reaction time can be reduced from 24 hours to 4 hours.[1][2]

  • Monitor the reaction progress by 19F NMR spectroscopy to ensure completion.[1]

  • Upon completion, cool the reaction mixture.

  • Perform a suitable workup procedure, which may involve quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent.

  • Dry the organic phase over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure to obtain the crude chlorosevo ether.

Protocol 2: Synthesis of this compound (Sevoflurane)

This protocol describes the halogen-exchange fluorination of chlorosevo ether.

Materials:

  • Crude 1,1,1,3,3,3-hexafluoro-2-chloromethoxy-propane (chlorosevo ether)

  • Anhydrous potassium fluoride (KF)

  • Polyethylene glycol (PEG-400)

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction flask, combine the crude chlorosevo ether, anhydrous KF, and PEG-400.

  • Heat the mixture with vigorous stirring to 95°C.[2]

  • Maintain the temperature and stirring for the required reaction time, monitoring for completion.

  • After the reaction is complete, cool the mixture.

  • Isolate the crude product by adding water to the reaction mixture. The organic phase, containing the this compound, will separate.[2]

  • Separate the organic phase. As some product may remain in the aqueous phase, it is recommended to reuse this aqueous phase in subsequent batches to improve overall yield.[2]

  • Purify the crude product. Due to the potential for azeotrope formation, simple distillation may not be sufficient.[4] Consider fractional distillation, extractive distillation, or purification via adsorption as mentioned in the troubleshooting guide.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Fluorination cluster_purification Purification HFIP HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) Reaction1 Chloromethylation Reaction HFIP->Reaction1 Reagents1 1,3,5-Trioxane AlCl3 Reagents1->Reaction1 ChlorosevoEther Chlorosevo Ether (Crude Product) Reaction1->ChlorosevoEther Reaction2 Halogen Exchange ChlorosevoEther->Reaction2 KF Anhydrous KF PEG-400 KF->Reaction2 CrudeSevoflurane Crude Heptafluoroisopropyl Methyl Ether Reaction2->CrudeSevoflurane Purification Purification (e.g., Adsorption, Extractive Distillation) CrudeSevoflurane->Purification FinalProduct Pure Heptafluoroisopropyl Methyl Ether Purification->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

TroubleshootingTree Start Low Yield Observed CheckMoisture Check for Moisture in Reagents (especially KF) Start->CheckMoisture MoisturePresent Moisture Detected CheckMoisture->MoisturePresent Yes NoMoisture No Moisture Detected CheckMoisture->NoMoisture No DryReagents Action: Dry KF thoroughly Use anhydrous conditions MoisturePresent->DryReagents CheckTemp Verify Reaction Temperature and Time NoMoisture->CheckTemp TempIncorrect Parameters Incorrect CheckTemp->TempIncorrect Yes TempCorrect Parameters Correct CheckTemp->TempCorrect No AdjustParams Action: Calibrate probes Optimize reaction time TempIncorrect->AdjustParams CheckMixing Evaluate Reactor Mixing Efficiency TempCorrect->CheckMixing PoorMixing Mixing is Inefficient CheckMixing->PoorMixing Yes ImproveMixing Action: Increase agitation Re-evaluate impeller design PoorMixing->ImproveMixing

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

improving yield in the alkylation of HFIP to produce heptafluoroisopropyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of heptafluoroisopropyl methyl ether synthesized via the alkylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Suggested Solution(s) Expected Outcome
Low or No Product Yield Incomplete deprotonation of HFIP.Use a stronger, non-nucleophilic base such as sodium hydride (NaH) to ensure complete formation of the alkoxide.Increased reaction rate and higher conversion to the ether product.
Poor nucleophilicity of the HFIP alkoxide.Switch to a polar aprotic solvent like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) to enhance the nucleophilicity of the alkoxide.[1][2][3]Faster reaction and improved yield.[2]
Insufficiently reactive alkylating agent.Use a more potent alkylating agent. Dimethyl sulfate and methyl triflate are highly effective.[4] Methyl iodide is also a common choice.Faster reaction rates and higher yields, even at lower temperatures.[4]
Reaction has not reached completion.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal duration. Be mindful that higher temperatures can promote side reactions.[1]The reaction proceeds to completion, maximizing the product yield.
Presence of Alkene Byproduct Competing E2 elimination reaction.This is common with secondary or tertiary alkyl halides.[1] Since a methyl group is being added, this is less of a concern with methylating agents. However, ensure the reaction temperature is not excessively high, as lower temperatures favor the SN2 reaction over E2.[1]Reduction in the alkene byproduct and an increase in the ether yield.
Difficult Purification Azeotrope formation between product and unreacted HFIP.The crude product can be washed with water (pH 5-9) or an aqueous alkali metal carbonate solution to remove unreacted HFIP. This process can be repeated multiple times to achieve high purity.[5]Purity of this compound can exceed 99.99%.[5]
Presence of polar byproducts.A standard workup for reactions in DMF or DMSO involves dilution with a large volume of water, followed by extraction with a non-polar solvent like ether. Multiple washes of the organic layer with water are necessary to remove the high-boiling solvent.Efficient removal of polar solvents and byproducts from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from HFIP?

A1: The most prevalent method is the Williamson ether synthesis.[3][5][6][7][8][9][10][11][12] This reaction involves the deprotonation of HFIP to form a hexafluoroisopropoxide salt, which then acts as a nucleophile to attack a methylating agent.

Q2: Which bases are recommended for the deprotonation of HFIP?

A2: Due to the acidity of HFIP, a variety of bases can be used. For complete and rapid deprotonation to maximize the concentration of the nucleophilic alkoxide, strong bases like sodium hydride (NaH) are often preferred.[3][7][11] However, weaker bases such as sodium carbonate and potassium hydroxide have also been successfully employed.[4][13]

Q3: What are the best methylating agents to use for this reaction?

A3: Highly reactive methylating agents are recommended to ensure a high yield. Dimethyl sulfate is a very effective and commonly used option due to its strong electrophilicity.[4] Alkyl triflates, such as methyl triflate, are even more reactive and can lead to faster reactions and higher yields.[4] Methyl halides, particularly methyl iodide, are also frequently used.[6][14] A Chinese patent suggests the use of methyl fluorosulfonate for a rapid and high-yield synthesis.[2]

Q4: How does the choice of solvent affect the reaction yield?

A4: The solvent choice is critical. Polar aprotic solvents such as DMF and DMSO are highly recommended.[1][2][3] These solvents are effective at solvating the cation of the alkoxide salt, which leaves the alkoxide anion more "naked" and therefore more nucleophilic, leading to a faster SN2 reaction and a higher yield. Using an excess of the alcohol (HFIP) as the solvent can result in a significantly lower yield.[2]

Q5: What are the primary side reactions to be aware of?

A5: The main competing reaction in a Williamson ether synthesis is the E2 elimination, which forms an alkene.[1] However, since this reaction involves methylation (transfer of a methyl group), there are no β-hydrogens on the electrophile to be eliminated, so this particular side reaction is not a concern. A more relevant issue could be the C-alkylation of phenoxides, though this is not applicable here.[1] Ensuring anhydrous reaction conditions is important to prevent the hydrolysis of the alkylating agent.[1]

Q6: Can a phase-transfer catalyst be used to improve the yield?

A6: Yes, phase-transfer catalysis (PTC) can be a powerful tool to improve the yield and efficiency of Williamson ether syntheses, especially in industrial settings.[9][15] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the alkylating agent resides. This can allow for the use of less expensive bases like sodium hydroxide and can lead to significant improvements in yield and selectivity.[9]

Q7: What is the best way to purify the final product?

A7: this compound can form an azeotrope with unreacted HFIP.[5] A common purification method involves washing the crude product with water or a dilute aqueous basic solution, such as sodium carbonate, to remove the acidic HFIP.[5] This is followed by separation of the organic and aqueous layers. The process may need to be repeated to achieve the desired purity.[5] Subsequent distillation of the organic layer can provide the pure product.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.

  • Deprotonation of HFIP:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous polar aprotic solvent (e.g., DMF or DMSO).

    • Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to the solvent.

    • Slowly add a stoichiometric equivalent of a strong base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise to the solution at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium hexafluoroisopropoxide.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a stoichiometric equivalent of the methylating agent (e.g., dimethyl sulfate or methyl iodide) via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 50-100 °C. The optimal temperature will depend on the specific reagents used.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Dilute the mixture with a larger volume of water and transfer to a separatory funnel.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts several times with water to remove the high-boiling solvent (DMF or DMSO).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be further purified by fractional distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Set up Flame-Dried Glassware under Inert Atmosphere prep_reagents->setup_glassware deprotonation Deprotonation of HFIP with Base in Solvent setup_glassware->deprotonation alkylation Addition of Methylating Agent deprotonation->alkylation heating Heat and Stir for Reaction Completion alkylation->heating quench Quench Reaction with Water heating->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_base Was a strong enough base used? start->check_base check_solvent Was a polar aprotic solvent used? check_base->check_solvent Yes solution_base Use a stronger base (e.g., NaH) check_base->solution_base No check_alkylating_agent Is the alkylating agent sufficiently reactive? check_solvent->check_alkylating_agent Yes solution_solvent Switch to DMF or DMSO check_solvent->solution_solvent No check_conditions Were reaction time and temperature optimized? check_alkylating_agent->check_conditions Yes solution_alkylating_agent Use dimethyl sulfate or methyl triflate check_alkylating_agent->solution_alkylating_agent No check_conditions->start No, re-evaluate solution_conditions Increase reaction time/temperature and monitor check_conditions->solution_conditions Yes

Caption: Decision tree for troubleshooting low yield in the alkylation of HFIP.

References

Navigating Exothermic Reactions in Heptafluoroisopropyl Methyl Ether Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing reaction exotherms during the synthesis of heptafluoroisopropyl methyl ether, a critical process in the production of the anesthetic agent sevoflurane. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during laboratory and scale-up operations.

Troubleshooting Guide: Managing Uncontrolled Exotherms

Issue: Rapid and uncontrolled temperature increase during the synthesis of this compound.

Potential Causes:

  • Inadequate cooling or heat transfer.

  • Rate of reagent addition is too high.

  • Incorrect solvent or reagent concentration.

  • Insufficient mixing.

  • Reaction initiation or quenching procedure not followed correctly.

Recommended Actions:

Problem IDSymptomPossible CauseTroubleshooting Steps
EXO-001Sudden temperature spike during quenching of the chloromethylation reaction.The reaction of unreacted chloromethylating agent with the quenching agent (e.g., water or HCl) is highly exothermic.1. Immediate Action: Cease addition of the quenching agent. Enhance cooling by ensuring the cooling bath is at the correct temperature and making good contact with the reactor. Increase stirring speed to improve heat dissipation. 2. Preventative Measures: Cool the reaction mixture to 0°C or below before commencing the quench. Add the cooled quenching agent (e.g., water) dropwise and slowly, monitoring the internal temperature continuously. Ensure vigorous stirring throughout the addition.[1]
EXO-002Temperature continues to rise after stopping reagent addition during the halogen-exchange fluorination.The reaction has reached a thermal runaway or near-runaway state due to accumulated unreacted reagents.1. Emergency Response: If the temperature rise is rapid and cannot be controlled by the cooling system, prepare for an emergency shutdown. This may involve quenching the reaction with a pre-determined and tested quenching agent or, in extreme cases, evacuating the area. 2. Process Analysis: Review the reaction calorimetry data to understand the heat of reaction. Ensure the process is designed so that the heat generated does not exceed the heat removal capacity of the reactor. Consider using a semi-batch process where the accumulation of unreacted reagents is minimized.
EXO-003Localized hot spots observed in the reactor.Inefficient mixing leading to poor heat distribution.1. Improve Agitation: Ensure the stirrer design and speed are adequate for the viscosity of the reaction mixture to provide good top-to-bottom mixing. 2. Baffling: For larger reactors, ensure appropriate baffling is in place to prevent vortex formation and improve mixing efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most critical exothermic steps in the two-step synthesis of this compound (sevoflurane)?

A1: Based on available literature, the two most critical exothermic steps are:

  • Quenching of the Chloromethylation Reaction: The reaction of hexafluoroisopropanol (HFIP) with a chloromethylating agent is followed by a quenching step. The addition of water or acidic solutions (like 6N HCl) to the reaction mixture can be violently exothermic.[1] It is crucial to cool the reaction mixture significantly (e.g., to 0°C) and add the quenching agent slowly and in a controlled manner.[1]

  • Halogen-Exchange Fluorination: The conversion of the intermediate (e.g., chloromethyl ether) to this compound using a fluorinating agent like potassium fluoride (KF) is typically performed at elevated temperatures (e.g., 90-100°C).[1] While initiated by heating, the reaction itself can be exothermic, and proper temperature control is necessary to prevent a runaway reaction.

Q2: How can I prevent a thermal runaway during the synthesis?

A2: Preventing thermal runaway requires a multi-faceted approach:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process.

  • Controlled Reagent Addition: Add the reactive agents at a rate that allows the cooling system to effectively remove the generated heat. The addition should be slow enough to prevent accumulation of unreacted reagents.

  • Efficient Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity to handle the reaction exotherm. The heat transfer area and coolant temperature are critical parameters.

  • Robust Monitoring and Control: Continuously monitor the reaction temperature with a calibrated probe. Implement automated control systems that can adjust reagent addition or cooling based on real-time temperature data.

  • Emergency Plan: Have a well-defined and practiced emergency plan in place to handle a runaway reaction. This should include procedures for emergency quenching and evacuation.

Q3: Are there any specific safety precautions for handling the reagents involved?

A3: Yes, the reagents used in this synthesis require careful handling:

  • Hexafluoroisopropanol (HFIP): HFIP is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chloromethylating Agents: These are often toxic and carcinogenic. Handle with extreme caution and appropriate engineering controls.

  • Potassium Fluoride (KF): KF is toxic if ingested or inhaled. Avoid creating dust.

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases toxic fumes. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Quantitative Data

The following tables summarize key quantitative parameters for the two-step synthesis of this compound.

Table 1: Reaction Parameters for Chloromethylation of HFIP

ParameterValueReference
Reaction Temperature0°C initially, then raised to 25°C[1]
Reaction Time4 hours[1]
Quenching Temperature0°C[1]
Key ReagentsHexafluoroisopropanol (HFIP), 1,3,5-Trioxane, Aluminum Chloride (AlCl₃)[1]

Table 2: Reaction Parameters for Halogen-Exchange Fluorination

ParameterValueReference
Reaction Temperature90°C[1]
Reaction Time2 hours[1]
Key Reagents1,1,1,3,3,3-Hexafluoro-2-(chloromethoxy)propane, Potassium Fluoride (KF)[1]
SolventPolyethylene glycol 400 (PEG-400)[1]

Experimental Protocols

Protocol 1: Controlled Quenching of the Chloromethylation Reaction

  • Cooling: After the 4-hour reaction period at 25°C, cool the jacketed glass reactor containing the reaction mixture to 0°C using a circulating chiller.[1]

  • Preparation of Quenching Agent: Prepare a beaker of cooled deionized water (approximately 40g for a 40g HFIP scale reaction).[1]

  • Slow Addition: Using a dropping funnel, add the cooled water to the reaction mixture dropwise over a period of at least 30-60 minutes.[1]

  • Temperature Monitoring: Continuously monitor the internal temperature of the reactor. The rate of addition should be adjusted to ensure the temperature does not rise significantly above 5°C.

  • Vigorous Stirring: Maintain vigorous stirring throughout the quenching process to ensure efficient heat transfer to the cooling jacket.

  • Acid Addition: Once the initial exothermic reaction from the water addition has subsided, rapidly add the 6N HCl (40 mL for a 40g HFIP scale reaction).[1]

  • Final Stirring: Increase the stirrer rate to dissolve any remaining aluminate salts.[1]

Protocol 2: Temperature Management during Halogen-Exchange Fluorination

  • Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer and a temperature probe, charge polyethylene glycol 400 (PEG-400), followed by potassium fluoride (KF).[1]

  • Reagent Addition: Add the 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane to the mixture.[1]

  • Controlled Heating: Set the temperature of the heating mantle or circulating oil bath to 90°C.[1]

  • Monitoring the Exotherm: Closely monitor the internal reaction temperature as it approaches the setpoint. If the internal temperature begins to rise significantly above the setpoint, this indicates a strong exotherm.

  • Cooling Intervention: If an uncontrolled exotherm is detected, immediately switch the circulator to cooling mode or lower the heating mantle and apply external cooling (e.g., an ice bath) to bring the temperature under control.

  • Reaction Completion: Maintain the reaction at 90°C for 2 hours under controlled conditions.[1]

  • Cooling Down: After the reaction is complete, cool the mixture down to room temperature before proceeding with the workup.[1]

Visualizations

Exotherm_Troubleshooting_Workflow start Uncontrolled Temperature Rise Detected check_reagent_addition Is reagent addition ongoing? start->check_reagent_addition stop_addition Immediately Stop Reagent Addition check_reagent_addition->stop_addition Yes enhance_cooling Enhance Cooling Capacity (e.g., lower coolant temp, check flow) check_reagent_addition->enhance_cooling No stop_addition->enhance_cooling increase_stirring Increase Stirring Speed enhance_cooling->increase_stirring monitor_temp Monitor Temperature Trend increase_stirring->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing resume_ops Resume Operation with Caution (slower addition rate) temp_decreasing->resume_ops Yes emergency_shutdown Initiate Emergency Shutdown Protocol temp_decreasing->emergency_shutdown No

Caption: Troubleshooting workflow for an uncontrolled temperature rise.

Safe_Quenching_Protocol start Chloromethylation Reaction Complete cool_reactor Cool Reactor to 0°C start->cool_reactor prepare_quench Prepare Cooled Quenching Agent (Water) cool_reactor->prepare_quench slow_addition Slow, Dropwise Addition of Water prepare_quench->slow_addition monitor_temp Continuously Monitor Temperature (< 5°C) slow_addition->monitor_temp monitor_temp->slow_addition Temp Stable exotherm_subsided Exotherm Subsided? monitor_temp->exotherm_subsided Addition Complete exotherm_subsided->slow_addition No, continue monitoring add_hcl Rapidly Add 6N HCl exotherm_subsided->add_hcl Yes end Quenching Complete add_hcl->end

Caption: Protocol for the safe quenching of the chloromethylation reaction.

References

Technical Support Center: Synthesis of Heptafluoroisopropyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of heptafluoroisopropyl methyl ether. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a fluorinated alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), by a base to form a fluoroalkoxide, which then acts as a nucleophile to attack a methylating agent, typically a methyl halide.

Q2: Why is the choice of base critical in this synthesis?

The selection of a suitable base is crucial for the success of the reaction for several reasons:

  • Acidity of HFIP: HFIP is significantly more acidic than typical alcohols due to the electron-withdrawing effects of the two trifluoromethyl groups. Therefore, a sufficiently strong base is required to deprotonate it effectively.

  • Nucleophilicity of the Fluoroalkoxide: The resulting heptafluoroisopropoxide is a weaker nucleophile compared to non-fluorinated alkoxides. The choice of base and reaction conditions must facilitate its reaction with the methylating agent.

  • Side Reactions: An inappropriate base or reaction conditions can lead to side reactions, such as elimination reactions with the methylating agent or decomposition of the product.

Q3: What are the common bases used for this synthesis?

Commonly employed bases for the Williamson ether synthesis of fluorinated ethers include:

  • Strong Bases: Sodium hydride (NaH) and potassium hydride (KH) are popular choices for irreversibly deprotonating the alcohol to form the alkoxide.

  • Carbonate Bases: Potassium carbonate (K2CO3) and sodium carbonate (Na2CO3) are milder and often effective, particularly in polar aprotic solvents.

  • Hydroxide Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also be used, often in a two-phase system or with a phase-transfer catalyst.

Q4: What are the recommended methylating agents?

Methyl halides such as methyl iodide (CH3I), methyl bromide (CH3Br), or methyl chloride (CH3Cl) are typically used. Dimethyl sulfate is another effective but more toxic option. For greener synthesis, dimethyl carbonate (DMC) is gaining traction as a less hazardous alternative.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the highly acidic HFIP. 2. Poor Nucleophilicity: The fluoroalkoxide is a relatively weak nucleophile. 3. Reaction Temperature Too Low: The reaction may be too slow at the set temperature. 4. Decomposition of Reagents: Moisture in the reaction can quench the base and alkoxide.1. Switch to a stronger base: If using a carbonate or hydroxide, consider switching to sodium hydride (NaH) or potassium hydride (KH). 2. Increase reaction temperature: Cautiously increase the temperature to improve reaction kinetics. 3. Use a more reactive methylating agent: Methyl iodide is generally more reactive than methyl bromide or chloride. 4. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly before use.
Formation of Side Products 1. Elimination Reaction: If using a secondary or tertiary alkyl halide (not applicable for methyl ether synthesis but relevant for other ethers), elimination can compete with substitution. 2. Reaction with Solvent: The alkoxide may react with certain solvents.1. Use a primary methyl halide: This minimizes the risk of elimination. 2. Choose an appropriate solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally recommended.
Difficult Product Isolation 1. Emulsion formation during workup. 2. Product volatility: this compound has a relatively low boiling point.1. Add brine (saturated NaCl solution) to break up emulsions during aqueous workup. 2. Use a rotary evaporator with a cold trap and apply vacuum cautiously to avoid product loss.

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride (NaH)

This protocol is adapted from general procedures for Williamson ether synthesis using sodium hydride.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Add methyl iodide (1.2 eq) dropwise.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.

  • Workup: After completion, cool the reaction to 0 °C and cautiously quench with water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation.

Protocol 2: Synthesis using Potassium Carbonate (K2CO3)

This protocol is based on general procedures utilizing potassium carbonate as the base.

  • Preparation: To a round-bottom flask, add HFIP (1.0 eq), potassium carbonate (K2CO3) (1.5 eq), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reaction: Add methyl iodide (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 70-80 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the resulting crude product by distillation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of fluorinated ethers using different bases, based on literature for similar Williamson ether syntheses. Note that specific yields for this compound may vary.

Base Typical Solvent Typical Temperature General Reactivity/Yield Reference
Sodium Hydride (NaH)THF, DMFRoom Temp. to RefluxHigh
Potassium Carbonate (K2CO3)DMF, Acetone50-100 °CGood to High
Sodium Hydroxide (NaOH)Dichloromethane/Water (Phase Transfer)Room Temp. to RefluxModerate to Good

Visualization

Workflow for Base Selection

The following diagram illustrates a logical workflow for selecting a suitable base for the synthesis of this compound.

BaseSelectionWorkflow Base Selection Workflow for this compound Synthesis start Start: Synthesize this compound hfip_acidity Consider High Acidity of HFIP (pKa ~9.3) start->hfip_acidity base_strength Evaluate Base Strength hfip_acidity->base_strength strong_base Strong Bases: NaH, KH base_strength->strong_base Need for high reactivity & yield? moderate_base Moderate Bases: K2CO3, Na2CO3, NaOH, KOH base_strength->moderate_base Prefer milder conditions? strong_base_pros Pros: Irreversible deprotonation, high yield Cons: Requires anhydrous conditions, handling precautions strong_base->strong_base_pros moderate_base_pros Pros: Milder, easier to handle Cons: May require higher temperatures or phase transfer catalyst moderate_base->moderate_base_pros select_base Select Base Based on Lab Capabilities and Desired Reaction Conditions strong_base_pros->select_base moderate_base_pros->select_base

Caption: A flowchart outlining the decision-making process for selecting an appropriate base.

Technical Support Center: Solvent Effects on Heptafluoroisopropyl Methyl Ether Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of heptafluoroisopropyl methyl ether, commonly known as Sevoflurane. The following information is designed to address specific issues you may encounter during your experiments, with a focus on the critical role of solvent selection in determining reaction rate and yield.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound via the Williamson ether synthesis, where hexafluoroisopropanol (HFIP) is reacted with a methylating agent in the presence of a base.

Q1: My reaction rate is extremely slow or I am seeing very low conversion to the desired ether product. What are the likely causes and solutions?

A1: Slow reaction rates are a common issue and can often be attributed to the choice of solvent and reaction conditions.

  • Inappropriate Solvent Selection: The Williamson ether synthesis is highly sensitive to the solvent environment. Protic solvents (e.g., water, ethanol, methanol) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity and significantly slowing down the reaction.

    • Solution: Employ polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), or Tetrahydrofuran (THF).[1] These solvents do not strongly solvate the nucleophile, leaving it more available to attack the electrophilic methylating agent.

  • Insufficient Temperature: The reaction may require thermal energy to proceed at a practical rate.

    • Solution: Gradually increase the reaction temperature. A common range for this synthesis is between 30°C and 60°C.[2] However, be cautious as excessively high temperatures can promote side reactions.

  • Poor Base Selection or Concentration: The choice and amount of base are critical for the deprotonation of the weakly acidic hexafluoroisopropanol.

    • Solution: Ensure a sufficiently strong base is used to generate the alkoxide. The concentration of the base should be stoichiometric or in slight excess relative to the HFIP.

Q2: I am observing a significant amount of side products and a low yield of this compound. How can I minimize these unwanted reactions?

A2: The formation of side products is a frequent challenge. The type of side product can often indicate the underlying issue.

  • Formation of Bis(HFIP) Acetal: This can occur, particularly when using certain chlorinated solvents. For instance, the use of tetrachloroethane as a solvent has been reported to favor the formation of bis(HFIP) acetal by-products.[3][4]

    • Solution: Avoid using tetrachloroethane if the desired product is the methyl ether. If bis(HFIP) acetal formation is observed in other solvents, it may indicate an issue with the purity of reagents or reaction conditions favoring acetal formation.

  • Elimination Reactions: While less common with methylating agents, the alkoxide can act as a base and promote elimination reactions with other electrophiles, leading to undesired byproducts.

    • Solution: Use a primary methylating agent (e.g., methyl iodide, dimethyl sulfate) which is not prone to elimination. Maintain a controlled temperature, as higher temperatures can favor elimination.

  • Low Yields with Chlorinated Solvents: The use of chloroform and dichloromethane has been reported to result in low yields of the intermediate in a two-step synthesis of Sevoflurane.[3][4]

    • Solution: Opt for more suitable polar aprotic solvents as listed in the table below.

Q3: What is the expected trend in reaction yield with different polar aprotic solvents?

A3: Based on experimental data, the choice of polar aprotic solvent can significantly influence the final product yield. The following table summarizes reported yields for the Williamson ether synthesis of this compound using different solvents under similar conditions.

Data Presentation: Solvent Effects on Yield

SolventMethylating AgentBaseTemperature (°C)Reaction Time (hours)Yield (%)
AcetonitrileMethyl iodideSodium hydroxide40682.3
Dimethyl Sulfoxide (DMSO)Methyl bromidePotassium hydroxide50674.1
N,N-Dimethylformamide (DMF)Methyl methanesulfonateTriethylamine30Not Specified92.2
N,N-Dimethylformamide (DMF)Methyl methanesulfonateSodium carbonate30Not Specified82.0
AcetonitrileMethyl methanesulfonatePyridine20Not Specified90.0

Data synthesized from a Chinese patent (CN102408317B).[1] Note that direct comparison should be made with caution as other reaction parameters like the base and methylating agent also vary.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via the Williamson ether synthesis, based on literature procedures.[1]

Materials:

  • Hexafluoroisopropanol (HFIP)

  • Methylating agent (e.g., Methyl iodide, Methyl bromide, Methyl methanesulfonate)

  • Base (e.g., Sodium hydroxide, Potassium hydroxide, Triethylamine, Sodium carbonate, Pyridine)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMSO, DMF)

  • Pressure-rated reaction vessel

  • Stirring apparatus

  • Temperature control system

  • Distillation apparatus

Procedure:

  • To a pressure-rated reaction vessel, add the anhydrous polar aprotic solvent, hexafluoroisopropanol, and the base.

  • Seal the vessel and begin stirring the mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 20-50°C).

  • Slowly add the methylating agent to the reaction mixture while maintaining the temperature and stirring.

  • Allow the reaction to proceed for the specified time (e.g., 6 hours), monitoring the progress by a suitable analytical technique if possible.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can then be purified by distillation to yield this compound.

Note: This is a general guideline. Specific amounts of reagents, reaction times, and temperatures should be optimized for your specific experimental setup. Always handle halogenated compounds and strong bases with appropriate safety precautions in a well-ventilated fume hood.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the synthesis of this compound.

Solvent_Effect_Pathway cluster_solvents Solvent Choice cluster_reaction Reaction Pathway Polar Aprotic (e.g., DMF, DMSO, ACN) Polar Aprotic (e.g., DMF, DMSO, ACN) Alkoxide Nucleophile Alkoxide Nucleophile Polar Aprotic (e.g., DMF, DMSO, ACN)->Alkoxide Nucleophile Weak Solvation Polar Protic (e.g., H2O, EtOH) Polar Protic (e.g., H2O, EtOH) Solvated Nucleophile Solvated Nucleophile Polar Protic (e.g., H2O, EtOH)->Solvated Nucleophile Strong Solvation (H-Bonding) SN2 Reaction SN2 Reaction Alkoxide Nucleophile->SN2 Reaction High Reactivity Product Formation Product Formation SN2 Reaction->Product Formation Solvated Nucleophile->SN2 Reaction Low Reactivity

Caption: Solvent influence on nucleophile reactivity.

Troubleshooting_Workflow start Low Yield or Slow Reaction check_solvent Check Solvent Type start->check_solvent check_temp Optimize Temperature check_solvent->check_temp Is it Aprotic? use_aprotic Use Polar Aprotic Solvent (DMF, DMSO, ACN) check_solvent->use_aprotic Is it Protic? check_reagents Verify Reagent Purity & Stoichiometry check_temp->check_reagents Is it optimal? increase_temp Gradually Increase Temperature (e.g., 30-60°C) check_temp->increase_temp Is it too low? verify_reagents Use Anhydrous Reagents Ensure Correct Base:HFIP Ratio check_reagents->verify_reagents Are they pure/correct? success Improved Yield/Rate use_aprotic->success increase_temp->success verify_reagents->success

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

A Comparative Analysis of Sevoflurane and Heptafluoroisopropyl Methyl Ether as Anesthetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the documented anesthetic properties of sevoflurane and heptafluoroisopropyl methyl ether. While sevoflurane is a well-established and extensively studied inhalational anesthetic, data on the anesthetic profile of this compound is not publicly available in the searched scientific databases. This guide, therefore, provides a detailed overview of the known anesthetic properties of sevoflurane, supported by experimental data, and highlights the current knowledge gap regarding this compound.

Sevoflurane: A Profile of a Modern Anesthetic

Sevoflurane, a sweet-smelling, nonflammable, and highly fluorinated methyl isopropyl ether, is a widely used inhalational anesthetic for inducing and maintaining general anesthesia.[1] Its popularity in clinical practice stems from its rapid onset and offset of action, which is attributed to its low blood:gas partition coefficient.[2][3]

Physicochemical and Pharmacokinetic Properties of Sevoflurane

The efficacy and clinical characteristics of an inhalational anesthetic are largely determined by its physicochemical properties, which influence its uptake, distribution, and elimination from the body. The key parameters for sevoflurane are summarized in the table below.

PropertyValueSignificance
Minimum Alveolar Concentration (MAC) 1.80% (in 40-year-old adult)A measure of anesthetic potency; lower MAC indicates higher potency.[4][5] The MAC of sevoflurane varies with age.[6][7]
Blood:Gas Partition Coefficient 0.65 - 0.74Indicates the solubility of the anesthetic in the blood. A lower value, like that of sevoflurane, leads to a faster induction of and recovery from anesthesia.[8][9][10]
Oil:Gas Partition Coefficient 47.2 - 51Reflects the anesthetic's lipid solubility, which is correlated with its potency.[9][11][12]
Experimental Determination of Anesthetic Properties

The quantitative data presented above are derived from rigorous experimental protocols. Below are outlines of the methodologies used to determine the key anesthetic parameters of sevoflurane.

Experimental Protocol for MAC Determination:

The Minimum Alveolar Concentration (MAC) is a standard measure of anesthetic potency and is determined by assessing the response of subjects to a noxious stimulus.

  • Subject Population: A cohort of healthy adult patients is typically recruited for the study.

  • Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with sevoflurane in oxygen.

  • Stimulus: A standardized surgical incision is used as the noxious stimulus.

  • MAC Determination: The end-tidal concentration of sevoflurane is gradually decreased or increased until 50% of the patients do not move in response to the surgical incision. This concentration is defined as the MAC.[13][14]

Experimental Protocol for Partition Coefficient Determination:

The blood:gas and oil:gas partition coefficients are determined using in vitro methods to assess the solubility of the anesthetic in different media.

  • Sample Preparation: Samples of human blood and olive oil (as a surrogate for lipid membranes) are used.

  • Equilibration: The samples are equilibrated with a known concentration of sevoflurane in a sealed container at a constant temperature (typically 37°C).

  • Analysis: The concentration of sevoflurane in the gas and liquid phases is measured using gas chromatography.

  • Calculation: The partition coefficient is calculated as the ratio of the anesthetic concentration in the liquid phase (blood or oil) to the concentration in the gas phase at equilibrium.[8][11][12]

This compound: An Uncharacterized Compound

In stark contrast to sevoflurane, a thorough search of scientific literature reveals no published experimental data on the anesthetic properties of this compound. While its chemical structure as a fluorinated ether suggests potential anesthetic activity, its efficacy, potency (MAC), and pharmacokinetic profile (partition coefficients) remain undetermined. The development of new inhalational anesthetics involves extensive preclinical and clinical research to establish their safety and efficacy, a process that does not appear to have been publicly documented for this compound.[8][13]

Comparative Analysis and Future Directions

A direct, data-driven comparison between this compound and sevoflurane as anesthetic agents is not feasible due to the absence of information on the former. Sevoflurane is a well-characterized anesthetic with a favorable profile for a wide range of surgical procedures. Any potential development of this compound as a clinical anesthetic would necessitate comprehensive studies to determine its MAC, partition coefficients, and overall safety and efficacy profile.

The following diagram illustrates a typical experimental workflow for the evaluation of a novel inhalational anesthetic, a process that would be required for this compound.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_vitro_studies In vitro Studies (Partition Coefficients) Animal_studies Animal Studies (MAC Determination, Toxicology) In_vitro_studies->Animal_studies Initial Screening Phase_I Phase I (Safety in Volunteers) Animal_studies->Phase_I Promising Preclinical Data Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Demonstrated Safety Phase_III Phase III (Comparative Trials) Phase_II->Phase_III Established Efficacy Regulatory_Approval Regulatory_Approval Phase_III->Regulatory_Approval Positive Outcomes

References

A Comparative Guide: Heptafluoroisopropyl Methyl Ether (Sevoflurane) vs. Desflurane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a nuanced understanding of anesthetic agents is paramount. This guide provides an objective comparison of heptafluoroisopropyl methyl ether, known clinically as sevoflurane, and desflurane. It focuses on their distinct physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by experimental data and methodologies.

Physicochemical and Pharmacokinetic Properties

The clinical behavior of an inhalational anesthetic is fundamentally governed by its physical and chemical properties. Low blood/gas partition coefficients are indicative of faster induction and emergence from anesthesia, as less agent needs to dissolve in the blood to achieve a therapeutic partial pressure in the brain.[1] Desflurane's lower coefficient suggests a more rapid onset and recovery compared to sevoflurane.[2]

Table 1: Comparative Physicochemical and Pharmacokinetic Data

PropertyThis compound (Sevoflurane)Desflurane
Blood/Gas Partition Coefficient 0.62 - 0.74[3][4]0.42 - 0.57[3][5]
Minimum Alveolar Concentration (MAC, in O₂) ~1.80%[5][6][7]~6.6%[5][6]
Metabolism 2-5% (Hepatic, CYP2E1)< 0.02%[1]
Pungency / Airway Irritation Low, sweet-smelling[8][9]High, pungent odor[1][10]

Pharmacodynamic and Clinical Effects

Both sevoflurane and desflurane exert their effects through interactions with neurotransmitter receptors, primarily by enhancing the activity of inhibitory GABA-A receptors and inhibiting excitatory NMDA receptors in the central nervous system.[9] However, their clinical profiles show notable differences.

Table 2: Comparative Pharmacodynamic and Clinical Characteristics

EffectThis compound (Sevoflurane)Desflurane
Induction & Emergence Rapid and smooth induction, suitable for mask induction.[1]Very rapid emergence.[11] Pungency makes it unsuitable for mask induction.[1]
Cardiovascular System Dose-dependent decrease in blood pressure and systemic vascular resistance.[8][12]Dose-dependent decrease in blood pressure.[13][14] Rapid increases in concentration can cause transient tachycardia and hypertension.[13]
Respiratory System Dose-dependent respiratory depression, but is a bronchodilator and non-irritating.[8][15]Dose-dependent respiratory depression.[16][17] Pungency can lead to coughing or laryngospasm.[10][16]
Cerebral Effects Dose-dependent vasodilation, increasing cerebral blood flow and potentially intracranial pressure.[8]Similar dose-dependent increases in cerebral blood flow and intracranial pressure.[15]
Adverse Effects/Toxicity Metabolism can produce inorganic fluoride. Interaction with desiccated CO₂ absorbents can form Compound A, a potential nephrotoxin.[1][15]Extremely resistant to biotransformation.[1] Can produce carbon monoxide in the presence of desiccated CO₂ absorbents.[1]

Experimental Protocol: Assessing Anesthetic Potency (MAC)

The Minimum Alveolar Concentration (MAC) is the standard measure of anesthetic potency. It is defined as the concentration of an inhaled anesthetic in the alveoli, at one atmosphere, that prevents movement in 50% of subjects in response to a standardized noxious stimulus.

Objective: To determine and compare the MAC of sevoflurane and desflurane in a validated animal model (e.g., adult Sprague-Dawley rats).

Methodology:

  • Animal Preparation: A cohort of adult rats is anesthetized. Endotracheal intubation is performed to secure the airway and allow for mechanical ventilation and precise gas delivery. Core body temperature is maintained at 37°C.

  • Anesthetic Administration: The animal is connected to a circle breathing system with a calibrated vaporizer for either sevoflurane or desflurane.

  • Equilibration: The end-tidal concentration of the anesthetic is set to a predetermined level and maintained for at least 15-20 minutes to ensure equilibrium between the inspired, alveolar, and central nervous system concentrations.

  • Noxious Stimulus: A standardized, supramaximal noxious stimulus (e.g., tail clamp) is applied for 60 seconds.

  • Response Assessment: The animal is observed for purposeful movement of the head or extremities.

  • Concentration Adjustment (Up-and-Down Method):

    • If the animal moves, the end-tidal anesthetic concentration is increased by a set factor (e.g., 15-20%) for the next animal.

    • If the animal does not move, the concentration is decreased by the same factor for the next animal.

  • MAC Calculation: This process is repeated, bracketing the concentration at which movement occurs. The MAC is calculated as the mean of the crossover concentrations where an animal moved and the subsequent animal did not.

G cluster_protocol Experimental Workflow: MAC Determination (Up-and-Down Method) start Start with Initial Anesthetic Concentration equilibrate Maintain Concentration for 15-20 min start->equilibrate stimulate Apply Noxious Stimulus (e.g., Tail Clamp) equilibrate->stimulate observe Observe for Purposeful Movement stimulate->observe decision Movement? observe->decision increase Increase Concentration for Next Subject decision->increase Yes decrease Decrease Concentration for Next Subject decision->decrease No calculate Calculate MAC from Crossover Midpoints decision->calculate Sufficient Crossovers (e.g., 6-8 pairs) increase->equilibrate Next Subject decrease->equilibrate Next Subject

Caption: Workflow for determining MAC via the up-and-down method.

Visualized Relationships

Mechanism of Action at the Synapse

The primary mechanism for producing a state of general anesthesia involves modulating synaptic transmission in the central nervous system. Both sevoflurane and desflurane achieve this by enhancing inhibitory signals and suppressing excitatory ones.

G cluster_pathway Anesthetic Modulation of Synaptic Transmission cluster_inhibitory Inhibitory Neurotransmission cluster_excitatory Excitatory Neurotransmission anesthetic Anesthetic Agent (Sevoflurane or Desflurane) gaba GABA-A Receptor anesthetic->gaba Potentiates nmda NMDA Receptor anesthetic->nmda Inhibits inhibition Increased Cl- Influx (Hyperpolarization) gaba->inhibition cns_depression CNS Depression (Anesthesia) inhibition->cns_depression excitation Decreased Ca++/Na+ Influx (Reduced Depolarization) nmda->excitation excitation->cns_depression G cluster_logic Logical Flow of Anesthetic Uptake cluster_properties Key Limiting Factors vaporizer Vaporizer Setting (FI) Determines inspired concentration alveoli Alveoli (FA) Dependent on ventilation & uptake vaporizer->alveoli Ventilation blood Arterial Blood (Fa) Limited by Blood/Gas Solubility alveoli->blood Pulmonary Blood Flow brain Brain (Pbr) Target site for anesthesia blood->brain Cerebral Blood Flow effect Anesthetic Effect brain->effect solubility Low Blood/Gas Solubility (e.g., Desflurane) solubility->blood Faster Rise in Fa/FA co Cardiac Output (CO) co->blood High CO slows uptake

References

A Comparative Analysis of Fluorinated Ethers as Solvents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection

The selection of an appropriate solvent is a critical parameter in the success of chemical reactions, influencing yield, selectivity, and ease of purification. While traditional ether solvents like tetrahydrofuran (THF) and diethyl ether are staples in organic synthesis, their propensity for peroxide formation and challenging removal post-reaction have prompted the exploration of alternatives. Fluorinated ethers have emerged as a promising class of solvents, offering unique physicochemical properties that can enhance reaction performance and improve process safety and efficiency. This guide provides a comparative study of key fluorinated ethers against their conventional counterparts, supported by experimental data, to inform solvent selection in research and development.

Physicochemical Properties: A Tabular Comparison

The decision to employ a specific solvent is often guided by its physical and chemical characteristics. The following table summarizes key properties of selected conventional and fluorinated ethers, highlighting the distinct advantages offered by fluorination, such as higher boiling points for reactions requiring elevated temperatures and altered polarity, which can be beneficial for both reaction and workup.

SolventChemical StructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
Conventional Ethers
Diethyl Ether(C₂H₅)₂O74.1234.6[1][2]0.713[1][2]
Tetrahydrofuran (THF)C₄H₈O72.1166[3][4]0.889[4][5]
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.1285[6]0.868[7]
Methyl tert-butyl ether (MTBE)C₅H₁₂O88.1555[8]0.740 (at 25°C)[8]
Fluorinated Ethers
Cyclopentyl methyl ether (CPME)C₆H₁₂O100.16106[9][10]0.863[10]
HFE-7100 (Methyl nonafluorobutyl ether)C₅H₃F₉O250.06611.52
HFE-7200 (Ethyl nonafluorobutyl ether)C₆H₅F₉O264.0876[11]1.43[11]
DesfluraneC₃H₂F₆O168.0422.8[12]1.465
SevofluraneC₄H₃F₇O200.0558.6[13]1.525
IsofluraneC₃H₂ClF₅O184.4948.51.496

Experimental Performance in Cross-Coupling Reactions

To contextualize the practical implications of solvent choice, this section presents data from a comparative study of various solvents in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This type of reaction is fundamental in drug development for the synthesis of complex organic molecules. The data below is adapted from a study on the Suzuki-Miyaura coupling of amides, which serves as a relevant model for C-C bond formation.

Reaction Scheme: A representative Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl-X (X = Br, I) Product Aryl-Aryl' ArylHalide->Product ArylBoronic Aryl'-B(OH)₂ ArylBoronic->Product Catalyst Pd(0) Catalyst Catalyst->Product Heat Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent Solvent->Product SideProduct1 B(OH)₂X Product->SideProduct1 SideProduct2 Base-H⁺ Product->SideProduct2

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Yields in Suzuki-Miyaura Coupling

The following table presents the isolated yields for the coupling of N-Boc-2-phenyl-4-bromoaniline with 4-methoxyphenylboronic acid in various ether solvents.

SolventYield (%)
Tetrahydrofuran (THF)< 5
Methyl tert-butyl ether (MTBE)90
Cyclopentyl methyl ether (CPME) 89-92
Diethyl etherNot reported
1,2-Dimethoxyethane (DME)Not reported

Data adapted from a study on the Suzuki-Miyaura coupling of amides, which demonstrates the relative performance of these solvents in a closely related palladium-catalyzed cross-coupling reaction.

As the data indicates, the fluorinated ether CPME, along with MTBE, significantly outperforms the commonly used THF in this specific cross-coupling reaction, delivering substantially higher yields.

Experimental Protocol: Suzuki-Miyaura Coupling in Cyclopentyl Methyl Ether (CPME)

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using CPME as the solvent, based on established methodologies.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Cyclopentyl methyl ether (CPME), anhydrous (5 mL)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add anhydrous CPME to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

The following diagram illustrates the general laboratory workflow for this process.

Suzuki_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup add_reagents Add aryl halide, boronic acid, Pd catalyst, and base setup->add_reagents add_solvent Add anhydrous CPME add_reagents->add_solvent react Heat and stir reaction mixture (e.g., 80-100°C, 2-24h) add_solvent->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor monitor->react Incomplete workup Cool, dilute with ethyl acetate and water monitor->workup Complete extract Separate layers and extract aqueous phase workup->extract dry Combine organic layers, wash with brine, and dry extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling in CPME.

Conclusion

The strategic incorporation of fluorine into ether solvents offers tangible benefits for organic synthesis. As demonstrated, fluorinated ethers like CPME can provide superior performance in demanding applications such as Suzuki-Miyaura cross-coupling reactions, leading to higher product yields compared to traditional solvents like THF. Their favorable physicochemical properties, including higher boiling points and in some cases, reduced peroxide formation, contribute to safer and more efficient chemical processes. Researchers and drug development professionals are encouraged to consider these advanced solvents as viable alternatives to conventional ethers to optimize synthetic routes and enhance laboratory safety and productivity.

References

Heptafluoroisopropyl Methyl Ether: A Potential Green Solvent Alternative to THF?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The imperative to adopt greener and more sustainable practices in chemical research and pharmaceutical development has led to a critical evaluation of common laboratory solvents. Tetrahydrofuran (THF), a workhorse solvent in organic synthesis, is facing increasing scrutiny due to its safety profile and environmental concerns. This guide provides a comprehensive comparison of heptafluoroisopropyl methyl ether as a potential green solvent alternative to THF, presenting available experimental data, outlining key properties, and discussing the current landscape of greener ether solvents.

Executive Summary

This compound presents some intriguing properties as a potential green solvent, including a lower Global Warming Potential (GWP) compared to some other fluorinated compounds. However, a comprehensive assessment of its performance as a direct replacement for THF in a wide range of organic reactions is currently limited by the lack of published experimental data. In contrast, other ether-based solvents like 2-methyl-THF (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as more established and validated green alternatives to THF, with demonstrated benefits in terms of safety, sustainability, and reaction performance. This guide will delve into the available data for this compound and draw comparisons with THF and these other greener alternatives to provide a nuanced perspective for researchers.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties are paramount to its suitability for a given application. The following table summarizes the key properties of this compound and THF.

PropertyThis compoundTetrahydrofuran (THF)
Molecular Formula C4H3F7O[1][2][3][4]C4H8O[4]
Molecular Weight 200.05 g/mol [1][2][3][4]72.11 g/mol
Boiling Point 29 °C[1][5]66 °C
Density 1.42 g/mL[1][5]0.8876 g/cm³ at 20 °C
Flash Point Not available-14 °C
Solubility in Water Low to insolubleMiscible
Polarity Aprotic, moderately polarAprotic, polar
CAS Number 22052-84-2[1][2][5]109-99-9

Performance in Chemical Synthesis: The Data Gap

A critical aspect of evaluating a new solvent is its performance in a variety of chemical reactions. While THF is a well-established solvent for a vast array of transformations, including Grignard reactions, lithiations, and reductions, there is a significant lack of published data on the use of this compound in these common synthetic applications.

Grignard Reactions

THF is a standard solvent for Grignard reactions due to its ability to solvate the magnesium center, preventing reagent precipitation and promoting reactivity.[6] Greener alternatives like 2-MeTHF and CPME have been successfully employed in Grignard reactions, often with improved work-up procedures due to their lower water miscibility.[1][7][8] There is currently no available literature detailing the performance of this compound as a solvent for Grignard reagent formation or subsequent reactions.

Lithiation Reactions

The stability of organolithium reagents is highly dependent on the solvent. Ethereal solvents like THF are known to be susceptible to deprotonation by strong organolithium bases, which can lead to solvent degradation and reduced reaction yields, especially at elevated temperatures.[9][10] While no data exists for this compound, other greener ethers like 2-MeTHF have been suggested as potentially better solvents for certain lithiation reactions.[11]

Other Organic Transformations

The high degree of fluorination in this compound suggests it may have unique solvating properties and could be suitable for reactions involving fluorinated compounds. However, without experimental data, its broader applicability as a THF replacement remains speculative.

The "Green" Profile: A Comparative Analysis

The designation of a solvent as "green" is multifaceted, encompassing its environmental impact, safety profile, and lifecycle.

Environmental Fate and Impact
  • Tetrahydrofuran (THF) : THF is considered to be readily biodegradable and has a low potential for bioaccumulation. However, its high volatility and flammability contribute to air pollution and safety concerns.

Safety and Handling
  • This compound : It is listed as an irritant.[1][5] Due to its high fluorine content, it is likely to be non-flammable, a potential advantage over the highly flammable THF.

  • Tetrahydrofuran (THF) : THF is highly flammable and has a low flash point. A significant hazard associated with THF is its tendency to form explosive peroxides upon exposure to air and light, requiring the use of inhibitors and careful handling procedures.

The following diagram illustrates a simplified decision-making workflow for selecting a greener solvent alternative to THF.

GreenSolventSelection Start Need for THF Alternative Assess_Properties Assess Key Reaction Parameters (e.g., Temperature, Reagent Solubility) Start->Assess_Properties Consider_Established Consider Established Green Alternatives Assess_Properties->Consider_Established Consider_Novel Explore Novel Fluorinated Ethers Assess_Properties->Consider_Novel MeTHF_CPME 2-MeTHF or CPME (Well-documented performance, established green credentials) Consider_Established->MeTHF_CPME HFIPE This compound (Potential for unique properties, limited data) Consider_Novel->HFIPE Perform_Screening Perform Small-Scale Screening Experiments MeTHF_CPME->Perform_Screening HFIPE->Perform_Screening Select_Solvent Select Optimal Green Solvent Perform_Screening->Select_Solvent

Caption: A workflow for selecting a green solvent alternative to THF.

Experimental Protocols: A Look at Greener Ether Solvents

While specific protocols for this compound are not available, the following provides a general overview of a typical Grignard reaction protocol, highlighting where a greener solvent like 2-MeTHF or CPME would be substituted for THF.

General Protocol for a Grignard Reaction

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Magnesium Activation: Magnesium turnings are placed in the flask and gently heated under a stream of nitrogen to activate the surface.

  • Reagent Preparation: The alkyl or aryl halide is dissolved in the chosen anhydrous ether solvent (e.g., 2-MeTHF or CPME).

  • Initiation: A small portion of the halide solution is added to the magnesium turnings. The reaction is initiated, often indicated by a slight warming of the flask and the appearance of a cloudy solution.

  • Addition: The remaining halide solution is added dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux to ensure complete formation of the Grignard reagent.

  • Substrate Addition: The electrophilic substrate, dissolved in the same anhydrous ether solvent, is added dropwise to the Grignard reagent at an appropriate temperature (often cooled in an ice bath).

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated. Due to the low water miscibility of 2-MeTHF and CPME, this separation is often cleaner and more efficient than with THF.

  • Extraction and Purification: The aqueous layer is extracted with the ether solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by appropriate methods (e.g., chromatography or distillation).

The following diagram illustrates the general workflow for a Grignard reaction.

Grignard_Reaction_Workflow Start Start Setup Apparatus Setup (Flame-dried, N2 atmosphere) Start->Setup Mg_Activation Magnesium Activation Setup->Mg_Activation Reagent_Prep Prepare Halide in Anhydrous Ether Mg_Activation->Reagent_Prep Initiation Initiate Grignard Formation Reagent_Prep->Initiation Addition Dropwise Addition of Halide Initiation->Addition Formation Complete Grignard Reagent Formation Addition->Formation Substrate_Addition Add Electrophilic Substrate Formation->Substrate_Addition Quench Quench Reaction (e.g., aq. NH4Cl) Substrate_Addition->Quench Workup Aqueous Work-up & Phase Separation Quench->Workup Purification Drying, Filtration, Solvent Removal & Purification Workup->Purification Product Final Product Purification->Product

Caption: A general workflow for a Grignard reaction.

Conclusion and Future Outlook

This compound remains an under-investigated solvent with some potential "green" characteristics, primarily its likely non-flammability and potentially lower GWP compared to other fluorinated compounds. However, the current lack of performance data in common organic reactions makes it difficult to recommend as a general-purpose THF replacement at this time.

For researchers seeking to immediately transition to greener laboratory practices, established alternatives like 2-methyl-THF and cyclopentyl methyl ether offer a more robust and scientifically validated path forward. These solvents have demonstrated comparable or even superior performance to THF in many applications, coupled with improved safety profiles and more sustainable production methods.

Further research into the synthesis, physical properties, reaction performance, and toxicological profile of this compound is warranted to fully assess its potential as a green solvent. As the demand for sustainable chemical solutions continues to grow, a broader palette of well-characterized and environmentally benign solvents will be crucial for the future of chemical research and drug development.

References

A Comparative Guide to Solvents in Peptide Synthesis: 2-MeTHF vs. Heptafluoroisopropyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent in solid-phase peptide synthesis (SPPS) is a critical factor influencing reaction efficiency, product purity, and environmental impact. This guide provides a detailed comparison of the performance of 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, with the current state of knowledge on heptafluoroisopropyl methyl ether in peptide synthesis.

While 2-MeTHF has emerged as a promising green alternative to traditional, more hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), a comprehensive evaluation of this compound in this application is not available in current scientific literature. This guide, therefore, presents a thorough analysis of 2-MeTHF's performance, supported by experimental data, and contextualizes the potential role of fluorinated compounds in peptide synthesis through the lens of a related molecule, hexafluoroisopropanol (HFIP).

Performance of 2-MeTHF in Peptide Synthesis

2-MeTHF has been evaluated as a greener alternative in various stages of SPPS, including amino acid incorporation, peptide chain elongation, and final peptide precipitation.[1] Studies have shown that 2-MeTHF can be a viable replacement for hazardous solvents, offering comparable and sometimes superior results.

Quantitative Performance Data

The following tables summarize key performance indicators for 2-MeTHF in peptide synthesis based on published studies.

Table 1: Loading of First Amino Acid on Different Resins

Amino AcidResinSolventLoading (mmol/g)Reference
Fmoc-L-Leu-OH2-Chlorotrityl chloride2-MeTHF0.85[1]
Fmoc-L-Leu-OH2-Chlorotrityl chlorideDCM0.88[1]
Fmoc-L-Phe-OHWang2-MeTHF0.65[1]
Fmoc-L-Phe-OHWangDCM0.68[1]

Table 2: Peptide Purity and Yield

Peptide SequenceResinPrimary SolventCrude Purity (%)Key FindingsReference
H-Tyr-Aib-Aib-Phe-Leu-NH2ChemMatrix®2-MeTHFHighBetter crude purity achieved with 2-MeTHF as the primary solvent.[2]
Aib-enkephalinPolystyrene2-MeTHFHighest crude purity2-MeTHF provided the highest crude purity compared to other green solvents.[2]
Z-Phg-Pro-NH2-2-MeTHF with DIC/OxymaPureLowest racemizationThe combination of 2-MeTHF with specific coupling reagents minimized racemization.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key steps in SPPS where 2-MeTHF has been successfully employed.

Protocol 1: First Amino Acid Loading on 2-Chlorotrityl Chloride Resin using 2-MeTHF
  • Swell 1 gram of 2-chlorotrityl chloride resin in 10 mL of 2-MeTHF for 30 minutes in a reaction vessel.

  • Drain the solvent.

  • Dissolve 2 equivalents of the desired Fmoc-amino acid in 10 mL of 2-MeTHF.

  • Add 4 equivalents of diisopropylethylamine (DIEA) to the amino acid solution.

  • Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

  • To cap any remaining reactive sites, add 1 mL of methanol and agitate for 30 minutes.

  • Wash the resin sequentially with 2-MeTHF (3 x 10 mL), isopropanol (2 x 10 mL), and again with 2-MeTHF (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Elongation) using 2-MeTHF

This protocol outlines a typical cycle for adding an amino acid to the growing peptide chain on the solid support.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 10 mL of a 20% solution of piperidine in 2-MeTHF for 10 minutes.

    • Drain the solution and repeat the treatment for another 10 minutes.

    • Wash the resin thoroughly with 2-MeTHF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3 equivalents of the next Fmoc-amino acid and 3 equivalents of a coupling agent (e.g., HBTU) in 10 mL of 2-MeTHF.

    • Add 6 equivalents of DIEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with 2-MeTHF (5 x 10 mL).

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

This compound in Peptide Synthesis: An Overview

Despite its potential as a fluorinated solvent, a thorough search of scientific literature reveals a lack of studies on the use of this compound as a primary solvent for solid-phase peptide synthesis. Its physical properties, such as a low boiling point and high density, are documented, but its performance in terms of peptide yield, purity, and racemization has not been reported.[4]

While direct data is absent, the use of other fluorinated compounds in peptide synthesis offers some context. Hexafluoroisopropanol (HFIP), a fluorinated alcohol, is utilized as a co-solvent to disrupt peptide aggregation, a common issue in SPPS that can lead to incomplete reactions and low yields.[3] HFIP's ability to break down secondary structures highlights the potential utility of fluorinated solvents in addressing specific challenges in peptide synthesis. However, it is important to note that HFIP is used as an additive rather than the main synthesis solvent.

Comparative Workflow

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis, which is applicable when using solvents like 2-MeTHF.

SPPS_Workflow Resin Resin Swelling (e.g., in 2-MeTHF) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in 2-MeTHF) Resin->Deprotection Washing1 Washing (2-MeTHF) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated AA in 2-MeTHF) Washing1->Coupling Washing2 Washing (2-MeTHF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection For next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final amino acid Precipitation Peptide Precipitation (e.g., in cold ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification FinalPeptide Final Peptide Purification->FinalPeptide

References

A Comparative Guide to GC-MS for the Purity Validation of Heptafluoroisopropyl Methyl Ether (Sevoflurane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of heptafluoroisopropyl methyl ether (commonly known as Sevoflurane) purity against alternative analytical techniques. The experimental data and protocols presented herein support the use of GC-MS as a robust and highly sensitive method for ensuring the quality and safety of this critical anesthetic agent.

Introduction to Sevoflurane Purity

This compound, or Sevoflurane, is a widely used inhalation anesthetic.[1] Its efficacy and safety are directly linked to its purity. Various international pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), set stringent limits on the levels of impurities.[1][2] These impurities can arise from the manufacturing process or degradation and may include compounds such as sevoflurane related compound A (1,1,1,3,3-pentafluoroisopropenyl fluoromethyl ether), compound B (1,1,1,3,3,3-hexafluoro-2-methoxypropane), and compound C (1,1,1,3,3,3-hexafluoroisopropanol).[1][2][3] Accurate and sensitive analytical methods are therefore essential for the quality control of Sevoflurane. For pharmaceutical applications, the purity of sevoflurane is expected to be greater than 99.99%.[1]

Gold Standard: Purity Validation by GC-MS

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This combination makes it exceptionally well-suited for the analysis of volatile compounds like Sevoflurane and its potential impurities. The use of a mass spectrometer as a detector significantly increases the sensitivity of measurements compared to less sensitive detectors like Flame Ionization Detectors (FID) for fluorinated substances.[1]

Experimental Protocol: GC-MS

This protocol is designed for the quantification of impurities as specified by the European Pharmacopoeia 9.0.[1]

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., Perkin Elmer Clarus 500 GC system with a mass spectrometer).

  • Column: Thermo-Fisher Scientific™ TraceGOLD™ TG-1301MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1]

  • Carrier Gas: Helium.

  • Sample Preparation: Sevoflurane samples are analyzed as pure materials without dilution to maximize sensitivity.[1]

  • Injection: 1 µL in split mode.

  • GC Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp: Increase to 200°C at a rate of 60°C/minute.

    • Hold: Hold at 200°C for 15 minutes.[4]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).[4]

    • Ion Source Temperature: 220°C.[4]

    • Interface Temperature: 200°C.[4]

    • Mass Range: Scan mode from m/z 43–220.

    • Data Acquisition: Total Ion Current (TIC) is used for quantification. To protect the filament from the overwhelming signal of the main component, it can be turned off during the elution of the Sevoflurane peak (typically around 6.0-6.9 minutes).[1]

Logical Workflow for GC-MS Purity Analysis

GCMS_Workflow GC-MS Purity Validation Workflow for Sevoflurane cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Final Report Sample Neat Sevoflurane Sample Injection Direct Liquid Injection Sample->Injection Standard Impurity Standards (e.g., A, B, C) Standard->Injection for calibration GC_Separation GC Separation (TG-1301MS Column) Injection->GC_Separation MS_Detection MS Detection (EI) Filament OFF for Sevoflurane Peak GC_Separation->MS_Detection TIC_Chromatogram Generate TIC Chromatogram MS_Detection->TIC_Chromatogram Peak_Integration Peak Integration & Identification (vs. Standards & Library) TIC_Chromatogram->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Purity_Calculation Calculate Purity (%) (100% - Sum of Impurities) Quantification->Purity_Calculation Final_Report Generate Certificate of Analysis Purity_Calculation->Final_Report

Caption: Workflow for Sevoflurane purity validation by GC-MS.

Data Presentation: Expected Results

The following table summarizes hypothetical yet realistic data from a GC-MS analysis of a high-purity Sevoflurane sample.

CompoundRetention Time (min)Result (ppm)Limit (ppm)Status
Sevoflurane Related Compound A5.8515≤ 25Pass
Sevoflurane Related Compound B5.9240≤ 100Pass
Sevoflurane Related Compound C8.1525≤ 100Pass
Unknown Impurity 17.7610≤ 100Pass
Total Impurities -90 ≤ 300 Pass
Sevoflurane Purity 6.0-6.999.9910% ≥ 99.97% Pass

Comparison with Alternative Methods

While GC-MS is the gold standard, other methods can be employed for the analysis of Sevoflurane. The most common alternatives are Gas Chromatography with a Flame Ionization Detector (GC-FID) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying organic compounds.[3] The USP provides a validated GC-FID method for Sevoflurane impurity testing.[2]

Experimental Protocol: GC-FID (based on USP monograph)

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector.

  • Column: 0.32-mm × 30-m fused-silica capillary column coated with a 3.0-µm film of liquid phase G43.[2][3]

  • Temperatures:

    • Injector: 200°C[2]

    • Detector: 225°C[2]

  • Carrier Gas: Helium.[3]

  • Sample Preparation: 20.0 mL of Sevoflurane with an internal standard.[2]

  • Injection Volume: 2 µL.[3]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and simple technique that can be used for the quantitative analysis of the main component, Sevoflurane.[3] It works by measuring the absorbance at the specific wavelength of the ether functional group.[3] While fast and requiring minimal sample preparation, it is not suitable for detecting and quantifying trace-level impurities.[3] Therefore, GC-based methods remain necessary for comprehensive purity analysis.[3]

Performance Comparison: GC-MS vs. GC-FID
FeatureGC-MSGC-FID
Identification Definitive identification based on mass spectrum (molecular fingerprint).Based on retention time only; co-elution can lead to misidentification.
Sensitivity Generally higher, especially for fluorinated compounds. Can achieve very low limits of detection (LOD) (e.g., 0.009 mg/L for Sevoflurane in plasma).[5]Less sensitive to fluorinated compounds compared to hydrocarbons.[1]
Selectivity High. Can distinguish between co-eluting peaks if they have different mass spectra.Lower. Relies solely on chromatographic separation.
Quantitative Analysis Excellent, using Total Ion Current (TIC) or Selected Ion Monitoring (SIM).Excellent and highly robust for routine quantification, often with better interday reproducibility.[6]
Cost (Instrument) Higher initial investment and maintenance costs.[7]Lower initial investment and maintenance costs.
Cost (Per Sample) Typically higher, ranging from
150150–150–
800 depending on complexity.[8]
Generally lower, with academic pricing around
66-6−
8 per injection.[9]
Versatility Provides both qualitative and quantitative data.[7]Primarily provides quantitative data.[7]

Conclusion

For the comprehensive validation of this compound (Sevoflurane) purity, GC-MS stands out as the superior technique. Its ability to provide definitive identification of unknown impurities and its high sensitivity are critical for ensuring the safety and quality required in pharmaceutical applications. While GC-FID is a cost-effective and reliable alternative for routine quantitative analysis of known impurities, it lacks the confirmatory power of GC-MS. ATR-FTIR can serve as a rapid screening tool for the main component but is unsuitable for impurity profiling. Therefore, for rigorous quality control and in research and development settings, GC-MS is the recommended method for the validation of Sevoflurane purity.

References

A Greener Alternative for Precision Etching: Heptafluoroisopropyl Methyl Ether vs. SF6

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of semiconductor fabrication and materials science, plasma etching stands as a cornerstone technology for defining the microscopic patterns that power our electronic devices. For decades, sulfur hexafluoride (SF6) has been a workhorse gas for etching a variety of materials, prized for its high etch rates and anisotropy. However, its significant global warming potential (GWP) of 23,500 times that of CO2 has spurred a search for more environmentally benign alternatives. One such promising candidate is heptafluoroisopropyl methyl ether (HFE-347mmy), a hydrofluoroether with a much lower GWP. This guide provides a comparative analysis of the plasma etching performance of HFE-347mmy and SF6, supported by experimental data to aid researchers and engineers in selecting the optimal etchant for their specific applications.

Executive Summary

This compound (HFE-347mmy) emerges as a viable, low-GWP alternative to SF6 for plasma etching, particularly for silicon carbide (SiC).[1] Experimental data reveals that HFE-347mmy can achieve comparable or even superior etch rates for SiC under specific process conditions, while offering a significantly reduced environmental footprint. While direct comparative data for silicon (Si) and silicon nitride (SiN) is less prevalent, existing studies on SF6 provide a baseline for understanding the potential trade-offs in etch performance. The choice between these two etchants will ultimately depend on the material being processed, the desired etch characteristics, and environmental considerations.

Environmental Impact: A Clear Advantage for HFE-347mmy

The most compelling argument for adopting HFE-347mmy is its drastically lower environmental impact. SF6 is a potent greenhouse gas with an atmospheric lifetime of 3,200 years. In contrast, hydrofluoroethers like HFE-347mmy are designed to have much shorter atmospheric lifetimes and consequently, significantly lower GWPs. This makes HFE-347mmy a more sustainable choice for high-volume manufacturing and research applications.

Performance Comparison: Etch Rate, Selectivity, and Anisotropy

The efficacy of a plasma etching process is typically evaluated based on three key metrics: etch rate, selectivity, and anisotropy.

  • Etch Rate: The speed at which the material is removed.

  • Selectivity: The ratio of the etch rate of the target material to the etch rate of the masking material or underlying layer. High selectivity is crucial for preventing damage to other parts of the device.

  • Anisotropy: The directionality of the etch. Anisotropic etching produces vertical sidewalls, which is essential for creating high-fidelity patterns.

Silicon Carbide (SiC) Etching

Direct comparative studies have shown that HFE-347mmy is a strong contender to SF6 for SiC etching.

Under varying bias voltages , the etch rate of SiC in HFE-347mmy/O2/Ar plasma was found to be higher than in SF6/O2/Ar plasma at lower bias voltages.[1] However, at higher bias voltages, the trend reverses, with SF6 exhibiting a higher etch rate.[1]

With changing source power , at a lower source power of 400 W, the HFE-347mmy/O2/Ar plasma exhibited a faster etch rate for SiC compared to the SF6/O2/Ar plasma.[1] At 500 W, the etch rates were similar, and at 600 W and above, the SF6 plasma showed a higher etch rate.[1]

Etchant GasSource Power (W)Bias Voltage (V)SiC Etch Rate (Å/min)Reference
HFE-347mmy/O2/Ar500-500~2599[1]
SF6/O2/Ar500-500~2531[1]
HFE-347mmy/O2/Ar400-500Faster than SF6[1]
SF6/O2/Ar400-500Slower than HFE-347mmy[1]
HFE-347mmy/O2/Ar600-500Slower than SF6[1]
SF6/O2/Ar600-500Faster than HFE-347mmy[1]

Table 1. Comparison of SiC etch rates for HFE-347mmy and SF6 plasmas under varying source power.

Silicon (Si), Silicon Dioxide (SiO2), and Silicon Nitride (SiN) Etching

While direct head-to-head comparisons are limited for Si and SiN, we can infer potential performance based on individual studies.

For SiO2 , HFE-347mmy is presented as a low-GWP alternative to perfluorocarbons (PFCs), with studies indicating its feasibility for SiO2 etching.[2] SF6, when mixed with O2, can also etch SiO2, but typically exhibits high selectivity of Si over SiO2, making it more suitable for silicon etching applications where SiO2 acts as a mask.[3]

For SiN , SF6-based plasmas are commonly used. The addition of gases like O2, N2, and H2 can be used to tune the etch rate and selectivity to SiO2 and Si.[4][5][6] For instance, high selectivities of SiN over SiO2 (up to 50-70) and Si (up to 20) have been achieved in high-density SF6/O2/N2 plasmas.[4] There is currently a lack of published data on the performance of HFE-347mmy for SiN etching.

Experimental Protocols

The following tables summarize the experimental conditions used in the cited studies.

ParameterHFE-347mmy/O2/Ar Plasma for SiC Etching[1]SF6/O2/Ar Plasma for SiC Etching[1]
Total Gas Flow Rate 15 sccm15 sccm
Gas Flow Rates HFE-347mmy: 3 sccm, O2: 7 sccm, Ar: 5 sccmSF6: 3 sccm, O2: 7 sccm, Ar: 5 sccm
Chamber Pressure 30 mTorr30 mTorr
Source Power 400 - 700 W400 - 700 W
Bias Voltage -400 to -700 V-400 to -700 V
Substrate Temperature 15 °C15 °C

Table 2. Experimental parameters for SiC plasma etching.

ParameterSF6/H2/Ar/He Plasma for SiN/SiO2 Etching[5][6]
Power 300 W
Pressure 60 mTorr
SF6 Flow Rate 10.6 sccm
Ar Flow Rate 1 sccm
He Flow Rate 0 - 20 sccm
H2 Addition Varied

Table 3. Experimental parameters for SiN and SiO2 plasma etching with SF6.

Plasma Chemistry and Etching Mechanisms

The etching process in both HFE-347mmy and SF6 plasmas is driven by the generation of reactive fluorine radicals (F*). These radicals chemically react with the substrate material to form volatile byproducts that are then pumped out of the chamber.

In SF6 plasmas, the primary etchant is atomic fluorine, which is produced through the dissociation of SF6 molecules in the plasma. The addition of O2 can increase the concentration of F radicals, thereby increasing the etch rate of silicon.[3]

For HFE-347mmy (CF3CF(OCH3)CF3), the presence of oxygen and carbon in the molecule itself can influence the plasma chemistry. The ether linkage can be a site for dissociation, contributing to the radical pool. The presence of oxygen within the HFE-347mmy molecule may also play a role in the etching of carbon-containing materials like SiC by forming volatile CO and CO2.

Plasma_Etching_Workflow cluster_input Input cluster_process Plasma Etching Process cluster_output Output Etchant_Gas Etchant Gas (HFE-347mmy or SF6) Plasma_Generation Plasma Generation (Inductively Coupled Plasma) Etchant_Gas->Plasma_Generation Substrate Substrate (SiC, Si, SiO2, SiN) Surface_Reaction Surface Reaction Substrate->Surface_Reaction Process_Parameters Process Parameters (Power, Pressure, Flow Rate) Process_Parameters->Plasma_Generation Radical_Formation Reactive Radical Formation (e.g., F*) Plasma_Generation->Radical_Formation Radical_Formation->Surface_Reaction Byproduct_Removal Volatile Byproduct Removal Surface_Reaction->Byproduct_Removal Etched_Substrate Etched Substrate Byproduct_Removal->Etched_Substrate Performance_Metrics Performance Metrics (Etch Rate, Selectivity, Anisotropy) Etched_Substrate->Performance_Metrics

Caption: A simplified workflow of the plasma etching process.

Conclusion

This compound (HFE-347mmy) presents a compelling case as a more environmentally friendly alternative to SF6 in plasma etching applications. For SiC etching, HFE-347mmy has demonstrated competitive, and in some cases superior, performance to SF6. While more research is needed to fully characterize its performance on other key semiconductor materials like silicon and silicon nitride, the significant environmental benefits of HFE-347mmy warrant its serious consideration for both research and industrial processes. The choice of etchant will require a careful evaluation of the specific material, desired etch characteristics, and the increasing importance of sustainable manufacturing practices.

References

Cost-Benefit Analysis of Heptafluoroisopropyl Methyl Ether in Industrial Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptafluoroisopropyl methyl ether, known in industrial circles by designations such as HFE-347mmy, is a specialty fluorinated fluid with niche applications in advanced industrial processes. While it is chemically identical to the anesthetic agent sevoflurane, its industrial use is evaluated on a completely different set of criteria, primarily focusing on performance, cost-effectiveness, and environmental and safety profiles. This guide provides a comprehensive cost-benefit analysis of this compound in industrial settings, comparing its performance with viable alternatives and providing relevant experimental data and protocols.

Executive Summary: Balancing High Performance with High Cost

This compound emerges as a high-performance fluid for specialized applications like precision cleaning of sensitive electronics and as a plasma etching gas in semiconductor manufacturing. Its key advantages are a zero Ozone Depletion Potential (ODP), a relatively low Global Warming Potential (GWP) compared to older fluorinated compounds, non-flammability, and low toxicity, which align with increasingly stringent environmental and workplace safety regulations.

The primary barrier to its broader adoption is its high initial cost. However, a comprehensive cost-benefit analysis reveals that long-term economic benefits can be achieved through significantly lower solvent consumption in closed-loop systems, reduced energy expenditure in processes like vapor degreasing, and minimized costs associated with regulatory compliance and hazardous waste disposal. Therefore, for high-value manufacturing processes where precision, safety, and environmental responsibility are paramount, this compound can be a cost-effective solution over the lifecycle of the application.

Comparative Analysis: this compound vs. Alternatives

In the realm of industrial solvents, particularly for precision cleaning, this compound competes with other hydrofluoroethers (HFEs) and traditional solvents. The most common alternatives include:

  • 3M™ Novec™ 7100 (methoxy-nonafluorobutane): Another HFE with a strong track record in precision cleaning.

  • Chemours™ Vertrel™ XF (decafluoropentane): A hydrofluorocarbon (HFC) widely used as a cleaning agent and carrier fluid.

  • Isopropyl Alcohol (IPA): A conventional solvent used for general cleaning, particularly of electronics.

  • Aqueous Cleaners: Water-based cleaning solutions, often with additives, used in a variety of industrial cleaning processes.

Performance Insights

Quantitative data on the solvent power of this compound, such as its Kauri-butanol (Kb) value, is not widely published. However, as an HFE, it is expected to have a relatively low Kb value, indicating mild but effective solvency for light oils, greases, and particulates. This makes it ideal for cleaning delicate components without causing material degradation.

A notable area where quantitative performance data is available is in plasma etching. A study comparing this compound (HFE-347mmy) to the conventional etchant gas sulfur hexafluoride (SF6) for etching silicon carbide (SiC) revealed that HFE-347mmy can achieve higher etch rates at lower bias voltages. This suggests that for certain semiconductor manufacturing processes, it can be a more efficient and environmentally superior alternative to a potent greenhouse gas like SF6.

Economic Considerations

The initial purchase price of this compound is high, comparable to other HFEs, and significantly more than conventional solvents. Market analyses of hydrofluoroether cleaners indicate an average price in the range of $44 per kilogram for industrial quantities.

However, the total cost of ownership can be lower than that of cheaper alternatives when considering the following factors:

  • Reduced Solvent Usage: When used in efficient vapor degreasing systems, the solvent is continuously recycled, leading to minimal loss and significantly lower overall consumption.

  • Energy Efficiency: HFEs generally have lower boiling points and heats of vaporization than water, resulting in substantial energy savings during heating and drying stages.

  • Waste Reduction: The high stability and recyclability of HFEs minimize the generation of hazardous waste, reducing disposal costs.

  • Safety and Compliance: The non-flammable and low-toxicity nature of this compound can reduce the need for expensive explosion-proof equipment and lower insurance premiums. Its favorable environmental profile also ensures compliance with regulations phasing out ozone-depleting and high-GWP substances.

Quantitative Data Summary

The following tables provide a summary of the key physicochemical properties and a qualitative cost-benefit framework for this compound and its alternatives.

Table 1: Physicochemical Properties of this compound and Competing Solvents

PropertyThis compound (HFE-347mmy)3M™ Novec™ 7100 (HFE-7100)[1][2]Chemours™ Vertrel™ XF[3][4]Isopropyl Alcohol (IPA)
Molecular Formula C4H3F7OC4F9OCH3C5H2F10C3H8O
Molecular Weight ( g/mol ) 200.05[5][6]250[2][7]252[3]60.1
Boiling Point (°C) 29[6][8]61[2][7][8]55[3]82.6
Density (g/cm³ at 25°C) 1.42[6][8]1.52[7]1.580.786
Vapor Pressure (mmHg at 25°C) ~400 (estimated)202[9]26544
Surface Tension (dynes/cm) Not Available13.6[7]1421.7
Heat of Vaporization (kJ/kg) Not Available112130665
Kauri-Butanol (Kb) Value Not Available~10 (neat)~12 (neat)~80
Flash Point (°C) None[8]None[2][9]None[3][10]12
Ozone Depletion Potential (ODP) 00[1][8]0[4][10]0
Global Warming Potential (GWP, 100-yr) 580[11]297[12][13]<10<1

Table 2: Qualitative Cost-Benefit Analysis Framework

Cost/Benefit FactorThis compoundAlternatives (e.g., Novec 7100, Vertrel XF)Conventional Solvents (e.g., IPA, Aqueous)
Initial Purchase Cost HighHighLow
Solvent Consumption Low (in closed systems)Low (in closed systems)High
Energy Consumption LowLowHigh (for aqueous drying)
Waste Disposal Cost LowLowModerate to High
Equipment Cost High (for vapor degreasers)High (for vapor degreasers)Varies
Regulatory Compliance HighHighLow to Moderate
Worker Safety HighHighModerate
Cleaning Performance Good for specialized applicationsGood for specialized applicationsVaries
Material Compatibility ExcellentExcellentGood
Overall Long-Term Cost Potentially LowerPotentially LowerPotentially Higher

Experimental Protocols

Protocol 1: Standardized Evaluation of Cleaning Efficiency via Gravimetric Analysis

This protocol outlines a method to quantitatively compare the cleaning efficiency of this compound against other solvents for the removal of specific industrial contaminants.

1. Materials and Equipment:

  • This compound and alternative solvents.
  • Standardized contaminant (e.g., specific grade of mineral oil, solder flux).
  • Substrate coupons (e.g., stainless steel, aluminum, or FR-4 circuit board material).
  • Analytical balance (± 0.0001 g).
  • Vapor degreaser or temperature-controlled immersion baths.
  • Forced-air oven.
  • Desiccator.

2. Procedure:

  • Pre-clean all substrate coupons using a baseline solvent (e.g., acetone) to remove any pre-existing contamination.
  • Dry the coupons in a forced-air oven and then allow them to cool to ambient temperature in a desiccator.
  • Record the initial clean weight of each coupon (W1).
  • Apply a consistent and known amount of the standardized contaminant to each coupon.
  • Reweigh the soiled coupons to determine the initial weight of the contaminant (W_soil = W_soiled - W1).
  • Clean a set of soiled coupons with each solvent under evaluation using a standardized procedure. For vapor degreasing, this would involve a defined cycle of vapor exposure, immersion in the boiling sump, and a final rinse in the distillate sump.
  • After cleaning, ensure the coupons are completely dry.
  • Record the final weight of the cleaned coupons (W_final).
  • The weight of the remaining soil is calculated as (W_final - W1).
  • The cleaning efficiency is then calculated as: Cleaning Efficiency (%) = [(W_soil - (W_final - W1)) / W_soil] * 100.

3. Data Interpretation:

  • A higher cleaning efficiency percentage indicates better performance for the specific contaminant and substrate combination. By comparing the average efficiencies of each solvent, a quantitative ranking of their cleaning performance can be established.

Visualizing the Decision-Making Process

The selection of an appropriate industrial solvent is a multi-faceted decision that involves balancing cost, performance, and environmental and safety considerations. The following diagram illustrates the logical workflow for this process.

Solvent_Selection_Workflow cluster_criteria Evaluation Criteria cluster_cost_factors Economic Factors cluster_performance_factors Performance Metrics cluster_safety_factors Safety & Environmental Profile Cost Economic Viability PurchaseCost Purchase Price Cost->PurchaseCost OperatingCost Operating Expenses (Energy, Consumption) Cost->OperatingCost LifecycleCost Lifecycle Costs (Waste, Compliance) Cost->LifecycleCost Performance Technical Performance Solvency Solvency Power (e.g., Kb Value) Performance->Solvency MaterialCompat Material Compatibility Performance->MaterialCompat ProcessEfficiency Process Efficiency (Cycle Time, Drying) Performance->ProcessEfficiency Safety_Environment Safety & Environmental Impact Toxicity Toxicity & Exposure Limits Safety_Environment->Toxicity Flammability Flammability Safety_Environment->Flammability Environmental ODP, GWP, VOC Status Safety_Environment->Environmental Analysis Comparative Analysis of This compound and Alternatives PurchaseCost->Analysis OperatingCost->Analysis LifecycleCost->Analysis Solvency->Analysis MaterialCompat->Analysis ProcessEfficiency->Analysis Toxicity->Analysis Flammability->Analysis Environmental->Analysis Start Define Industrial Process Requirements Start->Cost Start->Performance Start->Safety_Environment Decision Optimal Solvent Selection Analysis->Decision Informed by Quantitative & Qualitative Data

References

differences in reaction outcomes with heptafluoroisopropyl methyl ether and other ether solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, dictating yields, selectivity, and reaction kinetics. While traditional ether solvents such as tetrahydrofuran (THF), diethyl ether (Et₂O), and 1,4-dioxane are staples in the modern laboratory, the emergence of fluorinated solvents offers unique properties that can be advantageous in specific applications. This guide provides a comparative overview of heptafluoroisopropyl methyl ether (HFIPME) against other common ether solvents, drawing upon their physicochemical properties and the established roles of analogous solvents in various reaction classes.

Physicochemical Properties: A Comparative Overview

The distinct characteristics of HFIPME stem from the strong electron-withdrawing effects of the heptafluoroisopropyl group. This imparts a unique combination of properties, including high density, low flammability, and altered solvent behavior compared to its non-fluorinated counterparts.[1] A summary of key physical properties is presented below for comparison.

PropertyThis compound (HFIPME)Tetrahydrofuran (THF)Diethyl Ether (Et₂O)1,4-DioxaneCyclopentyl Methyl Ether (CPME)
CAS Number 22052-84-2[2]109-99-960-29-7123-91-15614-37-9
Molecular Formula C₄H₃F₇O[2]C₄H₈OC₄H₁₀OC₄H₈O₂C₆H₁₂O
Molecular Weight ( g/mol ) 200.05[2]72.1174.1288.11100.16
Boiling Point (°C) 29[3]6634.6101106[4]
Density (g/mL) ~1.42[3]~0.889~0.713~1.034~0.86
Polarity (Relative) Not widely reported, expected to be low but with high ionizing power0.2070.1170.164Similar to other ethers[4]
Peroxide Formation Low to negligibleHighHighHighLow[4]

Theoretical Impact on Reaction Outcomes

Fluorinated solvents are known for their ability to stabilize cationic intermediates through their high ionizing power, while being poorly nucleophilic themselves.[5][6] This characteristic is particularly influential in reactions proceeding through carbocationic pathways, such as S_N1 reactions.

Nucleophilic Substitution Reactions (S_N1 vs. S_N2)

The choice of solvent is paramount in directing the pathway of nucleophilic substitution reactions. Polar aprotic solvents are known to favor S_N2 reactions, while polar protic solvents facilitate S_N1 pathways.[2][7]

  • S_N1 Reactions: Due to its highly fluorinated structure, HFIPME is expected to be a polar, weakly coordinating solvent. This polarity, combined with its anticipated low nucleophilicity, would make it effective at stabilizing the carbocation intermediate in an S_N1 reaction, potentially leading to increased reaction rates compared to less polar ethers like diethyl ether. The stabilization of the carbocation and the leaving group would lower the activation energy of the rate-determining step.

  • S_N2 Reactions: In contrast, for S_N2 reactions which are favored by polar aprotic solvents that do not strongly solvate the nucleophile, HFIPME's utility is less certain without experimental data.[7] Traditional ether solvents like THF are commonly used for S_N2 reactions.

SN1_SN2_Pathway cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway SN1_start R-LG SN1_TS1 Transition State 1 (Carbocation Formation) SN1_start->SN1_TS1 Slow, Rate-Determining SN1_int Carbocation Intermediate (R+) SN1_TS1->SN1_int SN1_TS2 Transition State 2 (Nucleophilic Attack) SN1_int->SN1_TS2 Fast SN1_solvent Favored by Polar, Weakly Coordinating Solvents (e.g., potentially HFIPME) SN1_int->SN1_solvent SN1_prod R-Nu SN1_TS2->SN1_prod SN2_start Nu- + R-LG SN2_TS Transition State [Nu---R---LG]- SN2_start->SN2_TS SN2_prod Nu-R + LG- SN2_TS->SN2_prod SN2_solvent Favored by Polar Aprotic Solvents (e.g., THF, Acetone) SN2_TS->SN2_solvent

Comparison of SN1 and SN2 reaction pathways.
Organometallic Reactions

In the context of organometallic chemistry, such as Grignard reactions, the Lewis basicity of the ether solvent is crucial for stabilizing the magnesium center.[8][9] The oxygen lone pairs in diethyl ether and THF coordinate to the magnesium, solubilizing the Grignard reagent and maintaining its reactivity. The electron-withdrawing nature of the fluoroalkyl groups in HFIPME would significantly reduce the Lewis basicity of the ether oxygen. Consequently, HFIPME is expected to be a poor solvent for the formation and stabilization of Grignard reagents and other similar organometallic species.

Experimental Protocols

While specific experimental protocols detailing the use of HFIPME as a primary solvent are scarce, a general workflow for conducting a comparative solvent study for a generic nucleophilic substitution reaction is provided below. This protocol can be adapted to compare HFIPME with other ether solvents.

General Protocol for Comparative Solvent Study of a Nucleophilic Substitution Reaction

Objective: To compare the effect of different ether solvents (e.g., HFIPME, THF, Et₂O) on the yield and rate of a model S_N1 reaction (e.g., solvolysis of a tertiary alkyl halide).

Materials:

  • Tertiary alkyl halide (e.g., tert-butyl chloride)

  • Nucleophile (e.g., water or an alcohol)

  • Internal standard for analytical measurement (e.g., undecane)

  • Solvents: this compound (HFIPME), Tetrahydrofuran (THF), Diethyl Ether (Et₂O)

  • Anhydrous sodium sulfate

  • Glassware: Round-bottom flasks, condensers, magnetic stir bars, syringes, septa

  • Analytical instrument: Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In separate, oven-dried round-bottom flasks equipped with magnetic stir bars and condensers under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent (e.g., 10 mL of HFIPME in one flask, 10 mL of THF in another, etc.).

  • Reactant Addition: To each flask, add the tertiary alkyl halide (1.0 mmol) and the internal standard (0.5 mmol) via syringe.

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 25 °C). At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching and Sample Preparation: Quench each aliquot by adding it to a vial containing a small amount of saturated sodium bicarbonate solution and an extraction solvent (e.g., dichloromethane). Shake vigorously and allow the layers to separate.

  • Analysis: Analyze the organic layer of each quenched aliquot by GC-FID to determine the consumption of the starting material and the formation of the product relative to the internal standard.

  • Work-up (at completion): After a set reaction time (e.g., 24 hours), quench the reactions by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for yield determination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis cluster_conclusion Conclusion A Setup Reactions in Parallel (HFIPME, THF, Et2O) B Add Substrate, Nucleophile, and Internal Standard A->B C Stir at Constant Temperature B->C D Withdraw Aliquots at Time Intervals C->D Repeat H Determine Reaction Rates and Final Yields C->H After 24h E Quench Aliquots D->E F Prepare Samples for GC-FID E->F G Analyze for Conversion and Product Formation F->G G->C I Compare Solvent Performance H->I

References

Safety Operating Guide

Proper Disposal of Heptafluoroisopropyl Methyl Ether: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of Heptafluoroisopropyl methyl ether, also known as Methyl hexafluoroisopropyl ether.

Immediate Safety and Handling Protocols

This compound is classified as a skin and eye irritant and may cause respiratory irritation. Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE): When handling this substance, always wear the following:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat, apron, or coveralls to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If vapors are generated, appropriate respiratory protection is required.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and launder it before reuse.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the following table summarizes its key physical and chemical properties.

PropertyValue
Synonyms Methyl hexafluoroisopropyl ether
CAS Number 13171-18-1
Molecular Formula C4H4F6O
Hazards Skin irritant, eye irritant, may cause respiratory irritation
Occupational Exposure Limits Not established
Primary Disposal Method Incineration

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is incineration at an authorized hazardous waste disposal facility. The incinerator must be equipped with an afterburner and a flue gas scrubber to handle the halogenated byproducts of combustion.

1. Waste Collection and Segregation:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. Suitable container materials for halogenated organic compounds include glass or polyethylene.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Mixing incompatible chemicals can lead to dangerous reactions.

2. Storage:

  • Keep the waste container tightly closed when not in use.

  • Store the container in a well-ventilated, designated hazardous waste accumulation area.

  • Ensure the storage area is away from heat, sparks, and open flames.

3. Spill Management and Cleanup:

  • Small Spills: In the event of a small spill, absorb the material with a dry, inert chemical absorbent such as sand or earth.

  • Large Spills: For larger spills, dike the area to contain the spill. If possible and safe, use a pump or vacuum to transfer the material into a suitable container. Use explosion-proof equipment for this process.

  • Following the initial cleanup, ventilate the area and decontaminate surfaces with an appropriate solvent.

  • All contaminated materials, including absorbents and cleaning supplies, must be collected and disposed of as hazardous waste.

4. Final Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.

  • Ensure all required documentation for hazardous waste disposal is completed accurately.

Disposal Workflow Diagram

DisposalWorkflow Figure 1. Logical Workflow for this compound Disposal cluster_Lab In the Laboratory cluster_Disposal Disposal Process cluster_Spill Spill Response A Waste Generation (this compound) B Segregate Waste Stream (Do not mix with other chemicals) A->B C Select Compatible Container (e.g., Glass, Polyethylene) B->C D Label Container Clearly ('Hazardous Waste', Chemical Name) C->D E Store in Designated Area (Well-ventilated, secure) D->E F Arrange for Pickup (Contact EHS or Licensed Contractor) E->F G Transport to Authorized Facility F->G H Incineration (With afterburner and scrubber) G->H I Final Disposition H->I S1 Spill Occurs S2 Evacuate & Ventilate Area S1->S2 S3 Use Appropriate Absorbent S2->S3 S4 Collect Contaminated Material S3->S4 S5 Dispose as Hazardous Waste S4->S5

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocol Reference

Essential Safety and Operational Guide for Handling Heptafluoroisopropyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Heptafluoroisopropyl methyl ether (CAS No. 22052-84-2).[1][2] Adherence to these procedures is critical for ensuring laboratory safety and proper chemical handling.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC4H3F7O
Molecular Weight200.05 g/mol
Boiling Point29°C
Density1.42 g/cm³
Flash PointNone

(Data sourced from multiple suppliers)[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant that can cause skin and serious eye irritation, as well as respiratory irritation.[3] Appropriate PPE is mandatory to prevent exposure.

Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical goggles or safety glasses and a face shield.[3]Protects against splashes and vapors that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves.[3] Consult manufacturer data for permeability.Prevents skin contact which can cause irritation.[3]
Skin and Body Protection Wear suitable protective clothing.[3] This may include lab coats, aprons, or coveralls.Minimizes the risk of skin contact.[3]
Respiratory Protection Use in a well-ventilated area.[3] If ventilation is inadequate, a NIOSH-approved air-purifying respirator is necessary.[4]Protects against inhalation of vapors which may cause respiratory irritation.[3]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood.[3]

  • Ensure that emergency eye wash stations and safety showers are readily accessible in the immediate vicinity of potential exposure.[3]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before handling.[3]

  • Avoid breathing fumes, mist, spray, or vapors.[3]

  • Prevent contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling the product.[3]

  • Keep the container tightly closed when not in use.[3]

Storage:

  • Store in a dry, cool, and well-ventilated area.[3]

  • Keep away from heat, sparks, and open flames.[3]

  • Store away from strong oxidizing agents.[3]

Emergency Procedures

Emergency SituationFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3] Take off contaminated clothing and wash it before reuse.[3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek medical attention.[3]
Fire Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray to extinguish.[3] Thermal decomposition can generate carbon oxides and hydrogen fluoride.[3]
Accidental Release Stop the leak if it is safe to do so. Absorb large spills with appropriate material and small spills with a dry chemical absorbent. Use explosion-proof equipment. Ventilate the area and dispose of the absorbent in a suitable container.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Treatment: Dispose of the contents and container at an approved waste disposal plant.[3] This typically involves removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3]

  • Contaminated Materials: Any materials used for cleaning up spills, such as absorbents, should be placed in a sealed, labeled container for disposal.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Verify Functioning Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Work Within a Ventilated Fume Hood C->D E Handle with Care to Avoid Spills and Vapor Release D->E F Keep Container Tightly Closed When Not in Use E->F G Decontaminate Work Area F->G H Dispose of Waste in a Labeled, Sealed Container G->H I Remove and Properly Store or Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.